Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGOGRHBJIRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941295-31-4 | |
| Record name | tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a key synthetic intermediate in medicinal chemistry. It details the synthesis, characterization, reactivity, and potential applications of this conformationally rigid bicyclic diamine, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Value of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold
The 3,9-diazabicyclo[3.3.1]nonane core is a significant structural motif in medicinal chemistry. Its rigid, chair-chair or chair-boat conformation provides a fixed three-dimensional arrangement for appended functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is a key component in a variety of biologically active molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[1][2]
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N9 position to form this compound offers a strategic advantage in multi-step syntheses. This protecting group deactivates the N9 nitrogen, allowing for selective functionalization at the N3 position. The Boc group can be readily removed under acidic conditions, providing a versatile handle for further chemical modification.[3]
Synthesis and Elucidation of Structure
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system was first reported by Barnes and Fales in 1953.[4] A modern adaptation of this approach, incorporating a selective Boc protection step, is outlined below.
General Synthetic Workflow
The synthesis commences with the construction of the parent bicyclic diamine, followed by selective protection of the N9 nitrogen.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 3,9-Diazabicyclo[3.3.1]nonane. Based on the classical approach, this can be achieved through a multi-step sequence starting from a suitably substituted piperidine derivative.[4]
-
Step 2: Selective N9-Boc Protection. To a solution of 3,9-diazabicyclo[3.3.1]nonane in a suitable solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (Boc)₂O is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The steric hindrance around the N3 nitrogen is expected to favor the formation of the N9-protected product. Purification by column chromatography yields this compound.
Physicochemical and Spectroscopic Characterization
A summary of the key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 941295-31-4 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
| Storage | Store in a cool, dry, well-ventilated area |
Spectroscopic Analysis
While a publicly available, validated spectrum is not readily accessible, the expected NMR and mass spectrometry data are as follows:
-
¹H NMR: The spectrum is expected to show a characteristic signal for the tert-butyl group at approximately 1.4-1.5 ppm (9H, singlet). The protons on the bicyclic framework would appear as a series of complex multiplets in the range of 1.5-4.0 ppm.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the bicyclic core would resonate in the aliphatic region.
-
Mass Spectrometry (ESI-MS): An exact mass measurement would confirm the molecular formula. The expected [M+H]⁺ ion would be at m/z 227.1754.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dominated by the nucleophilic N3 nitrogen and the acid-labile N9-Boc protecting group.
Reactions at the N3 Position
The N3 amine is available for a range of chemical modifications, including:
-
Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.
-
Acylation: Formation of amides via reaction with acid chlorides or anhydrides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Deprotection of the N9-Boc Group
The tert-butoxycarbonyl group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[3] This unmasks the N9 amine for subsequent functionalization.
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 3,9-diazabicyclo[3.3.1]nonane scaffold is of considerable interest for the development of therapeutics targeting the central nervous system.[1] While specific applications of the title compound are not extensively documented in peer-reviewed literature, its utility can be inferred from studies on analogous structures.
Derivatives of the isomeric 3,7-diazabicyclo[3.3.1]nonane have shown promise as:
-
Ligands for Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in a range of neurological disorders, and the rigid scaffold can aid in achieving subtype selectivity.[2]
-
Orexin Receptor Antagonists: These are being investigated for the treatment of sleep disorders.[5]
This compound serves as a valuable starting material for the synthesis of libraries of compounds based on this scaffold for screening against various biological targets.
Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with care in a well-ventilated area.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
Conclusion
This compound is a strategically important building block for the synthesis of complex nitrogen-containing molecules. Its rigid bicyclic structure and the presence of a versatile Boc-protecting group make it an attractive starting material for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry.
References
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Capot Chemical. (2024, September 19). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 7, 2026, from [Link]
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society, 75(4), 975–977. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22863-22901. [Link]
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Gündisch, D., & collaborators. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry, 21(21), 6486-6502. [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved January 7, 2026, from [Link]
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UCL Discovery. (n.d.). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of. Retrieved January 7, 2026, from [Link]
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Gündisch, D., & collaborators. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(22), 7309-7329. [Link]
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Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US7427613B2 - 7-aryl-3,9-diazabicyclo(3.3.1)non-6-ene derivatives and their use as renin inhibitors in the treatment of hypertension, cardiovascular or renal diseases.
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MDPI. (2019, January 31). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate: A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a versatile building block in modern drug discovery. The unique conformational constraints and synthetic accessibility of the 3,9-diazabicyclo[3.3.1]nonane scaffold make it a valuable asset for the design of novel therapeutics. This document delves into the structural features, physicochemical properties, synthesis, and applications of this important synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3,9-Diazabicyclo[3.3.1]nonane Core
The 3,9-diazabicyclo[3.3.1]nonane ring system is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise orientation of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 9-position, affording this compound, provides a synthetically tractable intermediate. This strategic protection allows for selective functionalization at the 3-position, making it a key component in the synthesis of diverse compound libraries. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including neurological disorders and pain management.[1][2]
Molecular Structure and Conformational Analysis
The defining feature of the 3,9-diazabicyclo[3.3.1]nonane core is its rigid, bridged ring system. Conformational analysis of related bicyclo[3.3.1]nonanes suggests that the molecule predominantly adopts a twin-chair conformation to minimize steric strain.[3] However, chair-boat conformations can also be adopted, particularly when substituents introduce intramolecular hydrogen bonding opportunities.[3]
Caption: 2D structure of this compound.
The Boc protecting group at the N9 position plays a crucial role in the synthetic utility of this molecule. It deactivates the N9 nitrogen towards many common reagents, thereby directing reactions to the more nucleophilic N3 position. This differential reactivity is fundamental to its application as a versatile building block.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, a summary of its known and predicted properties is presented below.
| Property | Value | Reference |
| CAS Number | 941295-31-4 | [4][5] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | Reported as a solid | [6] |
| Purity | Typically >95% (commercial sources) | |
| Melting Point | Not reported in the literature | |
| Boiling Point | Not reported in the literature | |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Predicted LogP | 1.52 | [7] |
Synthesis of this compound
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core can be achieved through various strategies, with the double Mannich reaction being a common approach for related structures.[8] A plausible, multi-step synthesis of this compound is outlined below. This proposed pathway is based on established synthetic methodologies for similar bicyclic systems.[3][9]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of a suitable precursor, e.g., 9-benzyl-3,9-diazabicyclo[3.3.1]nonan-3-one.
A detailed, analogous procedure for a similar ring system can be found in the literature.[3] Typically, this involves the condensation of a piperidone derivative with an amine and formaldehyde.
Step 2: Reduction of the ketone.
The ketone at the 9-position can be reduced to the corresponding amine via standard reductive amination protocols.
Step 3: Boc Protection of the exocyclic amine.
The newly formed primary or secondary amine is then selectively protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base.
Step 4 & 5: Formation of the second ring and final deprotection.
The subsequent steps would involve the formation of the second piperidine ring and any necessary deprotection at the N3 position to yield the final product.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the differential reactivity of its two nitrogen atoms.
-
N9-Position: The nitrogen at the 9-position is protected by the electron-withdrawing Boc group, rendering it significantly less nucleophilic. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the free secondary amine.
-
N3-Position: The unprotected secondary amine at the 3-position is a nucleophilic center and can readily undergo a range of chemical transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
-
Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
This selective reactivity allows for the systematic elaboration of the scaffold at the N3 position to generate a diverse array of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The rigid 3,9-diazabicyclo[3.3.1]nonane scaffold is an attractive framework for the design of ligands targeting the central nervous system (CNS). Its conformational rigidity can lead to improved binding affinity and selectivity for specific receptor subtypes.
Caption: Role of this compound as a scaffold in drug discovery.
-
Monoamine Transporter Inhibitors: Patent literature discloses the use of 3,9-diazabicyclo[3.3.1]nonane derivatives as inhibitors of monoamine neurotransmitter re-uptake, suggesting their potential for the treatment of depression and other mood disorders.[1]
-
Analgesics: Certain derivatives of this scaffold have been investigated for their analgesic activity, potentially through interaction with opioid receptors.[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a well-established pharmacophore for nAChR ligands.[3] The 3,9-diazabicyclo[3.3.1]nonane core represents a valuable structural isomer for exploring new chemical space around this important class of receptors.
Conclusion
This compound is a strategically important building block for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. Its unique structural features and differential reactivity provide a robust platform for the generation of diverse chemical libraries. While detailed experimental data for this specific compound remains limited in the public domain, its value as a synthetic intermediate is evident from the growing interest in the 3,9-diazabicyclo[3.3.1]nonane scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers seeking to leverage the potential of this privileged scaffold in their drug discovery programs.
References
- CN101379063A - 3,9-diazabicyclo[3.3.1]nonane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents.
- EP1259511A1 - 3,9-diazabicyclo 3.3.1]nonane derivatives with analgesic activity.
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The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central. Available at: [Link]
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Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. Available at: [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
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An In-depth Technical Guide to tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS Number: 941295-31-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a versatile building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Attributes and Physicochemical Data
This compound is a bifunctional molecule featuring a rigid bicyclic diamine core. One of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective reaction at the unprotected amine. The rigid framework of the diazabicyclo[3.3.1]nonane scaffold is of significant interest in drug design as it reduces the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 941295-31-4 | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₂ | N/A |
| Molecular Weight | 226.32 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC1CNC2 | N/A |
| Appearance | Solid (visual inspection) | N/A |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system is a well-established process in organic chemistry, typically achieved through a double Mannich reaction. This reaction involves the condensation of a cyclic ketone, an amine, and formaldehyde. The choice of reactants and reaction conditions is critical for achieving good yields and purity.
General Synthetic Strategy
The construction of the bicyclic core relies on the formation of two new carbon-nitrogen bonds and a new carbon-carbon bond in a single synthetic operation. The general mechanism involves the in situ formation of an iminium ion from the primary amine and formaldehyde, which then acts as an electrophile. The enol or enolate of the cyclic ketone attacks the iminium ion, followed by a second intramolecular Mannich-type reaction to close the second ring.
Exemplary Synthetic Protocol for a Related 3,9-Diazabicyclo[3.3.1]nonane Derivative
While a specific protocol for the title compound is not detailed in readily available literature, the following protocol for a related derivative illustrates the key steps and chemical logic. This can be adapted by a skilled chemist for the synthesis of this compound.
Step 1: Formation of the Bicyclic Ketone A mixture of a suitable N-protected 4-piperidone, a primary amine, and paraformaldehyde is refluxed in a protic solvent such as ethanol or methanol. The acid catalyst, often acetic acid, facilitates the formation of the electrophilic iminium species.
Step 2: Reduction of the Ketone (if necessary) If the desired product is the fully reduced bicyclic system, the ketone intermediate is subjected to a reduction reaction, such as a Wolff-Kishner reduction.
Step 3: Boc Protection The resulting bicyclic diamine can then be selectively protected with a Boc group at one of the nitrogen atoms. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Applications in Medicinal Chemistry and Drug Discovery
The rigid bicyclic structure of this compound makes it a valuable scaffold for the synthesis of conformationally constrained molecules. This property is highly desirable in drug design as it can lead to increased potency and selectivity for a specific biological target by reducing the entropic penalty of binding.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
The diazabicyclo[3.3.1]nonane core is a key structural motif in a number of ligands for nicotinic acetylcholine receptors (nAChRs).[2] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The rigid scaffold allows for the precise positioning of pharmacophoric groups to interact with the receptor binding site.
Scaffolds for Novel Chemical Libraries
The presence of a protected and an unprotected amine allows for the sequential and controlled introduction of different substituents. This makes this compound an ideal starting material for the construction of diverse chemical libraries for high-throughput screening. The Boc-protected amine can be deprotected under acidic conditions, revealing a second reactive site for further chemical modification.
Experimental Protocols and Handling
General Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container at 2-8°C.[1]
Deprotection of the Boc Group
The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the free amine.
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid bicyclic core and orthogonal protecting group strategy provide a powerful platform for the design and synthesis of novel chemical entities with enhanced biological activity and selectivity. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
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The 3,9-Diazabicyclo[3.3.1]nonane Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The 3,9-diazabicyclo[3.3.1]nonane framework, a conformationally restricted bicyclic diamine, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, enabling the design of highly selective and potent ligands for a diverse range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 3,9-diazabicyclo[3.3.1]nonane core. We will delve into its synthesis, with a focus on the foundational Mannich reaction, explore its distinct conformational properties, and survey its extensive applications in modern drug discovery, including its role in the development of antiviral agents, renin inhibitors, and modulators of the central nervous system. This guide is intended to serve as a foundational resource to accelerate the design and synthesis of novel therapeutics based on this versatile scaffold.
Introduction: The Strategic Advantage of a Rigid Core
In the landscape of medicinal chemistry, the quest for novel molecular entities with improved efficacy and safety profiles is perpetual. Privileged scaffolds, molecular frameworks that can bind to multiple receptor types, have emerged as a powerful tool in this endeavor. The 3,9-diazabicyclo[3.3.1]nonane core is a prime example of such a scaffold. Its inherent rigidity limits the number of accessible conformations, which can lead to a significant increase in binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.
While often discussed in the context of its more widely studied isomer, 3,7-diazabicyclo[3.3.1]nonane (commonly known as bispidine), the 3,9-isomer possesses its own unique spatial arrangement of nitrogen atoms, offering distinct opportunities for molecular design. This guide will focus specifically on the 3,9-diazabicyclo[3.3.1]nonane scaffold, providing the necessary technical insights to harness its full potential in drug discovery programs.
Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Core
The construction of the 3,9-diazabicyclo[3.3.1]nonane ring system is most classically achieved through a double Mannich reaction. This powerful one-pot cyclization strategy allows for the efficient assembly of the bicyclic core from readily available starting materials.
The Double Mannich Condensation: A Cornerstone of Synthesis
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. In the synthesis of diazabicyclic systems, this reaction is employed in a tandem fashion to form both rings of the scaffold.
A general workflow for the synthesis of a substituted 3,9-diazabicyclo[3.3.1]nonane derivative is depicted below. This approach offers a high degree of modularity, allowing for the introduction of diversity at various positions of the scaffold.
Caption: Common conformations of the 3,9-diazabicyclo[3.3.1]nonane scaffold.
Structural Parameters
Precise structural data for the unsubstituted 3,9-diazabicyclo[3.3.1]nonane is not readily available. However, analysis of the crystal structure of a closely related and heavily substituted 3,7-diazabicyclo[3.3.1]nonane derivative provides valuable insight into the geometry of the bicyclic core. [1][2]
| Parameter | Typical Value | Source |
|---|---|---|
| C-N Bond Length | ~1.47 Å | [1][2] |
| C-C Bond Length | ~1.53 Å | [1][2] |
| C-N-C Bond Angle | ~112° | [1][2] |
| Dihedral Angle (between imide planes) | ~74-75° | [1][2]|
Note: Data is derived from a 9,9-disubstituted-3,7-diazabicyclo-[3.3.1]nonane-2,4,6,8-tetraone derivative and should be considered as an approximation for the 3,9-isomer.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are essential tools for the characterization of 3,9-diazabicyclo[3.3.1]nonane derivatives. The rigid nature of the scaffold often leads to well-resolved and predictable NMR spectra.
-
¹H NMR: The protons on the bicyclic core typically appear as complex multiplets in the aliphatic region (1.5-4.5 ppm). The chemical shifts and coupling constants are highly dependent on the conformation and the nature of the substituents. [3]* ¹³C NMR: The carbon signals for the scaffold are typically found in the range of 20-70 ppm. The bridgehead carbons (C1 and C5) and the carbons adjacent to the nitrogen atoms (C2, C4, C8) are particularly diagnostic. [4]
Applications in Drug Discovery
The unique structural features of the 3,9-diazabicyclo[3.3.1]nonane scaffold have been exploited in the development of a wide array of therapeutic agents.
Antiviral Agents
The scaffold has been successfully employed as a mimic of the tropane moiety in the HIV-1 entry inhibitor Maraviroc. [5]While the 3,9-diazabicyclo[3.3.1]nonane analog showed reduced potency compared to the original drug, this work highlights the potential of the scaffold in the design of novel antiviral agents. [5]
| Compound Class | Target | Key Findings | Reference |
|---|
| Maraviroc Analogues | CCR5 | The 3,9-diazabicyclo[3.3.1]nonane moiety can replace the tropane core of Maraviroc, though with reduced antiviral activity. | [5]|
Renin Inhibitors
A series of 3,9-diazabicyclo[3.3.1]nonene derivatives have been developed as potent renin inhibitors for the treatment of hypertension. [2][6]Optimization of substituents at positions 3, 6, and 7 led to compounds with high affinity for renin and improved pharmacokinetic properties. [2]
| Compound Class | Target | Key Findings | Reference |
|---|
| 3,9-Diazabicyclo[3.3.1]nonenes | Renin | Substituents at positions 6 and 7 are crucial for binding affinity, while modifications at position 3 can modulate ADME properties. | [2][6]|
Monoamine Reuptake Inhibitors
Derivatives of 3,9-diazabicyclo[3.3.1]nonane have been investigated as inhibitors of monoamine neurotransmitter reuptake, with potential applications in the treatment of depression and other CNS disorders. [7][8]The rigid scaffold allows for the precise positioning of pharmacophoric elements to achieve a balanced activity profile against serotonin, dopamine, and noradrenaline transporters.
| Compound Class | Target | Key Findings | Reference |
| N-substituted 3,9-diazabicyclo[3.3.1]nonanes | SERT, DAT, NET | The scaffold provides a rigid framework for developing compounds with a balanced monoamine reuptake inhibition profile. | [7][8] |
Coordination Chemistry and Catalysis
While the coordination chemistry of the 3,9-diazabicyclo[3.3.1]nonane scaffold is less explored than its 3,7-isomer, the presence of two strategically positioned nitrogen atoms makes it a promising ligand for a variety of metal ions. The rigid backbone can enforce specific coordination geometries, which is a highly desirable feature in the design of metal-based catalysts.
The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) ligands have been extensively used to create stable and selective metal complexes for applications in oxidation catalysis and as biomimetic models. [7][9][10][11]It is reasonable to expect that the 3,9-isomer can also serve as a versatile platform for the development of novel catalysts.
Caption: Potential application of the 3,9-diazabicyclo[3.3.1]nonane scaffold in catalysis.
Conclusion and Future Perspectives
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a valuable and underexplored tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides a robust platform for the design of selective ligands targeting a multitude of biological systems. While significant progress has been made in its application to antiviral, cardiovascular, and CNS drug discovery, the full potential of this scaffold remains to be unlocked.
Future research in this area should focus on the development of novel and more efficient synthetic routes to access a wider range of derivatives. Furthermore, a deeper exploration of its coordination chemistry could lead to the discovery of novel catalysts with unique reactivity and selectivity. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the 3,9-diazabicyclo[3.3.1]nonane scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.
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The Unseen Architecture: A Technical Guide to the Biological Significance of Conformationally Restricted Diamines
Foreword: Beyond Flexibility – The Power of Pre-organization in Drug Discovery
In the intricate dance of molecular recognition, where therapeutic agents seek out their biological targets, flexibility can be both a blessing and a curse. While a flexible molecule can adapt to various binding pockets, this conformational freedom comes at a significant entropic cost upon binding.[1][2][3] The field of medicinal chemistry has increasingly turned to a powerful strategy to mitigate this cost: conformational restriction.[2][4][5] This in-depth guide focuses on a particularly impactful class of molecules within this strategy: conformationally restricted diamines (CRDAs). By locking the relative orientation of two crucial nitrogen atoms, these scaffolds provide a pre-organized framework for interacting with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][6][7] This guide will explore the fundamental principles, synthesis, and diverse applications of CRDAs, offering researchers and drug development professionals a comprehensive understanding of their biological significance.
The Thermodynamic Imperative for Conformational Restriction
The binding of a ligand to its receptor is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A flexible ligand exists as a population of multiple conformers in solution, and only a select few, the "bioactive conformations," are capable of binding to the target. The process of binding requires the ligand to adopt one of these specific conformations, resulting in a significant loss of conformational entropy, which is energetically unfavorable.[3][8]
Conformationally restricted diamines are designed to minimize this entropic penalty.[1][2] By incorporating the diamine moiety within a cyclic or polycyclic system, the number of accessible conformations is drastically reduced.[6][9] This "pre-organization" of the molecule into a conformation that is already close to the bioactive one means that less entropy is lost upon binding, leading to a more favorable Gibbs free energy and, consequently, higher binding affinity.[1]
Caption: Thermodynamic advantage of conformationally restricted diamines.
A Universe of Scaffolds: The Structural Diversity of Conformationally Restricted Diamines
The true power of CRDAs lies in their vast structural diversity, which allows for the precise positioning of the two nitrogen atoms and their substituents in three-dimensional space.[1][6] This diversity enables medicinal chemists to fine-tune the molecule's interaction with its target, leading to optimized potency and selectivity. CRDAs can be broadly categorized into monocyclic, bicyclic, and spirocyclic systems.
2.1. Monocyclic Diamines:
Simple cyclic systems such as cyclobutane, cyclopentane, and cyclohexane diamines serve as fundamental building blocks. For instance, (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) is a cornerstone in asymmetric synthesis.[10][11] The cis and trans isomers of these cyclic diamines present the amino groups with distinct spatial relationships, which can be exploited in drug design. Cyclobutane-derived diamines, for example, are considered promising sterically constrained building blocks in drug discovery.[12]
2.2. Bicyclic Diamines:
Bicyclic systems offer a higher degree of rigidity and a more defined spatial arrangement of the amino groups.[6][9] These scaffolds are particularly valuable for mimicking the secondary structures of peptides.[13] Examples include diazabicycloalkanes, such as 6,8-diazabicyclo[3.2.2]nonanes, which have been explored as conformationally constrained ethylenediamines for targeting sigma receptors.[14] The synthesis of various bicyclic CRDAs, including those with two exocyclic nitrogen atoms, one endocyclic and one exocyclic nitrogen atom, or two endocyclic nitrogen atoms, has been extensively reviewed.[6]
2.3. Spirocyclic Diamines:
Spirocyclic diamines are a more recent and underexplored class of CRDAs that offer unique three-dimensional arrangements of functional groups.[15][16] These scaffolds, which consist of two rings sharing a single carbon atom, provide novel vectors for chemical space exploration in medicinal chemistry.[15][16] Research has shown that many spirocyclic diamines are novel structures with significant potential for identifying new bioactive compounds.[15][16]
| Scaffold Type | Examples | Key Structural Features | Prominent Applications |
| Monocyclic | 1,2-Diaminocyclohexane, 1,3-Diaminocyclobutane | Defined cis/trans stereochemistry | Asymmetric catalysis, building blocks for more complex molecules |
| Bicyclic | 6,8-Diazabicyclo[3.2.2]nonane, Azabicyclo[3.2.1]octane diamines | High rigidity, peptide secondary structure mimetics | GPCR ligands, enzyme inhibitors |
| Spirocyclic | 6-Amino-3-azaspiro[3.3]heptane | Unique 3D orientation of amino groups | Exploration of novel chemical space, CNS targets |
Engineering Selectivity: Conformationally Restricted Diamines in Receptor Targeting
One of the most significant applications of CRDAs in drug discovery is the development of ligands with high receptor selectivity. By constraining the conformation of a molecule, it is possible to favor binding to one receptor subtype over another, even within the same family.
3.1. G-Protein Coupled Receptors (GPCRs):
GPCRs are a major class of drug targets, and achieving selectivity among closely related subtypes is a significant challenge. The use of conformationally restricted scaffolds has proven to be a valuable strategy in this area.[4][7] For example, the development of potent and selective M1/M4 muscarinic acetylcholine receptor agonists has been achieved using a [3.2.1] bicyclic diamine scaffold, which was superior to a more flexible piperidine derivative.[7]
3.2. Sigma Receptors:
Sigma receptors are another important target, particularly for central nervous system (CNS) disorders. Conformationally restricted diamines have been instrumental in developing selective ligands for sigma-1 and sigma-2 receptors. For instance, a series of 7,9-diazabicyclo[4.2.2]decane derivatives were synthesized and evaluated as sigma receptor ligands.[17] Interestingly, the rigidity of the scaffold played a crucial role in determining affinity, with a more constrained alkene derivative showing the highest potency for the sigma-1 receptor.[17]
3.3. Opioid Receptors:
In the field of opioid research, conformational restriction has been a key strategy for developing potent and selective agonists and antagonists for the mu, delta, and kappa opioid receptor types.[18] By incorporating constraints either globally through cyclization or locally at a specific amino acid residue, it is possible to design peptide analogs that preferentially bind to a single receptor subtype.[18]
Asymmetric Synthesis: The Role of Chiral Diamines as Ligands and Catalysts
Beyond their direct therapeutic applications, chiral conformationally restricted diamines are indispensable tools in asymmetric synthesis.[10][11][19] They are widely used as chiral ligands for metal catalysts and as organocatalysts in their own right, enabling the enantioselective synthesis of a vast array of molecules.[10][20]
C₂-symmetric diamines, such as those derived from DACH and 1,2-diphenylethylenediamine (DPEN), are particularly effective in asymmetric catalysis.[10] The symmetry of these ligands simplifies the analysis of transition states and often leads to high levels of enantioselectivity.[10] A prominent example is the Noyori-Ikariya asymmetric transfer hydrogenation of ketones, which utilizes a ruthenium catalyst with a chiral N-tosylated diamine ligand like TsDPEN to produce chiral secondary alcohols with high enantiomeric excess.[10]
Caption: Workflow for asymmetric synthesis using a chiral diamine ligand.
Synthesis of Conformationally Restricted Diamines: A Methodological Overview
The synthesis of CRDAs often presents considerable challenges, but a variety of synthetic strategies have been developed to access these valuable scaffolds. Many of these methods are designed to be scalable to produce multigram quantities for further investigation.[21]
A common approach involves the use of well-established reactions for ring construction, such as malonate alkylation for the synthesis of cyclobutane rings.[12] For bicyclic systems, intramolecular reactions are often employed. The Dieckmann condensation, for example, has been used to synthesize bicyclononane systems.[14] Another powerful method is the intramolecular Kulinkovich reaction for the preparation of bicyclic cyclopropane-containing amines.[22]
The synthesis of monoprotected diamines is particularly important, as it allows for the selective functionalization of the two amino groups.[21] Protecting groups such as Boc, Cbz, and benzyl are commonly used.[21]
Experimental Protocol: Representative Synthesis of a Monoprotected Bicyclic Diamine
The following protocol is a generalized representation of a multi-step synthesis for a monoprotected bicyclic diamine, based on common synthetic strategies.
Objective: To synthesize a monoprotected bicyclic diamine for use as a scaffold in medicinal chemistry.
Materials:
-
Starting material (e.g., a cyclic amino acid or a suitably functionalized heterocycle)
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)
-
Reagents for ring formation (e.g., reagents for Dieckmann condensation or intramolecular alkylation)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Solvents (e.g., THF, DCM, MeOH)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Protection of the initial amino group: Dissolve the starting material in a suitable solvent (e.g., DCM) and add the protecting group reagent. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the protected intermediate.
-
Introduction of the second nitrogen and ring precursor: Modify the protected intermediate to introduce the second nitrogen atom and the necessary functionality for the second ring closure. This may involve several steps, such as esterification followed by amination.
-
Intramolecular cyclization: Subject the intermediate from the previous step to conditions that promote intramolecular cyclization to form the bicyclic scaffold. The specific conditions will depend on the chosen cyclization reaction.
-
Reduction of carbonyls/amides: If the bicyclic scaffold contains carbonyl or amide functionalities, reduce them to the corresponding amines using a suitable reducing agent like LiAlH₄.
-
Final purification: Purify the final monoprotected bicyclic diamine using column chromatography or crystallization to obtain the desired product with high purity.
Self-Validation: Each step of the synthesis should be monitored by TLC or LC-MS to ensure the reaction has gone to completion and to identify any side products. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Pharmacokinetic Considerations
The conformational restriction of a molecule can also have a profound impact on its pharmacokinetic properties. By reducing the number of rotatable bonds, it is often possible to improve oral bioavailability.[8] Furthermore, the rigid scaffold can influence the molecule's interaction with metabolic enzymes and transporters, potentially leading to a more favorable metabolic profile and reduced drug-drug interactions.[23] However, it is crucial to evaluate the pharmacokinetic properties of any new drug candidate, as these can be complex and difficult to predict.[23]
Conclusion and Future Perspectives
Conformationally restricted diamines represent a powerful and versatile class of molecular scaffolds with profound biological significance. Their ability to pre-organize key functional groups for optimal interaction with biological targets provides a distinct advantage in the design of potent and selective therapeutic agents. From their foundational role in asymmetric synthesis to their application in the development of sophisticated drugs targeting a wide range of receptors, CRDAs continue to be a cornerstone of modern medicinal chemistry.[1][6][22]
The future of this field lies in the exploration of even more diverse and novel scaffolds, such as complex spirocyclic and polycyclic systems.[15][16] The continued development of efficient and scalable synthetic methodologies will be crucial for accessing these next-generation CRDAs.[21] Coupled with advances in computational chemistry and a deeper understanding of drug-receptor interactions, the rational design of conformationally restricted diamines will undoubtedly lead to the discovery of new and improved medicines for a host of human diseases.
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Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate safety and handling
An In-depth Technical Guide to the Safe Handling of Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Section 1: Introduction and Scope
This compound is a bifunctional organic molecule built upon a rigid bicyclic diamine scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, where it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications.[1] The constrained conformation of the diazabicyclo[3.3.1]nonane core can impart high specificity and affinity when designing ligands for biological targets such as enzymes or receptors.[2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation in the laboratory environment.
Disclaimer: Publicly available safety data specifically for this compound is limited. Therefore, this guide has been synthesized by expert analysis of Safety Data Sheets (SDS) for closely related structural analogs, including other diazabicyclo[3.3.1]nonane derivatives.[4][5] The recommendations herein are grounded in the known hazards of this chemical class. However, this document must be used to supplement, not replace, a mandatory, site-specific risk assessment performed by qualified personnel before any handling or use of the compound.
Section 2: Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be an irritant and potentially harmful if ingested. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The Globally Harmonized System (GHS) classification, extrapolated from close analogs, is summarized below.
| GHS Classification | Details |
| Pictogram | GHS07: Harmful/Irritant[6] |
| Signal Word | Warning [4] |
| Hazard Statements (H) | H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[4][5]H302: Harmful if swallowed.[6] |
| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]P264: Wash skin thoroughly after handling.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]P405: Store locked up.[4] |
Section 3: Exposure Control and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure risk. The causality for these controls is rooted in preventing the chemical from coming into contact with the user.
Engineering Controls
-
Ventilation: All handling of solid material or solutions should be conducted in a properly functioning chemical fume hood.[8] This is the primary engineering control to keep airborne concentrations of dust or aerosols low, mitigating the risk of respiratory irritation.[5]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale and Justification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a significant splash hazard.[5][9] | Protects against splashes and airborne dust, preventing serious eye irritation as indicated by hazard statement H319. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[5][9] | Forms a barrier to prevent skin contact. The compound is a known skin irritant (H315). Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-retardant laboratory coat. Additional protective clothing may be required based on the scale of the operation. | Protects skin on the arms and body from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[4] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved P95 (US) or P1 (EU) particle respirator may be necessary.[9] | Prevents inhalation of dust, which can cause respiratory tract irritation (H335). |
Hygiene Measures
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[9]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Section 4: Protocols for Safe Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment:
-
Review this guide and the most current Safety Data Sheet for a structural analog.
-
Perform a formal risk assessment for the specific procedure.
-
Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Don all required PPE as specified in Section 3.2.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder. Minimize dust generation by using a spatula and weighing paper within the fume hood.[5]
-
Avoid creating dust clouds. If necessary, use a glove bag or a powder-containment balance enclosure.
-
Clean any spills on the balance immediately with appropriate methods (see Section 5.2).
-
-
Solution Preparation and Use:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not actively in use.
-
-
Post-Handling:
-
Decontaminate all equipment and the work surface.
-
Dispose of waste in a designated, sealed, and properly labeled hazardous waste container.[4]
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Storage Protocol
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] This prevents potential degradation from moisture and air. Storage at 2-8°C in a dry, sealed environment is often recommended.[1][10]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4]
-
Security: The compound should be stored in a locked cabinet or a controlled-access area to prevent unauthorized access.[4]
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][9] |
| Eye Contact | Immediately flush open eyes with plenty of running water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention and show the safety data sheet to the doctor.[8][9] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection if necessary. Avoid breathing dust.[5]
-
Contain & Clean:
-
Dispose: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste according to local, state, and federal regulations.[6]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]
-
Specific Hazards: Combustion may produce hazardous decomposition products, including toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[8]
Section 6: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it is not expected to be pyrophoric or undergo hazardous polymerization.
-
Chemical Stability: The compound is stable under the recommended storage and handling temperatures and pressures.[4]
-
Conditions to Avoid: Avoid dust generation, exposure to moisture, and contact with sources of ignition if dissolved in a flammable solvent.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides.[4]
Section 7: Disposal Considerations
Waste material must be treated as hazardous. All disposal practices must be in compliance with local, state, and federal regulations.
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9] Do not allow the product to enter drains or waterways.[8]
-
Contaminated Packaging: Dispose of as unused product in a sealed, labeled container.[9]
Section 8: Visualized Workflows
To ensure a systematic and self-validating approach to safety, the following workflows are provided.
Caption: Risk Assessment & Control Workflow.
Caption: Logic Diagram for Emergency Response.
Section 9: References
-
Capot Chemical. (2022). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Capot Chemical. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Angene Chemical. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. MySkinRecipes. Retrieved from [Link]
-
XiXisys. (n.d.). GHS SDS for CAS: 625434-90-4. XiXisys. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Bicyclic Conformationally Restricted Diamines. ResearchGate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. tert-butyl (1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 97% | CAS: 227940-76-3 | AChemBlock [achemblock.com]
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- 9. capotchem.com [capotchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Methodological Guide to the Structural Elucidation and IUPAC Nomenclature of Novel C₁₂H₂₂N₂O₂ Bicyclic Amines in Drug Discovery
Abstract: The molecular formula C₁₂H₂₂N₂O₂ represents a vast landscape of potential chemical structures. For drug development professionals, navigating this isomerism to identify and characterize a novel bicyclic amine is a significant challenge and a critical step in the discovery pipeline. This guide eschews a singular, impossible answer to "the" IUPAC name for this formula. Instead, it provides a comprehensive methodological framework for researchers. We will detail the systematic application of IUPAC nomenclature rules for complex bicyclic systems, outline a self-validating protocol for structural elucidation using modern spectroscopic techniques, and contextualize the importance of these scaffolds within contemporary medicinal chemistry. This whitepaper is designed to empower researchers to move from an ambiguous molecular formula to a precisely named, well-characterized, and therapeutically relevant chemical entity.
Part 1: The Strategic Value of Bicyclic Amine Scaffolds
The journey from a simple molecular formula to a potential drug candidate is one of increasing structural definition. While C₁₂H₂₂N₂O₂ tells us the atomic composition, it is the three-dimensional arrangement of these atoms that dictates biological activity. In modern drug design, bicyclic amines have emerged as exceptionally valuable scaffolds.
Expertise & Experience: Moving Beyond "Flatland"
Medicinal chemists are increasingly focused on synthesizing molecules with greater three-dimensional complexity. This strategy, often termed "escaping flatland," is a direct response to the observation that molecules with a higher fraction of sp³-hybridized carbons (a measure of 3D character) have a greater probability of success in clinical development.[1] Bicyclic systems are pre-organized, conformationally restricted structures. This rigidity is not a limitation but a strategic advantage.[1] By locking the molecule into a specific shape, we reduce the entropic penalty upon binding to a biological target, which can lead to a significant increase in potency and selectivity.[1] Many successful FDA-approved drugs, such as the anti-diabetic Saxagliptin and the anti-hypertensive Ramipril, incorporate bicyclic amine cores to achieve their therapeutic effects.[2]
Part 2: A Systematic Guide to IUPAC Nomenclature for Bicyclic Amines
Determining the correct IUPAC name for a novel bicyclic amine is a process of systematic deconstruction and reconstruction. The following workflow, grounded in authoritative IUPAC recommendations, provides a clear path from a determined structure to an unambiguous name.[3][4]
Logical Workflow for Naming a Bicyclic Compound
Caption: Logical workflow for systematic IUPAC naming of bicyclic compounds.
The Naming Protocol in Detail:
-
Identify the Parent Structure: The total number of atoms in the entire bicyclic system determines the root alkane name. For instance, a system with 10 atoms in its rings would be a derivative of decane.[4]
-
Identify Bridgehead Carbons: These are the two atoms that are common to both rings.[5]
-
Determine the Bridge Sizes: Count the number of atoms in each of the three paths connecting the two bridgehead atoms. For fused rings, one path will have zero atoms.[5]
-
Construct the Bicyclo Prefix: The name begins with "bicyclo," followed by the bridge lengths in descending order within square brackets, separated by periods (e.g., bicyclo[a.b.c]).[4]
-
Number the System: Numbering begins at one bridgehead carbon. It proceeds along the longest path to the second bridgehead, then continues along the next longest path back to the start, and finally numbers the atoms in the shortest bridge.[5] The starting bridgehead is chosen to give substituents the lowest possible locants (numbers).
-
Incorporate Heteroatoms: If nitrogen atoms replace carbons within the ring structure, their positions are indicated by their locant number and the prefix "aza".[3] For two nitrogen atoms, the prefix is "diaza".
-
Name Substituents: All atoms not part of the parent bicyclic system are treated as substituents and are prefixed to the name with their corresponding locant numbers. The oxygen atoms in C₁₂H₂₂N₂O₂ could be part of hydroxyl (-ol), carbonyl (-one), or ether (-oxy) groups, for example.
Part 3: Hypothetical Case Study & Structural Elucidation Protocol
To illustrate this process, let us postulate a plausible structure for a C₁₂H₂₂N₂O₂ bicyclic amine with potential relevance in drug discovery: a derivative of 1,4-diazabicyclo[2.2.2]octane, a common and rigid scaffold.
Hypothetical Structure: (8S)-8-(tert-butoxy)-1,4-diazabicyclo[2.2.2]octane-2-methanol
Trustworthiness: A Self-Validating Experimental Protocol
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS):
-
Objective: Confirm molecular weight and formula.
-
Method: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI).
-
Expected Result: An [M+H]⁺ ion peak corresponding to a mass of 227.1703, which validates the C₁₂H₂₂N₂O₂ formula (calculated mass: 227.1709).
-
-
Infrared (IR) Spectroscopy:
-
Objective: Identify key functional groups.
-
Method: Acquire a spectrum of the pure compound using an ATR-IR spectrometer.
-
Expected Result: A broad absorption peak around 3300-3400 cm⁻¹ (O-H stretch from the alcohol), a peak around 2850-3000 cm⁻¹ (C-H stretches), and a strong peak around 1100-1200 cm⁻¹ (C-O stretch from the ether and alcohol).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Determine the precise connectivity and stereochemistry of the molecule.
-
Method: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) and acquire ¹H, ¹³C, COSY, and HSQC spectra.
-
Causality:
-
¹H NMR: Will show distinct signals for the protons on the bicyclic core, the hydroxymethyl group, and a large singlet for the nine equivalent protons of the tert-butyl group. The integration of these signals must match the proposed structure (e.g., a 9H singlet).
-
¹³C NMR: Will show the expected number of unique carbon signals. The carbons attached to oxygen and nitrogen will be downfield. For our hypothetical structure, we would expect to see signals for the four distinct carbons of the bicyclic core, the hydroxymethyl carbon, and the quaternary and methyl carbons of the tert-butyl group.
-
COSY & HSQC: These 2D experiments are crucial for validation. COSY will show which protons are coupled (adjacent) to each other, confirming the connectivity of the bicyclic framework. HSQC correlates each proton signal to the carbon it is directly attached to, confirming assignments made in the 1D spectra.
-
-
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Key Observations for Hypothetical Structure |
| HRMS (ESI+) | [M+H]⁺ peak at m/z ≈ 227.1709 |
| IR (cm⁻¹) | ~3350 (broad, O-H), ~2950 (C-H), ~1150 (C-O) |
| ¹H NMR (ppm) | Singlet ~1.3 ppm (9H, t-Bu); Multiplets ~2.8-3.5 ppm (protons on bicyclo core); Doublet ~3.6 ppm (2H, CH₂OH) |
| ¹³C NMR (ppm) | ~28 (t-Bu methyls); ~45-60 (bicyclo carbons); ~65 (CH₂OH); ~75 (quaternary t-Bu carbon); ~80 (C-O on bicyclo core) |
Applying IUPAC Rules to the Hypothetical Structure:
-
Parent Structure: 1,4-diazabicyclo[2.2.2]octane.
-
Numbering: The nitrogens are at positions 1 and 4. Numbering proceeds around the bridges.
-
Substituents: There is a tert-butoxy group at position 8 and a methanol (or hydroxymethyl) group at position 2. Stereochemistry is specified as (8S).
-
Final Name: (8S)-8-(tert-butoxy)-1,4-diazabicyclo[2.2.2]octane-2-methanol.
Part 4: Synthesis and Applications in Drug Development
The creation of such complex amines is a cornerstone of modern medicinal chemistry. Intramolecular reactions, such as the C-H amination approaches, are powerful tools for constructing bridged bicyclic systems from more linear precursors.[6] These methods offer efficient pathways to novel and structurally diverse scaffolds.
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of bridged bicyclic amines.
The unique three-dimensional arrangement of functional groups on a rigid bicyclic scaffold makes these compounds ideal candidates for highly specific biological targets. Bicyclic amines have been investigated for a wide range of therapeutic applications, including as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy and as agents against protozoal diseases like malaria.[7][8][9] The development of novel bicyclic compounds containing tertiary amine moieties has also shown promise as a strategy for activating T cells in immuno-oncology.[10] The precise structure and stereochemistry, confirmed by the methods described herein, are paramount to achieving the desired therapeutic profile.
Conclusion
The molecular formula C₁₂H₂₂N₂O₂ does not define a single molecule but rather a universe of possibilities. For the drug discovery professional, the true value lies not in a pre-existing answer but in a robust and systematic methodology to explore this universe. By combining the logical rigor of IUPAC nomenclature with self-validating analytical protocols, researchers can confidently elucidate the structure of novel bicyclic amines. This foundational work is indispensable for understanding structure-activity relationships, optimizing lead compounds, and ultimately developing the next generation of targeted therapeutics.
References
- Mykhailiuk, P. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
- Chad's Prep. (n.d.). Nomenclature of Bicyclic Compounds. Chad's Prep.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kaiser, M., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed.
- ACS Medicinal Chemistry Letters. (2025). Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer.
- Wikipedia. (n.d.). Bicyclic molecule. Wikipedia.
- ACS Medicinal Chemistry Letters. (2025). Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators.
- Wang, D., et al. (2020).
- PubChem. (n.d.). Crotetamide.
- Faler, C. A., Cao, B., & Joullié, M. M. (2006).
- ResearchGate. (2025). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1.
- OpenOChem Learn. (n.d.). Naming Bicyclic Compounds. OpenOChem Learn.
- Unacademy. (n.d.).
- Enamine. (n.d.).
- Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Chemistry Steps.
- Sigma-Aldrich. (n.d.). Bicyclic amine. MilliporeSigma.
- ECHA. (n.d.). Bicyclo[2.2.1]heptanebis(methylamine) - Registration Dossier. European Chemicals Agency.
- Google Patents. (2021). WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
Sources
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- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 4. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]
- 5. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Boc Protection of Bicyclic Amines: Strategies, Mechanisms, and Applications in Drug Discovery
Abstract
Bicyclic amine scaffolds are conformationally restricted frameworks that are considered "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their rigid three-dimensional architecture allows for precise presentation of pharmacophoric elements, often leading to enhanced binding affinity and selectivity for biological targets.[2] However, the inherent nucleophilicity and basicity of the secondary or primary amine within these structures necessitate a robust protection strategy during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic protocols.[3][4][5] This guide provides an in-depth exploration of the Boc protection of bicyclic amines, addressing the unique stereoelectronic challenges these substrates present. We will dissect reaction mechanisms, provide field-proven experimental protocols, and discuss the critical role of these protected intermediates in the drug development pipeline.
The Mechanistic Underpinnings of Boc Protection
The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, is the cornerstone of N-Boc protection.[5] The fundamental transformation involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.
The Standard Mechanism (Base-Mediated)
In a typical procedure, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is employed.[6] Its primary role is to deprotonate the ammonium salt that forms after the initial nucleophilic attack, regenerating a neutral amine and driving the reaction to completion. The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and tert-butoxide.[6]
Caption: Standard mechanism of Boc protection using a base.
The Role of DMAP Catalysis
For sterically hindered or electronically deactivated bicyclic amines, the rate of direct nucleophilic attack on (Boc)₂O can be sluggish. In these cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often indispensable.[7][8] DMAP functions as a superior nucleophilic catalyst, rapidly attacking the Boc anhydride to form a highly reactive N-Boc-pyridinium species.[7] This intermediate is significantly more electrophilic than (Boc)₂O itself, readily undergoing reaction even with a less nucleophilic amine. The catalyst (DMAP) is regenerated upon completion of the nucleophilic substitution.[7][9]
Caption: DMAP acts as a nucleophilic catalyst to accelerate the reaction.
Core Challenges with Bicyclic Amine Substrates
The rigid, polycyclic nature of these amines introduces specific challenges not typically encountered with simple aliphatic or acyclic amines.
-
Steric Hindrance: The nitrogen atom can be sterically encumbered by the bicyclic framework, particularly in bridged systems like nortropanes ([3.2.1] scaffold) or 2-azabicyclo[2.2.1]heptanes.[1][10] This steric bulk can significantly impede the approach of the bulky (Boc)₂O reagent to the nitrogen lone pair.
-
Reduced Nucleophilicity: In certain bicyclic systems, conformational constraints can alter the hybridization and orientation of the nitrogen's lone pair, reducing its nucleophilicity. Bridgehead nitrogens, in particular, can exhibit pyramidal geometry that disfavors the transition state of the acylation reaction.
-
Substrate Solubility: Bicyclic amine salts (e.g., hydrochlorides) are often the commercially available starting materials. Ensuring complete neutralization and solubility of the resulting free amine in an appropriate organic solvent is crucial for reaction efficiency.[1]
Field-Proven Experimental Protocols
The choice of protocol is dictated by the reactivity of the specific bicyclic amine substrate. The following methodologies provide a robust starting point for researchers.
General Experimental Workflow
A successful protection reaction follows a systematic workflow from setup to characterization. This self-validating process ensures reproducibility and high purity of the final product.
Sources
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- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. chemimpex.com [chemimpex.com]
Commercial suppliers of diazabicyclo[3.3.1]nonane building blocks
An In-depth Technical Guide to Commercial Diazabicyclo[3.3.1]nonane Building Blocks for Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a technical overview of diazabicyclo[3.3.1]nonane scaffolds, their commercial availability, and their application in medicinal chemistry. We will delve into the structural significance of this core, survey the landscape of commercial suppliers, and provide practical, field-proven insights into the synthetic manipulation of these valuable building blocks.
The Strategic Value of the Diazabicyclo[3.3.1]nonane Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic diamine that has garnered significant interest as a versatile scaffold in medicinal chemistry.[1] Its conformational rigidity distinguishes it from more flexible linear or monocyclic amines, allowing for a more precise spatial presentation of substituents. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The core's structure typically exists in a "chair-chair" or a "chair-boat" conformation, which can be influenced by the nature and placement of substituents.[2] This structural constraint makes it an attractive motif for designing ligands for a wide array of receptors and enzymes.[1] Notably, the bispidine scaffold is a key component of natural products like the nicotinic acetylcholine receptor (nAChR) ligand cytisine, and its derivatives have been explored as antiarrhythmic drugs, opioid receptor ligands, and monoamine transporter inhibitors.[3][4]
Caption: The rigid 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold.
The Commercial Supplier Landscape
The growing interest in 3D-rich fragments for drug discovery has led to an expansion in the commercial availability of diazabicyclo[3.3.1]nonane building blocks. These are typically offered with various protecting groups and substitution patterns to facilitate diverse synthetic strategies. The most common and synthetically useful intermediate is the mono-Boc-protected derivative, which allows for selective functionalization at the unprotected nitrogen atom.[1]
Below is a summary of prominent commercial suppliers and the types of diazabicyclo[3.3.1]nonane derivatives they typically offer.
| Supplier | Representative Building Blocks Offered | Key Features |
| Enamine | A vast collection of N-substituted, mono-protected (Boc), and functionalized bispidines and related bridged scaffolds.[5][6] | World's largest collection of building blocks, ideal for library synthesis and hit-to-lead campaigns.[5] |
| Sigma-Aldrich (Merck) | Core structures and key intermediates like 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.[7] | Broad availability, extensive documentation, and reliable supply for standard reagents. |
| AChemBlock | Mono-Boc protected derivatives, including oxa-analogs like 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.[8] | Focus on novel and diverse building blocks for research and development. |
| Fluorochem | Substituted derivatives such as 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane.[9] | Specializes in a wide range of chemical reagents, including functionalized amine scaffolds. |
| BLDpharm | Unsubstituted core structures like 3,9-Diazabicyclo[3.3.1]nonane.[10] | Provides basic chemical building blocks for foundational synthetic work. |
Synthetic Utility: From Building Block to Lead Compound
The synthetic accessibility of the diazabicyclo[3.3.1]nonane core, often via a double Mannich-type reaction, provides a robust foundation for its production.[2][11] However, for drug discovery programs, the critical path involves the selective functionalization of commercially available, protected intermediates.
The general workflow for elaborating on a mono-protected bispidine scaffold is a cornerstone of its application. This strategy enables the sequential introduction of different substituents at the N3 and N7 positions, providing precise control over the final molecule's structure and properties.
Caption: General workflow for the sequential functionalization of a mono-protected bispidine.
Field-Proven Protocol: Reductive Amination of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
This protocol describes a standard, reliable method for introducing a substituent at the N7 position of a commercially available mono-Boc-protected bispidine. The causality behind this choice is its high functional group tolerance and generally clean reaction profile.
Objective: To synthesize tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
Materials:
-
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic, ~0.1 eq)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is critical for the subsequent reduction. Stir the mixture at room temperature for 1 hour.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, minimizing over-reduction. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous base neutralizes the acetic acid and any unreacted reagents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel to yield the pure product.
Applications in Drug Discovery Case Studies
The unique three-dimensional structure of the diazabicyclo[3.3.1]nonane scaffold has been successfully leveraged to develop selective ligands for challenging biological targets.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Building upon the structure of natural products like cytisine, researchers have developed novel bispidine-based nAChR ligands. By attaching various hydrogen bond acceptor systems and aryl substituents to the scaffold, compounds with high affinity and subtype selectivity for the α4β2* nAChR have been discovered, offering potential treatments for neurological disorders.[3]
-
Monoamine Transporter Inhibitors: The rigid framework of the bispidine core has been used to design highly potent and selective inhibitors of the dopamine transporter (DAT). In one study, a series of 1,4-diazabicyclo[3.3.1]nonane derivatives were synthesized to further constrain a known piperidine-based pharmacophore. This "rigidification" strategy led to the discovery of a lead compound with high affinity and over 380-fold selectivity for DAT versus the serotonin transporter (SERT), showcasing how the scaffold can fine-tune pharmacological profiles.[4]
Conclusion and Future Perspectives
Diazabicyclo[3.3.1]nonane building blocks represent a powerful tool in the medicinal chemist's arsenal for creating molecules with high three-dimensionality and conformational constraint. The increasing commercial availability of diverse and synthetically tractable derivatives from suppliers like Enamine and others has significantly lowered the barrier to entry for exploring this chemical space. As drug discovery continues to move beyond flat, aromatic structures, the strategic application of rigid bicyclic scaffolds like bispidine will undoubtedly play a crucial role in the development of the next generation of selective and potent therapeutics.
References
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Zaripova, G. R., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(50), 4663-4666. Available at: [Link]
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Ojima, I., et al. (2014). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry. Available at: [Link]
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Roy, D. K., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]
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Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Available at: [Link]
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Noe, F., et al. (2017). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3441-3446. Available at: [Link]
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Mishra, M., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. Available at: [Link]
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Literature review of 3,9-diazabicyclo[3.3.1]nonane synthesis and applications
An In-depth Technical Guide to the Synthesis and Applications of 3,9-Diazabicyclo[3.3.1]nonane
Introduction: The Architectural Elegance of a Privileged Scaffold
The 3,9-diazabicyclo[3.3.1]nonane ring system is a conformationally rigid bicyclic diamine that has garnered significant interest as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture provides a fixed orientation for substituents, enabling the design of highly selective ligands for various biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced affinity and specificity. While its isomer, 3,7-diazabicyclo[3.3.1]nonane (bispidine), is more extensively studied, the 3,9-diaza core offers a distinct spatial arrangement of its nitrogen atoms, opening up unique avenues for drug design and materials science.[1][2]
This guide offers a comprehensive exploration of the 3,9-diazabicyclo[3.3.1]nonane core, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies for constructing this scaffold, followed by an in-depth review of its diverse applications, from potent central nervous system agents to novel antiviral compounds.
Part 1: Constructing the Core - Synthetic Strategies
The synthesis of the diazabicyclo[3.3.1]nonane framework is most commonly achieved through a double Mannich reaction, a powerful cyclocondensation method.[3][4] This approach builds the bicyclic system in a highly convergent manner, often from readily available starting materials.
The Double Mannich Condensation: A Cornerstone of Synthesis
The classical approach involves the condensation of a piperidine derivative (or its precursor), formaldehyde, and a primary amine. The causality behind this choice is the sequential formation of two new rings around the central piperidine core.
A seminal synthesis of the 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivative illustrates this principle effectively.[5] The reaction proceeds through the following logical steps:
-
Formation of the Piperidine Precursor: The synthesis begins with the creation of a suitably substituted piperidine, which will serve as the foundation for the bicyclic system.
-
Cyclization via Mannich Reaction: The piperidine derivative is reacted with formaldehyde and a primary amine (e.g., methylamine). The formaldehyde generates electrophilic iminium ions in situ, which are then attacked by the nucleophilic carbons alpha to the piperidine's carbonyl group (or an equivalent). A second intramolecular Mannich reaction completes the formation of the second ring, yielding the bicyclic core.
The general Mannich approach often results in a ketone at the C7 position (for the 3,9-diaza scaffold, this would be relative to the initial ring), which can be a useful handle for further functionalization or can be removed if desired.[3]
Caption: General workflow for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core via a double Mannich reaction.
Detailed Experimental Protocol: Synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane-3-acetic Acid
This protocol is adapted from foundational literature and serves as a representative example of the synthetic sequence.[5]
Step 1: Synthesis of Diethyl 1-methyl-4-oxopiperidine-3,5-dicarboxylate
-
Rationale: This step creates the core piperidine ring with activated methylene groups (flanked by esters) required for the subsequent Mannich cyclization.
-
Procedure:
-
To a stirred solution of diethyl acetonedicarboxylate in ethanol, add aqueous methylamine solution and aqueous formaldehyde solution.
-
The mixture is stirred at room temperature for several hours.
-
The product is typically isolated by extraction with an organic solvent (e.g., ether) after neutralization.
-
Purification is achieved by distillation under reduced pressure.
-
Step 2: Formation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-7-one
-
Rationale: This is the key double Mannich cyclization step that forms the bicyclic core.
-
Procedure:
-
The product from Step 1 is hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid to yield 1-methyl-4-oxopiperidine.
-
This piperidone is then reacted with paraformaldehyde and a suitable amine (e.g., benzylamine, which can be later removed) in an acidic medium.
-
The reaction mixture is heated to drive the condensation and cyclization, forming the bicyclic ketone.
-
Step 3: Reduction of the Ketone (Optional)
-
Rationale: If the ketone at C7 is not desired in the final product, it can be reduced. The Wolff-Kishner reduction is a common and effective method for this transformation.[3][6]
-
Procedure:
-
The bicyclic ketone from Step 2 is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like triethylene glycol.
-
The temperature is raised to distill off water and excess hydrazine, driving the reduction to completion.
-
Step 4: N-alkylation and Final Product Formation
-
Rationale: The secondary amine at the 3-position is functionalized to yield the final target compound.
-
Procedure:
-
The reduced bicyclic core is reacted with an alkylating agent, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to prevent quaternization.
-
The resulting ester is then hydrolyzed under basic conditions (e.g., with NaOH) to yield the final carboxylic acid product.
-
Part 2: Applications - A Scaffold for Targeted Therapies
The rigid 3,9-diazabicyclo[3.3.1]nonane framework is an exemplary pharmacophore. Its ability to position nitrogen atoms and other functional groups in precise three-dimensional space makes it a powerful tool for targeting various receptors and enzymes.
Central Nervous System (CNS) Ligands
The scaffold has proven particularly effective in the design of ligands for receptors in the central nervous system.
-
Opioid Receptor Modulators: Derivatives of 3,9-diazabicyclo[3.3.1]nonane have been synthesized and evaluated as potent ligands for opioid receptors, showing promise for the development of novel analgesics.[7][8] One study reported a derivative, (E) 9-[3'-(3-chlorophenyl)-but-2'-en-1'-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane, which exhibited high affinity for the μ-opioid receptor (Ki = 85 nM) and significant selectivity over δ and κ receptors.[7] The bicyclic core serves to orient the arylpropenyl group and the propionyl pharmacophores in a conformation suitable for high-affinity binding.
-
5-HT3 Receptor Antagonists: The 3,9-diaza scaffold has been identified as a viable core for 5-HT3 receptor antagonists.[2] These receptors are involved in nausea and vomiting, particularly chemotherapy-induced, making antagonists valuable therapeutic agents.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: While the related 3,7-diaza isomer (bispidine) is well-known for its interaction with nAChRs (e.g., the natural product cytisine), the 3,9-diaza core has also been explored for this target class.[1][9] The defined distance and angle between the two nitrogen atoms are critical for mimicking the binding of the endogenous ligand, acetylcholine.
Caption: The 3,9-diazabicyclo[3.3.1]nonane scaffold as a versatile core for targeting multiple CNS receptors.
Antiviral Activity: HIV Entry Inhibition
In a compelling example of rational drug design, the 3,9-diazabicyclo[3.3.1]nonane system was used to create an analogue of Maraviroc, an approved anti-HIV drug.[10] Maraviroc is a CCR5 co-receptor antagonist, preventing the HIV virus from entering host cells. The original drug features a tropane (8-azabicyclo[3.2.1]octane) core. Researchers replaced this with the 3,9-diaza scaffold to probe the structural requirements for activity. While the resulting compound was less potent than the tropane-based Maraviroc, the study demonstrated that the 3,9-diazabicyclo[3.3.1]nonane framework could successfully present the necessary pharmacophoric elements for antiviral activity, validating its use as a versatile scaffold in drug discovery.[10]
Catalysis and Coordination Chemistry
The field of catalysis is dominated by the 3,7-diaza (bispidine) isomer due to its ability to form stable complexes with transition metals.[11][12][13] The two nitrogen atoms, often functionalized with additional donor groups like pyridines, create a rigid coordination sphere around a metal center, making them excellent ligands for catalytic processes such as oxidation and C-C bond formation.[12][14]
While specific catalytic applications for the 3,9-diaza isomer are less documented, its structural similarity and possession of two coordinating nitrogen atoms strongly suggest its potential in this area. Researchers can leverage the vast knowledge from bispidine chemistry to explore 3,9-diazabicyclo[3.3.1]nonane derivatives as novel ligands. The different bite angle and spatial orientation of the nitrogens in the 3,9-isomer could lead to unique catalytic selectivities, representing a fertile ground for new research.
| Derivative Class | Biological Target/Application | Key Findings | Reference(s) |
| N-Arylpropenyl Derivatives | μ-Opioid Receptor | High affinity (Ki = 85 nM) and selectivity; potential analgesics. | [7] |
| Maraviroc Analogues | HIV-1 CCR5 Co-receptor | Maintained significant viral entry inhibition activity. | [10] |
| General Derivatives | 5-HT3 Receptors | Identified as a core for developing potent antagonists. | [2] |
| General Derivatives | Nicotinic Acetylcholine Receptors | Explored as ligands, leveraging the fixed N-N distance. | [1][9] |
Table 1: Summary of Key Medicinal Chemistry Applications of 3,9-Diazabicyclo[3.3.1]nonane Derivatives.
Conclusion and Future Outlook
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a structurally elegant and synthetically accessible core with proven value, particularly in the realm of medicinal chemistry. Its conformational rigidity allows for the precise positioning of functional groups, a critical feature for designing selective and potent drugs targeting the central nervous system and viral proteins. While the Mannich condensation remains the primary synthetic tool, the development of new, asymmetric routes would further enhance its utility.
The full potential of this scaffold remains to be unlocked. Future research should focus on:
-
Asymmetric Synthesis: Developing enantioselective synthetic routes to access single-enantiomer products, which is crucial for modern drug development.
-
Catalysis: Exploring its use as a ligand in transition metal catalysis, drawing inspiration from its well-studied 3,7-diaza isomer to potentially discover novel reactivity and selectivity.
-
Materials Science: Investigating its role as a building block for coordination polymers and other advanced materials.[15]
For drug development professionals and synthetic chemists, the 3,9-diazabicyclo[3.3.1]nonane system represents not just a molecule, but a platform for innovation, offering a robust and tunable framework for the creation of next-generation therapeutics and functional materials.
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- Al-Ghorbani, M., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI.
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Methodological & Application
Synthesis Protocol for tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate: An In-Depth Technical Guide
This document provides a comprehensive guide for the synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The rigid bicyclic structure of the diazabicyclo[3.3.1]nonane core is a sought-after scaffold for designing ligands with high specificity for various biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the remaining secondary amine, making it a versatile intermediate for the synthesis of more complex molecules.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and essential data for successful synthesis and characterization.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the construction of the core 3,9-diazabicyclo[3.3.1]nonane scaffold. The second stage is the selective protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.
Stage 1: Formation of the Bicyclic Core
The formation of the 3,9-diazabicyclo[3.3.1]nonane ring system can be achieved through various methods, with one of the classical approaches being a double Mannich reaction or a related cyclization strategy.[4][5] An alternative and often more direct route involves the reaction of dimethyl scopolinate with a suitable amine, followed by reduction.[6][7] For the purpose of this guide, we will outline a conceptual pathway that leverages commercially available precursors or those accessible through established literature procedures, leading to the unprotected bicyclic amine.
Stage 2: Selective N-Boc Protection
With the 3,9-diazabicyclo[3.3.1]nonane core in hand, the subsequent step is the introduction of the Boc protecting group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9] The selectivity of the protection (N3 vs. N9) can be influenced by steric and electronic factors, as well as the reaction conditions. For the synthesis of the N9-protected isomer, careful control of the stoichiometry and reaction conditions is crucial.
Visualizing the Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from the formation of the bicyclic amine core followed by its selective protection.
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The Strategic Application of tert-Butyl 3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate in Contemporary Drug Discovery
Introduction: The Architectural Advantage of Bicyclic Scaffolds in Medicinal Chemistry
In the intricate landscape of drug design, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. Among these, bicyclic amines have emerged as privileged structures, providing a three-dimensional framework that can precisely orient functional groups in space, thereby enhancing binding affinity and selectivity for biological targets. The 3,9-diazabicyclo[3.3.1]nonane core, a conformationally constrained diamine, represents a particularly compelling scaffold. Its rigid architecture minimizes the entropic penalty upon binding to a target protein, a desirable trait in the development of potent therapeutics.
This guide provides an in-depth exploration of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a key intermediate that leverages the structural benefits of the diazabicyclononane core while offering the synthetic versatility of a Boc-protected amine. We will delve into its synthesis, key applications in the discovery of novel therapeutics for central nervous system (CNS) disorders and infectious diseases, and provide detailed protocols for its use in a research setting.
Chemical Properties and Synthetic Strategy
This compound is a versatile building block, with the tert-butoxycarbonyl (Boc) group serving as a crucial protecting group for the N9 nitrogen. This allows for selective functionalization of the N3 position. The synthesis of the core 3,9-diazabicyclo[3.3.1]nonane ring system is typically achieved through a double Mannich reaction.[1] This classical reaction involves the condensation of a suitable amine, an aldehyde (commonly formaldehyde), and a ketone.
General Synthetic Workflow
The synthesis of the bicyclic core is a cornerstone of its application. The following diagram illustrates a general workflow for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane scaffold.
Caption: General workflow for the synthesis and derivatization of the 3,9-diazabicyclo[3.3.1]nonane scaffold.
Application Notes: A Scaffold for Diverse Therapeutic Targets
The rigid 3,9-diazabicyclo[3.3.1]nonane framework has proven to be a valuable scaffold in the design of ligands for a variety of biological targets. The defined spatial orientation of the two nitrogen atoms and the potential for stereospecific substitutions make it an attractive starting point for library synthesis in drug discovery campaigns.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The 3,9-diazabicyclo[3.3.1]nonane scaffold, as an analog of the naturally occurring nAChR ligand cytisine, has been extensively explored for the development of novel nAChR modulators.[2] The rigid framework allows for the precise positioning of pharmacophoric elements, such as hydrogen bond acceptors and cationic centers, which are crucial for receptor binding and subtype selectivity.[3]
Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane have demonstrated high affinity for the α4β2* nAChR subtype, with Ki values in the low nanomolar range.[2] This highlights the potential of the diazabicyclononane core in designing selective nAChR ligands.
Central Nervous System (CNS) Agents: NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is another critical ionotropic glutamate receptor in the CNS, involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, contributing to neurodegenerative diseases.[4] The rigid bicyclic structure of 3,9-diazabicyclo[3.3.1]nonane derivatives makes them valuable for designing compounds with high selectivity and binding affinity for NMDA receptors.[5] These scaffolds can be used to develop potent NMDA receptor antagonists, offering a potential therapeutic avenue for conditions characterized by glutamate-mediated neurotoxicity.
Antiviral Agents: HIV-1 Entry Inhibitors
The utility of the 3,9-diazabicyclo[3.3.1]nonane scaffold extends beyond CNS targets. In a notable example, it has been incorporated into analogues of Maraviroc, a CCR5 antagonist used to treat HIV-1 infection.[6] Maraviroc functions by blocking the entry of the virus into host cells. While the 3,9-diazabicyclononane analogue of Maraviroc showed reduced efficacy compared to a 3,8-diazabicyclooctane counterpart, this line of research demonstrates the scaffold's potential in antiviral drug discovery.[7] The rigid bicyclic core allows for the precise spatial arrangement of functional groups necessary for interacting with viral entry machinery.[8]
Opioid Receptor Agonists
Derivatives of 3,9-diazabicyclo[3.3.1]nonane have also been investigated as µ-opioid receptor agonists.[9] Certain N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes have exhibited µ-affinity in the low nanomolar range. One such compound displayed potent in vivo analgesic effects in mice, comparable to morphine, but with a longer duration to produce tolerance. This suggests that the 3,9-diazabicyclo[3.3.1]nonane scaffold can be a valuable template for the development of novel analgesics with potentially improved side-effect profiles.
Protocols
Protocol 1: Synthesis of this compound (A General Approach)
This protocol is a generalized procedure based on the well-established Mannich reaction for the synthesis of related diazabicyclic systems.[1][10] Optimization may be required based on specific starting materials and laboratory conditions.
Materials:
-
A suitable N-substituted-4-piperidone (e.g., N-benzyl-4-piperidone)
-
Paraformaldehyde
-
Ammonium acetate or a primary amine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Solvents (e.g., methanol, dichloromethane, diethyl ether)
-
Acids (e.g., hydrochloric acid, acetic acid)
-
Bases (e.g., triethylamine, sodium bicarbonate)
-
Palladium on carbon (Pd/C) for debenzylation, if applicable
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of the 3,9-Diazabicyclo[3.3.1]nonan-9-one Core
-
To a solution of the N-substituted-4-piperidone (1 equivalent) in methanol, add paraformaldehyde (excess, e.g., 4-8 equivalents) and a primary amine or ammonium acetate (1-1.5 equivalents).
-
Acidify the mixture with a suitable acid (e.g., HCl or acetic acid) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired 3,9-diazabicyclo[3.3.1]nonan-9-one derivative.
Step 2: Reduction of the Ketone (if the non-oxo core is desired)
-
The ketone at the 9-position can be reduced using standard methods such as Wolff-Kishner reduction (hydrazine hydrate and a strong base) or by conversion to a thioacetal followed by Raney nickel reduction.
Step 3: N-Boc Protection
-
Dissolve the synthesized 3,9-diazabicyclo[3.3.1]nonane derivative (1 equivalent) in a suitable solvent like dichloromethane.
-
Add triethylamine (1.1 equivalents) followed by a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
Note: If an N-benzyl-4-piperidone was used as the starting material, a debenzylation step (e.g., catalytic hydrogenation with Pd/C) would be necessary prior to or after the Boc protection, depending on the desired synthetic route.
Protocol 2: Derivatization of this compound at the N3 Position
This protocol outlines a general procedure for the acylation of the N3-amine, a common step in generating libraries of compounds for SAR studies.
Materials:
-
This compound
-
An appropriate acid chloride or carboxylic acid
-
A coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.1 equivalents) to the reaction mixture. If starting with a carboxylic acid, pre-activate it with the coupling agent according to standard procedures before adding it to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 3,9-diazabicyclo[3.3.1]nonane scaffold allows for systematic exploration of the chemical space around the core structure. The following diagram illustrates key points for modification to probe structure-activity relationships.
Caption: Key derivatization points on the 3,9-diazabicyclo[3.3.1]nonane scaffold for SAR studies.
Quantitative Data Summary
The following table summarizes representative biological data for compounds containing the 3,9-diazabicyclo[3.3.1]nonane scaffold or its close analogs, demonstrating its potential in yielding high-affinity ligands.
| Compound Class | Target | Representative Compound/Data | Reference |
| Diazabicyclononane Derivatives | µ-Opioid Receptor | 2d : ED50 = 3.88 mg/kg (ip, mouse) | [9] |
| 3,7-Diazabicyclononane Analog | α4β2* nAChR | Scaffold itself : Ki = 600 nM | [2] |
| 3,7-Diazabicyclononane Analog | α3β4* nAChR | N-benzylbispidine : Ki = 569.6 nM | [2] |
| Maraviroc Analog | HIV-1 Entry (CCR5) | Moderate inhibitory activity | [7][8] |
Conclusion
This compound is a high-value chemical tool for drug discovery. Its rigid, three-dimensional structure provides a robust platform for the design of selective ligands targeting a range of biological entities, most notably those within the central nervous system. The synthetic accessibility of the core and the versatility offered by the Boc-protecting group make it an ideal starting point for the construction of diverse chemical libraries. The successful application of this scaffold in the development of potent nAChR modulators, NMDA receptor antagonists, and even antiviral and analgesic compounds underscores its broad therapeutic potential. As our understanding of the structural requirements for ligand-receptor interactions continues to evolve, the strategic use of conformationally constrained scaffolds like the 3,9-diazabicyclo[3.3.1]nonane core will undoubtedly continue to be a cornerstone of modern medicinal chemistry.
References
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Legnani, L., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 353-359. [Link]
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Legnani, L., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. RSC Publications. [Link]
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Teodoro, R., et al. (2015). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 20(10), 18387-18421. [Link]
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Legnani, L., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. AIR Unimi. [Link]
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Wang, X., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(20), 3003-3007. [Link]
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Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
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Tomassoli, I., et al. (2014). Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule. Journal of Pharmacology and Experimental Therapeutics, 350(1), 126-137. [Link]
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Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. ResearchGate. [Link]
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Papke, R. L., et al. (2018). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. PLoS One, 13(10), e0204961. [Link]
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Stach, H., & Hesse, M. (1987). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 87(1), 55-92. [Link]
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Al-Ghamdi, S. A. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29. [Link]
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Eibl, C., et al. (2014). Complementary Three-Dimensional Quantitative Structure-Activity Relationship Modeling of Binding Affinity and Functional Potency: A Study on α4β2 Nicotinic Ligands. Journal of Medicinal Chemistry, 57(13), 5695-5710. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22917-22971. [Link]
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MySkinRecipes. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. MySkinRecipes. [Link]
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Cignarella, G., et al. (2002). N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications. Bioorganic & Medicinal Chemistry, 10(6), 1929-1937. [Link]
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Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(11), 2947-2962. [Link]
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Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publications. [Link]
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Amide coupling reactions with tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
An In-Depth Guide to Amide Coupling Reactions with tert-Butyl 3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
Introduction
The 3,9-diazabicyclo[3.3.1]nonane framework is a rigid and synthetically valuable scaffold in modern medicinal chemistry. Its defined three-dimensional structure makes it an attractive building block for designing ligands with high specificity for biological targets, particularly in the development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with a key derivative, this compound.
In this molecule, the nitrogen at the 9-position is protected by a tert-butoxycarbonyl (Boc) group, directing acylation to the secondary amine at the 3-position. The rigid, bicyclic nature of this amine presents a degree of steric hindrance, which can make amide bond formation challenging with standard protocols.[3][4] This guide explains the underlying principles of amide coupling, details the rationale behind selecting appropriate reagents for this sterically demanding substrate, and provides robust, step-by-step protocols to ensure successful and efficient synthesis.
The Fundamental Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a competing acid-base reaction, forming a stable carboxylate salt that is unreactive towards further nucleophilic attack.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[6]
This activation is achieved using a "coupling reagent." The reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.[6][7][8] This activated species is a potent electrophile that is readily attacked by the nucleophilic amine, proceeding through a tetrahedral intermediate to form the stable amide bond.
Strategic Selection of Coupling Reagents
The success of coupling with this compound hinges on choosing a reagent that can overcome the steric hindrance around the secondary amine. While numerous reagents exist, they fall into several main classes, each with distinct advantages and disadvantages for this specific application.
| Reagent Class | Examples | Mechanism Highlights | Suitability for this Substrate |
| Carbodiimides | EDC, DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] | Moderate. While common, the bulky intermediate can exacerbate steric challenges. DCC forms an insoluble urea byproduct that requires filtration, which is less ideal for automated or high-throughput synthesis.[9] |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | Forms a highly reactive OAt- or O-6-ClBt-based active ester.[8][10] These are generally more reactive than OBt esters.[10] | Excellent. These are the reagents of choice for difficult or sterically hindered couplings.[4][11] HATU is a gold standard for efficiency.[8][10] COMU is a modern, safer alternative that incorporates the OxymaPure leaving group, avoiding potentially explosive HOBt/HOAt byproducts.[9][11] |
| Phosphonium | PyBOP, PyAOP | Forms OBt- or OAt-based active esters, similar to aminium salts. Does not pose a risk of guanidinylation of the primary amine.[10] | Very Good. PyBOP is a clean and effective reagent for hindered couplings. However, phosphonium reagents can have lower solution stability compared to uronium salts.[10] |
| Anhydrides | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine. | Excellent. T3P® is a "green" and highly effective reagent known for low epimerization rates and a very simple aqueous workup, as the byproducts are highly water-soluble.[12] This makes it ideal for process development and scale-up.[12] |
For initial attempts with this compound, high-reactivity aminium salts like HATU or the safer alternative COMU are strongly recommended. For process optimization and scale-up, T3P® offers significant advantages due to its favorable safety profile and straightforward purification.[12]
Protocols for Amide Coupling
The following sections provide detailed, step-by-step protocols. It is critical to work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.
General Experimental Workflow
The overall process for amide coupling is consistent, involving activation, coupling, and purification. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for its high reactivity and reliability with sterically hindered substrates.[8][10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry, inert flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the cooled solution in one portion. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Protocol 2: Scalable & Clean Coupling with T3P®
This protocol is advantageous for its simple, aqueous workup and low risk of racemization, making it suitable for larger-scale synthesis.[12]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF is common) (1.5 eq)
-
Pyridine or DIPEA (3.0-4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Deionized Water
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry, inert flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and dissolve in the chosen anhydrous solvent (e.g., EtOAc).
-
Add the base (e.g., Pyridine, 4.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
If using EtOAc, transfer the mixture to a separatory funnel. If using a water-miscible solvent like MeCN, first remove it under reduced pressure and then partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x). The propanephosphonic acid byproducts are highly water-soluble and are easily removed during this wash.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary. Often, the product purity after workup is very high.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient reactivity for the hindered substrate.3. Water present in the reaction. | 1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful reagent (e.g., from EDC to HATU or COMU).[4] Consider gentle heating (40-50 °C).3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Epimerization (if chiral acid is used) | 1. Strong base or extended reaction time.2. High reaction temperature.3. Reagent choice (e.g., carbodiimides without additives). | 1. Use a weaker base (e.g., N-methylmorpholine instead of DIPEA).2. Maintain reaction at 0 °C or room temperature.3. Use a reagent known for suppressing racemization, such as T3P® or COMU.[11][12] |
| Difficult Purification | 1. Insoluble byproducts (e.g., dicyclohexylurea from DCC).2. Byproducts from aminium reagents co-eluting with the product. | 1. Filter the reaction mixture before workup. Consider switching to EDC or T3P® to avoid insoluble byproducts.[9][12]2. Ensure the aqueous workup is thorough. A dilute acid wash (e.g., 1M citric acid) can help remove basic impurities.[13] |
Conclusion
Successfully synthesizing amides using this compound requires a considered approach that accounts for its steric bulk. By moving beyond simple carbodiimide reagents to more potent and specialized coupling agents like HATU, COMU, or T3P®, researchers can achieve high yields and purity. The protocols provided herein offer robust starting points for both small-scale discovery and larger-scale process development. Careful attention to anhydrous conditions, strategic reagent selection, and appropriate monitoring are the cornerstones of a successful amide coupling campaign with this valuable synthetic building block.
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Mechanism of amide formation with DCC. (2013). YouTube. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2022). ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. [Link]
-
Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. (2010). PubMed. [Link]
-
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. MySkinRecipes. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Chemical structures of various common coupling reagents and additives. (2024). ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Understanding T3P® from start to finish. (2024). Curia. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]
-
Modular Synthesis of Bicyclic Twisted Amides and Anilines. (2023). ChemComm. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem. [Link]
-
Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. (2019). ACS Catalysis. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science. [Link]
-
Design and synthesis of bicyclic ligands for the FK506-binding proteins 511 and 52. (2016). Ludwig-Maximilians-Universität München. [Link]
-
Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2022). ChemistryOpen. [Link]
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Application Notes and Protocols for the Synthesis of Novel Diazabicyclononane Derivatives
Introduction: The Strategic Importance of Diazabicyclononane Scaffolds in Modern Drug Discovery
The diazabicyclononane core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing potent and selective ligands for a variety of biological targets.[3][4] Derivatives of this bicyclic system have demonstrated remarkable efficacy as nootropic agents, monoamine transporter inhibitors, and antiprotozoal compounds, underscoring their therapeutic potential.[2][3][4] The constrained conformation of the diazabicyclononane nucleus often leads to enhanced binding affinity and improved pharmacokinetic profiles compared to more flexible acyclic analogues.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing novel diazabicyclononane derivatives. It moves beyond a mere recitation of procedural steps to offer insights into the underlying chemical principles, the rationale for specific experimental choices, and robust protocols for synthesis, purification, and characterization.
Synthetic Strategies: A Mechanistic Approach to Assembling the Diazabicyclononane Core
The construction of the diazabicyclononane framework can be achieved through several elegant synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most powerful and versatile methods are the Mannich cyclocondensation and multi-step sequences involving Claisen and Dieckmann condensations.
Mannich Cyclocondensation: A Convergent Route to 3,7-Diazabicyclo[3.3.1]nonanes
The Mannich reaction is a classic example of a one-pot, multi-component reaction that efficiently assembles the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core.[5][6] This acid-catalyzed condensation involves a pre-formed piperidin-4-one derivative, an aliphatic or aromatic primary amine, and formaldehyde.
The reaction proceeds through the initial formation of an iminium ion from the primary amine and formaldehyde. This electrophilic species is then trapped intramolecularly by the enol or enolate of the piperidin-4-one, leading to the formation of one of the piperidine rings. A second Mannich-type reaction then ensues, closing the second ring and forming the bicyclic bispidine skeleton. The versatility of this method lies in the ability to introduce diverse substituents at the N3 and N7 positions by simply varying the primary amine starting material.[5][6]
Reaction Mechanism: Mannich Cyclocondensation for Bispidine Synthesis
Caption: Plausible mechanism of the Mannich cyclocondensation.
Multi-Step Synthesis of 2,8-Diazabicyclo[4.3.0]nonanes
For other isomeric diazabicyclononane systems, such as the 2,8-diazabicyclo[4.3.0]nonane (also known as (S,S)-octahydropyrrolo[3,4-b]pyridine), a more linear, multi-step approach is often employed.[7][8] A common strategy commences with readily available starting materials like dialkoxy acetates, which undergo a sequence of reactions including Claisen condensation, substitution, intramolecular cyclization, and catalytic hydrogenation.[7] Chiral resolution is often a critical step in these syntheses to isolate the desired enantiomer, as the biological activity of these molecules is frequently stereospecific.[9][10][11]
Detailed Experimental Protocol: Synthesis of a Novel 3,7-Diazabicyclo[3.3.1]nonane Derivative
This protocol details the synthesis of a representative 3,7-diazabicyclo[3.3.1]nonane derivative via a Mannich cyclocondensation, followed by a Wolff-Kishner reduction.
Part A: Synthesis of 1-(3-ethoxypropyl)-3-(1-(3-aminopropyl)imidazolyl)-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1-(3-ethoxypropyl)piperidin-4-one | 98% purity |
| 1-(3-aminopropyl)imidazole | 97% purity |
| Paraformaldehyde | Reagent grade |
| Methanol | Anhydrous |
| Acetic Acid | Glacial |
| Round-bottom flask (250 mL) | with magnetic stirrer |
| Reflux condenser | |
| Nitrogen inlet | |
| TLC plates | Silica gel 60 F254 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(3-ethoxypropyl)piperidin-4-one (10.0 g, 53.9 mmol).[5][6]
-
Reagent Addition: Add anhydrous methanol (100 mL) to dissolve the piperidinone. To this solution, add 1-(3-aminopropyl)imidazole (6.75 g, 53.9 mmol) and paraformaldehyde (1.62 g, 53.9 mmol).
-
Acid Catalyst: Slowly add glacial acetic acid (3.24 g, 53.9 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of benzene:dioxane (5:1).[5][6] The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Purification: The crude product, a viscous oil, is purified by column chromatography on aluminum oxide (activity III) using a benzene:dioxane (5:1) eluent.[5][6] The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the pure bispidinone.
Part B: Wolff-Kishner Reduction to the Corresponding Diazabicyclononane
Materials and Equipment:
| Reagent/Equipment | Specification |
| Bispidinone from Part A | |
| Hydrazine hydrate | 99% |
| Potassium hydroxide | Pellets, 85% |
| Triethylene glycol | 99% |
| Round-bottom flask (100 mL) | with magnetic stirrer |
| Distillation head and condenser | |
| Heating mantle with temperature control |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve the bispidinone (5.0 g, 12.8 mmol) in triethylene glycol (50 mL).[5][6]
-
Reagent Addition: Add potassium hydroxide pellets (2.16 g, 38.4 mmol) and hydrazine hydrate (2.56 g, 51.2 mmol) to the flask.
-
Reaction Conditions: Heat the mixture to 160-170 °C for 5 hours under a nitrogen atmosphere.[5][6] Water and excess hydrazine will distill off during the reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting oil can be further purified by column chromatography if necessary.
Experimental Workflow: Synthesis of a 3,7-Diazabicyclo[3.3.1]nonane Derivative
Caption: Step-by-step workflow for the synthesis.
Purification Strategies for Bicyclic Amines
The purification of the synthesized diazabicyclononane derivatives is a critical step to ensure the integrity of subsequent biological assays. Due to the basic nature of the amine functionalities, specialized purification techniques are often required.
-
Column Chromatography: For non-polar to moderately polar derivatives, column chromatography on silica gel or alumina is effective.[5][6] However, the acidic nature of silica can lead to peak tailing and poor separation of basic amines.[12] In such cases, using an amine-functionalized stationary phase or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can significantly improve the separation.[12][13]
-
Acid-Base Extraction: A classical and effective method for purifying amines involves their conversion to a salt.[14][15] By treating the crude product with an acid (e.g., hydrochloric acid or trichloroacetic acid), the amine is protonated to form a water-soluble salt.[14][15] This allows for the removal of non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted into an organic solvent and isolated.
-
Crystallization: If the synthesized derivative is a solid, crystallization can be a highly effective purification method. Chiral resolution of racemic mixtures is often achieved by fractional crystallization of diastereomeric salts formed with a chiral acid, such as tartaric acid or mandelic acid.[10][11]
Characterization and Data Analysis
Unequivocal structural elucidation of the synthesized diazabicyclononane derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.
| Analytical Technique | Information Obtained | Typical Observations for Diazabicyclononanes |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry | Complex multiplets in the aliphatic region (1.5-4.0 ppm). The chemical shifts and coupling constants of the bridgehead protons and the protons adjacent to the nitrogen atoms are particularly informative for conformational analysis.[5][6][16][17] |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups | Characteristic signals for the aliphatic carbons of the bicyclic core. The chemical shifts of the carbons alpha to the nitrogen atoms are sensitive to the substitution pattern.[5][6][17] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the molecular ion peak (M+H)⁺, confirming the molecular weight of the synthesized compound. Fragmentation patterns can offer additional structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups | C-N stretching vibrations in the fingerprint region. If a carbonyl group is present (e.g., in the bispidinone intermediate), a strong C=O stretching band will be observed around 1700 cm⁻¹. |
The stereochemistry of the bicyclic system, particularly the "chair-chair" or "chair-boat" conformation of the piperidine rings in bispidines, can be determined by detailed analysis of the coupling constants in the ¹H NMR spectrum.[5][6] For instance, large geminal and vicinal coupling constants for the equatorial protons at C2, C4, C6, and C8 are indicative of a "chair-chair" conformation.[5][6]
Safety Considerations
-
Reagents: Many of the reagents used in these syntheses are hazardous. Formaldehyde is a known carcinogen, and hydrazine hydrate is highly toxic and corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions: The Wolff-Kishner reduction is performed at high temperatures and involves the use of a strong base. Ensure that the reaction is set up securely and that the temperature is carefully controlled.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of novel diazabicyclononane derivatives offers a rich field for the discovery of new therapeutic agents. By understanding the underlying reaction mechanisms and employing robust experimental protocols, researchers can efficiently access a wide range of structurally diverse compounds. The detailed procedures and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the design and synthesis of these promising molecules.
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Malmakova, A. Ye. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
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Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. (n.d.). PubMed. [Link]
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Novel azabicyclo[3.2.2]nonane Derivatives and Their Activities Against Plasmodium Falciparum K1 and Trypanosoma Brucei Rhodesiense. (2008). PubMed. [Link]
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Trichloroacetic acid fueled practical amine purifications. (2022). PMC - PubMed Central - NIH. [Link]
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Synthesis of the basic diazabicyclononane compound 9. Reaction... (n.d.). ResearchGate. [Link]
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Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. (n.d.). PMC - NIH. [Link]
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Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. (n.d.). Oriental Journal of Chemistry. [Link]
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Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]
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Preparation method of (S, S)-2, 8-diazabicyclo[3][4]nonane. (n.d.). Google Patents.
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Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. (2005). PubMed. [Link]
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Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. (2022). SciSpace. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]
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Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
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Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020). MDPI. [Link]
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Application Notes & Protocols: The Strategic Use of Rigid Scaffolds in Medicinal Chemistry
Here is the detailed Application Note and Protocol guide on the use of rigid scaffolds in medicinal chemistry.
Abstract
In the intricate process of drug discovery, the conformational behavior of a small molecule is a critical determinant of its biological activity, selectivity, and pharmacokinetic properties. Flexible molecules often pay a significant entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation from a multitude of possibilities. Rigid scaffolds provide a powerful solution to this challenge by pre-organizing pharmacophoric elements into a defined three-dimensional arrangement. This guide details the rationale, design principles, and practical application of rigid scaffolds in medicinal chemistry, offering researchers and drug development professionals a comprehensive overview and actionable protocols for leveraging this strategy to create more potent, selective, and drug-like candidates.
The Rationale for Rigidity: A Foundational Advantage in Drug Design
The use of conformational restriction is a cornerstone strategy in modern medicinal chemistry.[1] By reducing the number of freely rotatable bonds and locking a molecule into a more defined shape, a rigid scaffold confers several distinct advantages that address common challenges in lead optimization.
-
Minimizing Entropic Loss: The primary thermodynamic benefit of a rigid scaffold is the reduction of the entropic penalty associated with binding.[1][2] A flexible ligand has high conformational entropy in its unbound state. Upon binding to a target protein, it must adopt a single, "bioactive" conformation, leading to a significant loss of this entropy, which is energetically unfavorable. A rigid molecule that is already "pre-organized" into or close to the bioactive conformation does not pay this steep entropic cost, which can translate directly into a substantial increase in binding affinity and potency.[1][3]
-
Enhancing Selectivity: Biological targets, even within the same family (e.g., kinase isoforms), possess subtle differences in the shape and flexibility of their binding sites.[4] A rigid ligand, by its very nature, presents a more defined shape and cannot easily adapt to fit into off-target binding pockets. This inflexibility can be exploited to achieve high selectivity for the desired target, minimizing off-target effects and improving the therapeutic window of a drug candidate.[4]
-
Improving Metabolic Stability: A molecule's flexibility can expose it to a wider range of metabolic enzymes. By constraining the structure, certain metabolically labile sites can be shielded or oriented in a way that prevents enzymatic recognition and degradation, thereby improving the molecule's half-life.[1]
-
Defined Vectorial Display: Scaffolds act as a central framework that positions substituents in specific vectors in 3D space.[5] This allows for a more rational and systematic exploration of the chemical space around the core, a process often referred to as "scaffold decoration." By precisely controlling the orientation of functional groups that interact with the target, medicinal chemists can optimize potency and other key drug-like properties.
Figure 1: The Principle of Conformational Restriction. A flexible ligand must select one bioactive conformation from many, incurring an entropic cost. A rigid scaffold pre-organizes the molecule into the bioactive conformation, minimizing this penalty.
Key Classes of Rigid Scaffolds
The universe of rigid scaffolds is vast and continually expanding. They can be broadly categorized based on their structural motifs, each offering unique geometric and synthetic advantages. The choice of scaffold is critical and depends on the target, the desired vector projections, and synthetic tractability.[6]
| Scaffold Class | Description | Key Features | Medicinal Chemistry Examples |
| Bicyclic Systems | Saturated or unsaturated ring systems sharing two or more atoms (e.g., bicyclo[1.1.1]pentane, bridged piperazines). | Highly defined 3D geometry; provides non-aromatic, sp³-rich cores; can act as bioisosteres for phenyl rings. | GABA uptake inhibitors, kinase inhibitors.[6][7] |
| Spirocycles | Two rings connected by a single common atom. | Introduces a sharp, 90-degree turn in molecular geometry; excellent for exploring orthogonal chemical space. | Secretase inhibitors, GPCR antagonists.[6] |
| Constrained Peptides | Peptides whose conformational freedom is restricted by cyclization (e.g., disulfide bonds, backbone cyclization).[8] | High stability and target affinity; can disrupt large protein-protein interfaces (PPIs) that are challenging for small molecules.[9][10][11] | NKA receptor antagonists, integrin inhibitors.[12] |
| Macrocycles | Cyclic molecules containing large rings (typically >12 atoms). | Can address shallow, extended binding sites; often exhibit improved membrane permeability and metabolic stability compared to linear counterparts. | Kinase inhibitors (e.g., Lorlatinib), antibiotics.[13] |
| Privileged Scaffolds | Core structures (e.g., benzodiazepine, 2-arylindole) that are known to bind to multiple biological targets.[14][15] | Serve as versatile starting points for library design; often possess favorable drug-like properties.[16] | CNS agents, GPCR ligands.[14] |
Design and Application Workflow
The integration of a rigid scaffold into a drug discovery program is a systematic process that combines computational design, chemical synthesis, and biological evaluation.
Figure 2: A typical workflow for scaffold-based drug design, from initial hit identification to a preclinical candidate.
Computational Design and Evaluation
Computational chemistry is an indispensable tool for the rational design of rigid scaffolds.[17]
-
Scaffold Hopping: Algorithms can search databases of known chemical structures to identify novel, rigid cores that can maintain the essential pharmacophoric interactions of a more flexible parent molecule.[5][18][19] This is a powerful strategy for intellectual property (IP) generation and property modulation.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational behavior of both the flexible parent ligand and the proposed rigid analogs.[20][21] These simulations can confirm whether the rigid scaffold successfully locks the molecule in the desired low-energy, bioactive conformation.
-
Docking and Free Energy Calculations: Once designed, rigid analogs are docked into the target's binding site to predict their binding mode and affinity. This allows for the prioritization of scaffolds before committing to synthetic efforts.[17]
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of compounds based on a rigid scaffold.
Protocol 1: Synthesis of a Representative Rigid Scaffold (2,6-Bridged Piperazine)
This protocol outlines the synthesis of a 3,8-diazabicyclo[3.2.1]octane framework, a rigid scaffold that serves as a constrained analog of piperazine. The synthesis involves the formation of a key piperazine-2,6-dione intermediate followed by an intramolecular cyclization. This method is adapted from established procedures.[7]
Figure 3: Simplified reaction scheme for the synthesis of a 2,6-bridged piperazine scaffold.
A. Synthesis of Piperazine-2,6-dione Intermediate:
-
Protecting Group Installation: To a solution of iminodiacetic acid (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add triethylamine (2.2 eq). Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work up the reaction by washing with acid, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Cbz-protected diacid.
-
Amide Coupling & Cyclization: To a solution of the Cbz-protected diacid (1.0 eq) in anhydrous acetonitrile/THF, add 1,1'-carbonyldiimidazole (CDI, 1.0 eq). Reflux for 90 minutes.
-
Add the primary amine (e.g., p-methoxybenzylamine, 1.0 eq) and continue to reflux for another 90 minutes.
-
Add a second portion of CDI (2.0 eq) and reflux for an additional 48-60 hours until cyclization is complete (monitor by TLC or LC-MS).
-
After cooling, concentrate the solvent and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the desired piperazine-2,6-dione.
B. Intramolecular Cyclization to Form the Bicyclic Scaffold:
-
Deprotonation: Dissolve the piperazine-2,6-dione (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the mono-alkylated product.
-
Dieckmann Condensation: Repeat the deprotonation step (steps B1-B2) on the mono-alkylated product using a base like potassium bis(trimethylsilyl)amide (KHMDS). The intramolecular cyclization will occur.
-
After workup and purification, the resulting β-keto ester is the core 3,8-diazabicyclo[3.2.1]octane scaffold, which can be further modified (e.g., reduction, deprotection, functionalization).
Protocol 2: Physicochemical and Structural Characterization
It is essential to confirm the identity, purity, and structural integrity of the synthesized scaffold and its derivatives.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compounds, verifying their elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of all expected protons and their integrations. The coupling constants and chemical shifts provide critical information about the molecule's 3D structure and rigidity.
-
¹³C NMR: Verify the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the bicyclic system.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic functional groups (e.g., C=O of amides/esters, N-H stretches) present in the scaffold and intermediates.[22][23]
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the molecule's three-dimensional structure and stereochemistry.
Protocol 3: Biological Evaluation of Scaffold-Based Analogs
This is a generalized protocol for evaluating the biological activity of a library of compounds built upon the synthesized rigid scaffold. The specific details will be target-dependent. (Example: Kinase Inhibition Assay).
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in 100% DMSO at a high concentration (e.g., 10 mM). Create a dilution series for IC₅₀ determination.
-
Assay Setup (384-well plate format):
-
To each well, add the kinase buffer.
-
Add the test compound from the dilution series (final DMSO concentration should be ≤1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the specific kinase enzyme to be tested and incubate for a defined period (e.g., 15 minutes) at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding the ATP and substrate solution.
-
-
Reaction and Detection:
-
Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Case Study: Lorlatinib - A Macrocyclic Scaffold to Overcome Drug Resistance
A compelling example of a rigid scaffold in an approved drug is Lorlatinib (Lorbrena®) , a third-generation anaplastic lymphoma kinase (ALK) inhibitor.[13] Earlier generation ALK inhibitors were more flexible and susceptible to resistance mutations in the ALK kinase domain. The designers of Lorlatinib introduced a macrocyclic ring into the scaffold. This macrocyclization serves to rigidify the molecule, pre-organizing it into the optimal conformation for binding to the ALK active site.[13][20] This rigid scaffold retains its binding mode even after cyclization and is able to overcome resistance mutations by fitting within the ATP-binding site in a way that flexible predecessors could not.
Conclusion and Future Outlook
The strategic application of rigid scaffolds is a proven and highly effective approach in medicinal chemistry. By addressing fundamental challenges of binding entropy, target selectivity, and metabolic stability, these constrained frameworks enable the development of superior drug candidates. The continued emergence of novel synthetic methodologies to access diverse and three-dimensional scaffolds, coupled with the increasing power of computational prediction, ensures that scaffold-based design will remain a central pillar of drug discovery for the foreseeable future.[6][24] The exploration of under-represented but clinically validated scaffold combinations represents a significant opportunity for innovation.[25][26]
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- Rational Design of Constrained Peptides as Protein Interface Inhibitors.MDPI.
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- Identification of Bioisosteric Scaffolds using Scaffold Keys.ChemRxiv.
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- A Review on the Use of Computational Methods to Characterize, Design, and Optimize Tissue Engineering Scaffolds, With a Potential in 3D Printing Fabric
- Computational Design for Scaffold Tissue Engineering.
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- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges.
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- Engineering Self-Assembled PEEK Scaffolds with Marine-Derived Exosomes and Bacteria-Targeting Aptamers for Enhanced Antibacterial Functions.MDPI.
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Application Notes & Protocols: Synthesis of Orexin Receptor Antagonists
Introduction: Targeting the Wakefulness System
The discovery of the orexin system, comprising neuropeptides orexin-A and orexin-B and their corresponding G protein-coupled receptors (GPCRs), OX1R and OX2R, has fundamentally advanced our understanding of sleep-wake regulation.[1][2] These neuropeptides are produced by a small cluster of neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness and arousal.[2][3] A deficit in orexin-producing neurons is the underlying cause of narcolepsy, a condition marked by excessive daytime sleepiness.[4]
This link logically suggested that antagonizing the orexin receptors could represent a novel therapeutic strategy for treating insomnia.[1][5] Unlike traditional hypnotics that broadly suppress central nervous system activity (e.g., GABA-A modulators), orexin receptor antagonists work by selectively blocking the brain's wake-promoting signals, thereby allowing the natural sleep process to occur.[6][7] This targeted mechanism offers the potential for a more physiological sleep architecture and a better safety profile.[8]
This guide provides an in-depth overview of the synthetic strategies, key protocols, and analytical considerations for the preparation of dual orexin receptor antagonists (DORAs), with a focus on the chemical scaffolds of approved therapeutics such as Suvorexant, Lemborexant, and Daridorexant.[8][9]
The Orexin Signaling Pathway and Antagonist Action
Orexin peptides, upon binding to OX1 and OX2 receptors, activate Gq/11, Gi/o, and Gs protein subtypes, leading to downstream signaling cascades that increase intracellular Ca2+ concentrations and neuronal excitability.[1][10] DORAs competitively block the binding of orexin peptides to both receptors, thus inhibiting these wake-promoting signals.[2][11]
Caption: Orexin antagonist blocks wake-promoting signals.
Section 1: Core Chemical Scaffolds and Retrosynthesis
The approved DORAs, while structurally distinct, share common features, typically comprising a central chiral core, an amide linkage, and specific aromatic heterocyclic systems that occupy the receptor binding pockets.
| Antagonist | Core Scaffold | Key Structural Features |
| Suvorexant | 1,4-Diazepane | (R)-7-methyl-1,4-diazepane core, benzoxazole, and a triazole-substituted phenyl group.[4][12] |
| Lemborexant | Cyclopropane | (1R,2S)-substituted cyclopropane core, dimethylpyrimidine, and a fluoropyridine moiety.[13][14] |
| Daridorexant | Pyrrolidine | 2,2-dimethyl-pyrrolidine core, triazine, and a substituted benzimidazole.[15][16] |
A general retrosynthetic approach for these molecules involves disconnecting the central amide bond. This simplifies the synthesis into two key fragments: a chiral amine (the core scaffold) and a carboxylic acid (or its activated derivative).
Caption: General retrosynthetic analysis of a DORA.
Section 2: Application Note: Synthesis of a Suvorexant Analogue
This section provides a representative, multi-step synthesis based on the principles used for Suvorexant.[7][17][18] The protocol is designed to be illustrative of the key chemical transformations involved.
Protocol 2.1: Synthesis of the Chiral Diazepane Core
The chiral 1,4-diazepane is the cornerstone of Suvorexant's structure. Its synthesis is a critical step that establishes the required stereochemistry for potent receptor binding.[7] An efficient method involves an enantioselective transamination followed by a ring-closing annulation.[17][18]
Objective: To synthesize the (R)-5-methyl-1,4-diazepan-1-yl intermediate.
Materials:
-
Amino ketone precursor
-
Transaminase enzyme (ATA) with a suitable co-factor (e.g., Pyridoxal 5'-phosphate)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Acid (e.g., HCl in dioxane) and Base (e.g., Triethylamine)
Step-by-Step Methodology:
-
Deprotection (If applicable): If starting with a Boc-protected amino ketone, dissolve the intermediate in MeOH. Add HCl in dioxane and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the complete removal of the Boc group.[19]
-
Neutralization: Once deprotection is complete, carefully neutralize the resulting amine salt with a base like triethylamine to free the amine.
-
Enantioselective Reductive Amination: To the crude amine in a suitable solvent like DCM, add the transaminase enzyme and a reducing agent such as sodium triacetoxyborohydride.[19] The enzyme facilitates the stereoselective formation of the chiral amine.
-
Causality: The choice of an enzymatic approach, as explored in process development, can offer higher enantioselectivity and milder reaction conditions compared to some metal-catalyzed methods.[7]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., EtOAc).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Synthesis of the Triazole-Substituted Carboxylic Acid
Objective: To prepare the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid fragment.
Materials:
-
Substituted aminobenzoic acid ester
-
Sodium nitrite
-
1,2,3-Triazole
-
Copper catalyst (e.g., Copper(I) iodide)
-
Base (e.g., Potassium carbonate)
-
Solvent: Dimethylformamide (DMF)
-
Hydrolysis reagents (e.g., Lithium hydroxide, THF/Water)
Step-by-Step Methodology:
-
Diazotization: Dissolve the starting aminobenzoic acid ester in an acidic aqueous solution and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Copper-Catalyzed Coupling: In a separate flask, dissolve 1,2,3-triazole and a copper(I) catalyst in DMF. Add the freshly prepared diazonium salt solution to this mixture.
-
Causality: This copper-catalyzed reaction is a mild and efficient method for forming the C-N bond between the aromatic ring and the triazole heterocycle.[17]
-
-
Reaction Monitoring & Work-up: Stir the reaction at room temperature until completion (monitored by TLC/LC-MS). Pour the reaction mixture into water and extract the product with an organic solvent.
-
Ester Hydrolysis: Dissolve the purified triazole-ester intermediate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature to hydrolyze the ester to the carboxylic acid.
-
Purification: Acidify the mixture to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain the pure acid fragment.
Protocol 2.3: Final Amide Coupling and Purification
Objective: To couple the chiral diazepane core with the carboxylic acid to form the final antagonist.
Materials:
-
Chiral diazepane intermediate (from Protocol 2.1)
-
Carboxylic acid fragment (from Protocol 2.2)
-
Coupling reagent (e.g., T3P®, HATU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid fragment, the coupling reagent, and the base in anhydrous DCM. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Causality: The choice of coupling reagent is critical. For sterically hindered substrates common in these syntheses, modern reagents like propylphosphonic anhydride (T3P®) are often more effective than standard carbodiimides.[19]
-
-
Coupling: Add a solution of the chiral diazepane intermediate to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of starting materials and the formation of the product by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with EtOAc. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Final Purification: Dry the organic layer, concentrate, and purify the crude product. This is often achieved by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound as a solid.
Section 3: Analytical Characterization
Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized orexin receptor antagonist.
| Technique | Purpose | Expected Observations for Suvorexant Analogue |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct [M+H]+ mass-to-charge ratio (e.g., for Suvorexant: 451.16 m/z).[20] |
| ¹H & ¹³C NMR | Structural elucidation and confirmation | Characteristic peaks corresponding to aromatic, aliphatic (diazepane ring), methyl, and triazole protons and carbons. The pattern and integration will confirm the structure. |
| Chiral HPLC | Determination of enantiomeric excess (ee) | A single peak for the desired (R)-enantiomer, confirming high enantiopurity (>99% ee).[7][19] |
| Melting Point | Purity and physical property confirmation | A sharp, defined melting point range consistent with a pure crystalline solid. |
Section 4: General Workflow and Troubleshooting
The overall process requires careful execution and monitoring at each stage.
Caption: Experimental workflow for DORA synthesis.
Common Troubleshooting Issues:
-
Low Yield in Amide Coupling: This is a frequent challenge. Ensure starting materials are pure and anhydrous. Screen a panel of modern coupling reagents (e.g., T3P®, HATU, COMU) and non-nucleophilic bases (DIPEA, NMM). Running the reaction at a slightly elevated temperature (40-50 °C) may improve sluggish conversions.[19]
-
Racemization: The chiral center can be sensitive to harsh acidic or basic conditions. Use mild reagents and monitor enantiomeric excess (ee) at key steps using chiral HPLC.[19]
-
Poor Solubility: Some intermediates or final compounds may have low solubility, complicating purification.[21][22] Experiment with different solvent systems for both chromatography and recrystallization. For tetrahydroisoquinoline-based antagonists, high lipophilicity is a known issue that medicinal chemists address through structural modifications.[21][22]
Conclusion
The synthesis of orexin receptor antagonists is a multi-step process that relies on key transformations, including the formation of complex heterocyclic systems, stereoselective synthesis of a chiral core, and robust amide bond formation. The choice of synthetic route and specific reagents is driven by the need for efficiency, scalability, and high stereochemical purity. By understanding the causality behind each experimental step and employing rigorous in-process controls and analytical characterization, researchers can successfully synthesize these novel therapeutic agents for further study and development.
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- Coleman, P. J., et al. (2011). Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry, 11(6), 696–725.
- MedKoo Biosciences. (n.d.). Daridorexant Synthetic Routes.
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Application Notes & Protocols: Scale-Up Considerations for Diazabicyclononane Synthesis
Introduction: The Expanding Role of Diazabicyclononanes
Diazabicyclononanes, particularly isomers like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), represent a critical class of bicyclic amidine compounds. Their unique structural rigidity and strong, non-nucleophilic basicity have established them as indispensable tools in modern organic synthesis. They are widely employed as catalysts and reagents for a variety of chemical transformations, including dehydrohalogenations, condensations, and esterifications. Furthermore, the chiral scaffold of certain diazabicyclononanes serves as a key intermediate in the synthesis of complex pharmaceutical agents, such as the antibiotic Moxifloxacin.[1]
While numerous synthetic routes are effective at the laboratory bench, the transition to pilot and industrial-scale production introduces significant challenges. Scaling up synthesis requires a fundamental shift in perspective, moving beyond mere yield optimization to a holistic assessment of process safety, economic viability, robustness, and environmental impact. This guide provides an in-depth analysis of the critical factors that researchers, chemists, and drug development professionals must consider when scaling the synthesis of these valuable heterocyclic compounds.
Strategic Synthesis Pathway Analysis for Scalability
The selection of a synthetic route for large-scale production is arguably the most critical decision in the scale-up process. A method that is elegant and high-yielding on a gram scale may be entirely impractical for kilogram or ton-scale manufacturing.
Common Synthetic Approaches
Several primary strategies exist for the synthesis of the diazabicyclononane core.
-
Cyclization from Pyridine Derivatives: A common industrial approach involves the modification of a pyridine core. For instance, (S,S)-2,8-diazabicyclo[4.3.0]nonane can be synthesized from pyridine-2,3-dicarboxylic acid derivatives. This route involves hydrogenation of the pyridine ring, followed by reduction of amide functionalities.[2] The primary advantage is the use of relatively inexpensive and abundant starting materials. However, the need for high-pressure hydrogenation and potent reducing agents like lithium aluminum hydride (LiAlH₄) presents significant engineering and safety challenges at scale.[2][3]
-
Intramolecular Cyclization of Diamines: Another powerful method involves the cyclization of a linear diamine precursor containing a lactam. This strategy offers high convergence and control over stereochemistry if chiral diamines are used.[4][5] The key challenge lies in the efficient and cost-effective synthesis of the functionalized diamine or lactam precursor itself, which can be a multi-step process.
-
Catalytic and Domino Reactions: Modern synthetic methods, including domino reactions, offer elegant and atom-economical routes. For example, unsaturated N²-sulfonyl amidines can be transformed into stereodefined cyclic amidines via a domino 1,7-H shift and electrocyclization.[6] While academically interesting, these methods may rely on specialized catalysts or starting materials that are not yet commercially available in bulk, potentially hindering their immediate industrial application.
Causality of Route Selection for Scale-Up
The choice of an industrial route is a multi-parameter optimization problem. The hydrogenation route starting from pyridine derivatives is often favored despite its harsh conditions for a clear reason: cost and availability of starting materials. Pyridine-based feedstocks are bulk chemicals, providing a significant economic advantage that often outweighs the capital investment required for high-pressure reactors and specialized handling protocols for reducing agents.
Core Scale-Up Considerations: From Bench to Plant
Translating a laboratory procedure to a robust industrial process requires meticulous attention to several key areas.
Process Safety and Hazard Management
Safety is the paramount consideration in any scale-up operation.
-
Thermal Hazard Assessment: Many steps in diazabicyclononane synthesis, particularly reductions with hydrides (e.g., LiAlH₄) or high-pressure hydrogenations, are highly exothermic.[2] Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are essential to quantify the heat of reaction, determine the maximum temperature of synthesis reaction (MTSR), and assess the potential for thermal runaway.
-
Reagent Handling: The handling of flammable solids like 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, requires strict protocols to avoid ignition sources and static discharge.[7] Similarly, corrosive liquids like DBN itself require appropriate personal protective equipment (PPE) and containment strategies.[8]
-
Pressure Systems: If hydrogenation is employed, the process must adhere to stringent engineering standards for high-pressure reactors, including burst discs, relief valves, and continuous monitoring.[2]
Reaction Parameter Optimization
Conditions that are convenient in the lab may be inefficient or unsafe at scale.
| Parameter | Laboratory Scale Consideration | Pilot/Industrial Scale Rationale & Adjustment |
| Solvent | High purity, often anhydrous (e.g., THF, DCM). Ease of removal on a rotary evaporator. | Focus on cost, safety (flashpoint), environmental impact, and ease of recovery. Toluene or methyl tert-butyl ether (MTBE) are often preferred over THF due to peroxide formation risks and recovery issues.[2][8] |
| Temperature | External bath (oil, water, cryo-cool). Rapid temperature changes are possible. | Internal reactor jacket with heating/cooling fluid. Heat transfer is surface-area dependent and becomes less efficient at scale. Slower, controlled ramps are necessary to avoid overshooting and manage exotherms. |
| Reagent Addition | Often added in one portion or quickly via syringe. | Slow, controlled addition via a dosing pump is critical to manage heat evolution and maintain optimal concentration profiles. This prevents localized "hot spots" and unwanted side reactions. |
| Agitation | Magnetic stir bar. Efficient mixing is assumed. | Overhead mechanical stirring. Impeller design and stirring speed are critical to ensure homogeneity, prevent solids from settling, and maintain efficient heat transfer. Poor mixing can lead to runaway reactions. |
Work-up and Product Isolation
The transition from lab-scale glassware to large-scale vessels fundamentally changes purification and isolation procedures.
-
Phase Separation: Separatory funnels are replaced by large stirred vessels where phases are allowed to settle before the bottom layer is drained. Emulsion formation, a minor annoyance in the lab, can become a major processing bottleneck at scale, requiring anti-emulsion agents or centrifugation.
-
Extraction: Multiple extractions with large volumes of solvent become costly and generate significant waste. Counter-current extraction methods can be implemented for more efficient and sustainable purification.
-
Quenching: The quenching of reactive reagents (e.g., excess LiAlH₄) is one of the most hazardous steps. A carefully designed reverse-quench protocol, where the reaction mixture is slowly added to the quenching agent, is often required to control the release of heat and hydrogen gas.
Purification at Scale
High purity is essential, especially for pharmaceutical applications. However, laboratory purification methods are often not scalable.
-
Chromatography: While effective, column chromatography is generally avoided for large-scale purification of final products due to high solvent consumption and cost. It is sometimes used for intermediate purification or for very high-value products.[9]
-
Distillation: For liquid products like DBN, vacuum distillation is the preferred method of purification. This requires robust vacuum systems and careful control over temperature to prevent product degradation.
-
Crystallization: For solid diazabicyclononanes or their salts, crystallization is the most effective and economical purification method. Scale-up requires significant development to control crystal size and morphology, which impacts filtration and drying characteristics. Seeding strategies and controlled cooling profiles are essential for reproducibility.
Application Protocol: Scale-Up Synthesis of 8-Benzyl-2,8-diazabicyclo[4.3.0]nonane
This protocol is an adaptation of a route starting from a pyridine derivative, focusing on steps amenable to scale-up.[2] It is intended for trained professionals in a controlled pilot plant environment.
Objective: To synthesize 8-benzyl-2,8-diazabicyclo[4.3.0]nonane, a key intermediate, on a multi-kilogram scale.
Core Reaction: Hydrogenation of N-benzyl-pyridine-2,3-dicarboximide followed by hydride reduction.
Part 1: High-Pressure Hydrogenation
Equipment:
-
100 L stainless steel hydrogenation reactor with pressure and temperature controls, mechanical stirrer, and cooling jacket.
-
Catalyst filtration system (e.g., filter press or contained Nutsche filter).
Reagents:
-
N-benzyl-pyridine-2,3-dicarboximide (5.0 kg, 21.0 mol)
-
Toluene (50 L)
-
5% Palladium on Carbon (Pd/C), 50% wet paste (250 g)
Procedure:
-
Reactor Inerting: Purge the 100 L reactor with nitrogen three times to ensure an inert atmosphere.
-
Charging: Under a nitrogen atmosphere, charge toluene (50 L) and N-benzyl-pyridine-2,3-dicarboximide (5.0 kg) to the reactor. Begin agitation to dissolve the solid.
-
Catalyst Slurry: In a separate container, carefully prepare a slurry of the Pd/C catalyst in 1 L of toluene. Causality: Adding the catalyst as a slurry prevents it from becoming airborne and reduces the risk of pyrophoric activity.
-
Catalyst Charging: Transfer the catalyst slurry to the reactor under nitrogen.
-
Hydrogenation:
-
Seal the reactor and perform three nitrogen/hydrogen purge cycles.
-
Pressurize the reactor with hydrogen to 15 kg/cm ² (approx. 215 psi).
-
Set the agitator to a speed sufficient for catalyst suspension (e.g., 200 RPM).
-
Heat the reactor to 60-70°C. Monitor the reaction pressure. The uptake of hydrogen will cause the pressure to drop; maintain the pressure at 15 kg/cm ² by re-pressurizing as needed.
-
The reaction is typically complete in 4-6 hours, indicated by the cessation of hydrogen uptake.
-
-
Catalyst Filtration:
-
Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Filter the reaction mixture through a contained catalyst filtration system to remove the Pd/C. Safety Note: The filtered catalyst cake must be kept wet with water at all times to prevent ignition upon contact with air.
-
Wash the filter cake with toluene (2 x 5 L).
-
-
Solvent Removal: Concentrate the combined filtrate and washes under reduced pressure to yield 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane as an oil or solid, which can be used directly in the next step.
Part 2: Amide Reduction
Equipment:
-
150 L glass-lined reactor with temperature control, mechanical stirrer, nitrogen inlet, and addition funnel/pump.
Reagents:
-
Intermediate from Part 1 (approx. 21.0 mol)
-
Anhydrous Tetrahydrofuran (THF) (75 L)
-
Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF (84 L, 84.0 mol)
Procedure:
-
Reactor Setup: Ensure the reactor is scrupulously dry and inerted with nitrogen.
-
Charging: Charge the crude intermediate from Part 1 into the reactor and dissolve it in anhydrous THF (25 L).
-
Hydride Addition:
-
Charge the 1 M LiAlH₄ solution into the addition vessel.
-
Cool the reactor contents to 0-5°C using the cooling jacket.
-
Slowly add the LiAlH₄ solution to the reactor over 3-4 hours, maintaining the internal temperature below 15°C. Causality: This slow, controlled addition is critical to manage the highly exothermic nature of the reduction and prevent a runaway reaction.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC or HPLC until completion.
-
Quenching (Critical Safety Step):
-
Cool the reactor to 0-5°C.
-
Prepare a quenching solution of THF and water.
-
Extremely slowly and with vigorous stirring, add water (3.2 L), followed by 15% aqueous NaOH (3.2 L), and then more water (9.6 L). A granular precipitate of aluminum salts should form (Fieser workup).
-
Safety Note: This quenching process generates hydrogen gas and is highly exothermic. Ensure adequate cooling and ventilation.
-
-
Isolation:
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the slurry, washing the solid aluminum salts thoroughly with THF (3 x 10 L).
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.
-
-
Final Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.
References
- Loba Chemie. (2016). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
-
Google Patents. (2013). Preparation method of (S, S)-2, 8-diazabicyclo[10][11]nonane.
- Lebrêne, A., et al. (2021). The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. Figshare.
- Chemical Review and Letters. (2021). 1, 4-Diazabicyclo[2.2.
- Chemical Communications (RSC Publishing). (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
- ResearchGate. (n.d.). Synthesis of the basic diazabicyclononane compound 9. Reaction....
- ResearchGate. (n.d.). Synthesis of (S,S)‐2,8‐diazabicyclo[4.3.0]nonane by selective hydrolysis.
- TCI Chemicals. (n.d.). 1,5-Diazabicyclo[4.3.0]-5-nonene.
- ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- ACS Publications. (2010).
- PubMed. (2010).
- Taylor & Francis Online. (n.d.). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
- ResearchGate. (2024). A review on DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)
- Nature. (2023).
- Sigma-Aldrich. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene.
- ResearchGate. (n.d.). Structures of bicyclic amidines 1, 2 & guanidine 3.
- NIH. (n.d.). Challenges in Development of Nanoparticle-Based Therapeutics.
- PubMed. (1992).
- NIH. (n.d.). Nanomedicine Scale-up Technologies: Feasibilities and Challenges.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[4, 3, 0]nonane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01127E [pubs.rsc.org]
- 7. lobachemie.com [lobachemie.com]
- 8. 1,5-Diazabicyclo[4.3.0]-5-nonene | 3001-72-7 | TCI AMERICA [tcichemicals.com]
- 9. Large-scale purification of plasmid DNA by anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Item - The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones - figshare - Figshare [figshare.com]
Application Notes and Protocols: Solid-Phase Synthesis of Diazabicyclononane Scaffolds for Accelerated Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The diazabicyclonane (DBN) core is a privileged scaffold in medicinal chemistry, conferring unique three-dimensional conformations that are instrumental in the development of novel therapeutics. Traditional solution-phase synthesis of DBN-based compound libraries can be laborious and time-consuming. This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of diazabicyclononane scaffolds, a strategy designed to expedite the generation of diverse chemical libraries. We will detail the underlying principles, step-by-step protocols for resin loading, scaffold construction, and diversification, and methods for final product cleavage and characterization. The protocols herein are designed to be robust and adaptable, enabling researchers to accelerate the discovery of new chemical entities.
Introduction: The Significance of the Diazabicyclonane Core in Drug Discovery
The diazabicyclonane framework is a key structural motif in a number of biologically active molecules. Its rigid, bicyclic nature provides a well-defined orientation of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. Derivatives of the DBN core have shown potential in a range of therapeutic areas, including as antibiotics and in targeting neurological disorders.[1] Solid-phase synthesis (SPS) offers a significant advantage over traditional solution-phase chemistry for the construction of compound libraries based on such scaffolds. By anchoring the scaffold to an insoluble resin, reagents and byproducts can be easily removed by simple filtration, and reactions can be driven to completion using excess reagents.[2][3] This methodology is ideally suited for the rapid and efficient generation of a multitude of DBN analogs for high-throughput screening.
This guide will focus on a modular, solid-phase approach to the synthesis of a 1,4-diazabicyclo[4.3.0]nonan-2-one scaffold, a versatile starting point for extensive chemical diversification.[4][5]
The Strategic Advantage of Solid-Phase Synthesis for DBN Scaffolds
The solid-phase approach to synthesizing DBN-based libraries is underpinned by several key principles that ensure efficiency and modularity:
-
Anchoring to a Solid Support: The synthesis begins by covalently attaching a suitable building block to a polymeric resin. This simplifies the purification process to mere washing steps.
-
Orthogonal Protecting Groups: The use of protecting groups that can be removed under different conditions allows for the selective modification of specific functional groups on the growing molecule.
-
Traceless Linker Strategy: In more advanced applications, a "traceless" linker can be employed, where the point of attachment to the resin is not apparent in the final cleaved molecule.[2][6][7]
-
Cyclization-Cleavage: The final heterocyclic scaffold can be formed in a cyclization reaction that simultaneously cleaves the molecule from the solid support, a highly efficient strategy that ensures the purity of the final product.[1]
The workflow for the solid-phase synthesis of a diversified DBN library can be visualized as follows:
Caption: General workflow for the solid-phase synthesis of diazabicyclononane derivatives.
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a 1,4-diazabicyclo[4.3.0]nonan-2-one library.
Materials and Equipment
-
Resins: 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) is recommended for its acid lability, allowing for mild cleavage conditions that preserve sensitive functional groups.[8]
-
Solvents: High-purity, amine-free N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol (MeOH) are essential.
-
Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HCTU, HATU), bases (e.g., DIPEA), and cleavage cocktails (e.g., TFA-based).
-
Equipment: Solid-phase synthesis vessels, shaker or vortexer, filtration apparatus, and a nitrogen line for inert atmosphere.
Protocol 1: Loading of the First Building Block (Fmoc-Proline)
This protocol describes the attachment of Fmoc-proline to 2-chlorotrityl chloride resin, which will form one of the rings of the diazabicyclononane core.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Amino Acid Solution: In a separate flask, dissolve 2 equivalents of Fmoc-Pro-OH and 4 equivalents of DIPEA in 10 mL of DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.
Protocol 2: Peptide Coupling and Elongation
This protocol details the coupling of the second amino acid, which will form the second ring of the DBN scaffold.
-
Fmoc Deprotection: Swell the Fmoc-Pro-resin in 10 mL of DMF. Add 10 mL of 20% piperidine in DMF and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling: In a separate vial, pre-activate 3 equivalents of the desired Fmoc-protected amino acid with 2.9 equivalents of HCTU and 6 equivalents of DIPEA in 5 mL of DMF for 5 minutes. Add this solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
A Kaiser test can be performed to confirm the completion of the coupling reaction.
Protocol 3: Intramolecular Cyclization and Cleavage
The formation of the diazabicyclononane ring system is achieved through an intramolecular cyclization, which can be followed by cleavage from the resin.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in Protocol 2, step 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Cyclization: The intramolecular cyclization to form the lactam of the diazabicyclononane can be promoted using a suitable coupling agent. For example, a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF can be added to the resin and agitated overnight.
-
Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the product from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the product, wash with cold ether, and dry under vacuum.
The following diagram illustrates the key steps on the solid support:
Caption: Key steps in the solid-phase synthesis of the diazabicyclononane scaffold.
Diversification Strategies
Once the DBN scaffold is synthesized on the resin, further diversification can be achieved before cleavage. This can involve the modification of side chains of the amino acid building blocks or acylation/alkylation of the secondary amine within the DBN core, if a suitable protecting group strategy is employed.
| Reaction Type | Reagents | Purpose |
| Acylation | Acid chloride/anhydride, DIPEA | Introduction of amide functionalities |
| Sulfonylation | Sulfonyl chloride, DIPEA | Introduction of sulfonamide groups |
| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | Alkylation of amine groups |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | C-C bond formation (requires a suitable handle) |
Characterization of the Final Products
After cleavage and purification (typically by reverse-phase HPLC), the synthesized DBN derivatives should be characterized to confirm their identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the formation of the bicyclic system.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The solid-phase synthesis of diazabicyclononane scaffolds provides a powerful and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this application note offer a robust starting point for researchers to explore the chemical space around this privileged core. By leveraging the principles of solid-phase organic synthesis, the timeline for identifying novel bioactive compounds can be significantly reduced.
References
- Wessjohann, L. A., & Ruijter, E. (1997). The solid phase synthesis of trisubstituted 1,4-diazabicyclo[4.3.0]nonan-2-one scaffolds: On bead monitoring of heterocycle forming reactions using 15N NMR. Tetrahedron Letters, 38(51), 8979-8982. (URL not available)
- Gordon, D. W., & Steele, J. (1997). The Solid Phase Synthesis of Trisubstituted 1,4-Diazabicyclo[4.3.0]nonan-2-one Scaffolds. Tetrahedron Letters, 38(51), 8979-8982. (URL not available)
-
(S,S)-2,8-Diazabicyclo[1][9]Nonane: A Comprehensive Overview. (2025). Pharmaffiliates. [Link]
-
Van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]
-
Stranix, B. R., & Darling, G. D. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. [Link]
-
Solid-phase synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Lee, J., & Shin, Y. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. [Link]
-
O'Donnell, C. J., & Kelling, S. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(4), 2139-2146. [Link]
-
Solid-Phase Synthesis of Nitrogenous Heterocycles. (n.d.). Springer. [Link]
-
Kappe, C. O. (2002). Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. Journal of Combinatorial Chemistry, 4(5), 503-506. [Link]
-
Albericio, F., & Carpino, L. A. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(18), 4786-4789. [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. (URL not available)
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials. (2024). Chemistry Research Journal, 9(3), 1-10. [Link]
-
Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9(4-5), 203-206. [Link]
Sources
- 1. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-Phase Synthesis of Nitrogenous Heterocycles | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diazabicyclononanes
Welcome to the technical support center for the synthesis of diazabicyclononanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges, particularly low yields, and to provide a deeper understanding of the critical parameters governing these complex reactions.
Section 1: Core Synthesis and Cyclization Issues
This section addresses fundamental challenges encountered during the construction of the bicyclic diazabicyclononane core.
Question: My initial cyclization reaction to form the diazabicyclononane ring is resulting in a very low yield. What are the primary factors I should investigate?
Answer: Low yields in the cyclization step often trace back to a few critical experimental variables. A systematic review of your reaction setup and conditions is the best approach.
-
Purity of Starting Materials and Reagents: The integrity of your starting materials is paramount. Impurities in reactants can lead to unwanted side reactions or inhibit catalysts. It is crucial to verify the purity of your starting materials, such as amino alcohols or diamines, using techniques like NMR or GC-MS and purify them if necessary.[1] Aldehydes, if used, are particularly prone to oxidation and should be freshly distilled or purified before use.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents have not degraded.[1] The presence of water can be especially detrimental in reactions involving strong bases or water-sensitive intermediates. Using freshly dried solvents is a critical step to prevent hydrolysis of intermediates or reagents.
-
Reaction Temperature and Time: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity.[1] For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, optimizing the reaction time from 20 hours to 4 hours in acetonitrile prevented the formation of undesired products.[2] It is advisable to perform small-scale experiments to establish the optimal temperature and reaction time for your specific diazabicyclononane synthesis.
-
Reaction Atmosphere: For reactions that are sensitive to air or moisture, it is essential to ensure that your glassware was properly flame-dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).[1] Leaks in the system can introduce oxygen or moisture, leading to the decomposition of reagents or intermediates.[1]
Question: I am observing the formation of significant side products during the cyclization. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common issue that directly impacts yield and purification efforts. Improving selectivity requires a careful examination of your reaction conditions.
-
Solvent Optimization: The choice of solvent can significantly influence the reaction pathway. For the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, tetrahydrofuran (THF) was identified as the optimal solvent, providing a 95.4% yield in one reported procedure.[3] Screening a range of solvents with varying polarities is a recommended strategy.
-
Catalyst Selection: The catalyst plays a crucial role in directing the reaction towards the desired product. In many organic syntheses, an inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[4] For instance, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) itself is used as a nucleophilic organocatalyst in other reactions, highlighting the importance of choosing a catalyst that doesn't lead to unwanted reactivity with your starting materials or product.[5]
-
Control of Stoichiometry: The molar ratio of reactants is a critical parameter. An excess of one reactant may lead to the formation of oligomeric or polymeric side products. Careful control of the stoichiometry, often adding one reactant dropwise to a solution of the other, can minimize these side reactions.
Below is a workflow to guide your troubleshooting process for low cyclization yields:
Sources
Technical Support Center: Purification of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Welcome to the technical support guide for tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate. This document provides expert-driven FAQs and troubleshooting guides to address common challenges encountered during the purification of this versatile bicyclic diamine intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence purification?
Answer: Understanding the molecule's structure is fundamental. This compound has a rigid bicyclic core. Key properties include:
-
Physical State: Typically a white to gray solid at room temperature.[1] If you obtain it as an oil, it is likely due to residual solvent or impurities.
-
Amine Basicity: The structure contains two nitrogen atoms. The nitrogen at position 9 is protected by a tert-butoxycarbonyl (Boc) group, rendering it non-basic and part of a carbamate functional group.[2] The nitrogen at position 3 is a secondary amine and is basic. This difference in basicity is the cornerstone of purification via acid-base extraction.
-
Boc Group Stability: The Boc group is notoriously sensitive to acidic conditions and will cleave to release the free amine, carbon dioxide, and a tert-butyl cation.[3][4] It is, however, stable to basic, nucleophilic, and catalytic hydrogenation conditions.[2][3] All purification strategies must account for this acid lability.
-
Solubility: It is generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), and has low solubility in non-polar solvents like hexanes and water.
Q2: What are the most common impurities I should expect from its synthesis?
Answer: The impurity profile depends heavily on the synthetic route. For syntheses involving a double Mannich reaction, which is common for this scaffold, potential impurities include[5][6][7]:
-
Unreacted Starting Materials: Such as a piperidone derivative or the primary amine used in the cyclization.
-
Partially Reacted Intermediates: Monocyclic or acyclic intermediates that failed to complete the second cyclization.
-
Bis-Protected Diamine: If the synthesis started from the unprotected 3,9-diazabicyclo[3.3.1]nonane, incomplete mono-protection could lead to the bis-Boc derivative or unreacted diamine.[8]
-
Solvent Residue: Incomplete removal of reaction or extraction solvents.
Q3: Which analytical techniques are best for assessing purity?
Answer: A combination of methods is essential for a complete picture of purity.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and reveals the presence of organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[1][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities.[1][9]
Visualized Purification Workflow
The following diagram outlines a general decision-making process for purifying the crude product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for N-alkylation or N-arylation
<Technical Support Center: Optimizing N-alkylation & N-arylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing a foundational understanding for optimizing your C-N bond forming reactions.
Q1: Why is my N-alkylation reaction producing a mixture of primary, secondary, and tertiary amines?
This is a classic challenge known as over-alkylation.[1][2][3][4] The mono-alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1] To favor mono-alkylation, you can use a large excess of the starting amine relative to the alkylating agent.[1] Conversely, an excess of the alkylating agent will drive the reaction towards di- and tri-alkylation.[1]
Q2: What are the key differences between N-alkylation and N-arylation reactions?
N-alkylation typically involves the reaction of an amine with an alkyl halide (or other alkylating agent) and proceeds via a nucleophilic substitution (SN2) mechanism.[2] N-arylation, the formation of a bond between a nitrogen and an aromatic ring, often requires a transition metal catalyst, such as palladium or copper, to proceed efficiently under milder conditions.[5][6] Common named reactions for N-arylation include the Buchwald-Hartwig amination and the Ullmann condensation.[5][7]
Q3: How do I choose the right base for my reaction?
The choice of base is critical and depends on the specific reaction and substrates.
-
For N-alkylation with alkyl halides: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often used to neutralize the hydrogen halide byproduct without competing with the amine nucleophile.[8]
-
For Buchwald-Hartwig N-arylation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[9][10] However, for base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[9][10]
-
For Ullmann N-arylation: Potassium carbonate or potassium phosphate are frequently employed.[11]
Q4: What is reductive amination and when should I use it instead of direct N-alkylation?
Reductive amination is a two-step process (often performed in one pot) that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine.[12][13] This method offers greater control over the degree of alkylation, making it ideal for the selective synthesis of primary and secondary amines and minimizing the over-alkylation issues common with alkyl halides.[1][13]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The following workflow can help diagnose the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Poor Reactivity of Starting Materials:
-
Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1]
-
The reactivity of alkylating agents follows the trend: Iodides > Bromides > Chlorides.[1] Consider using a more reactive halide.
-
For N-arylation , aryl chlorides can be challenging due to the difficulty of the oxidative addition step.[10] Using electron-rich, bulky phosphine ligands can improve reactivity.[10]
-
-
Inappropriate Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate, but excessive temperatures can cause decomposition.[1] Gradually increase the temperature while monitoring for byproduct formation.[1]
-
Solvent: The solvent significantly impacts reaction rates by affecting reactant solubility and stabilizing intermediates.[1][14][15] Aprotic solvents are often preferred for N-alkylation.[1] For Buchwald-Hartwig reactions, common solvents include toluene and ethers like 1,4-dioxane or THF.[10] It's crucial to avoid chlorinated solvents and acetonitrile with palladium catalysts as they can act as inhibitors.[10]
-
Base: An inappropriate base can lead to incomplete deprotonation or side reactions.[16] For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[9][10]
-
-
Catalyst Issues (for N-arylation):
-
Catalyst Poisoning: Impurities in reagents or solvents can poison the catalyst.[10] Ensure all materials are pure and dry, and that the reaction is performed under an inert atmosphere.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.[17] A ligand screen may be necessary to find the optimal choice for your specific substrates.
-
-
Workup and Purification Issues:
-
The desired product may be lost during aqueous extractions if it has some water solubility.[1] Modifying the pH of the aqueous layer can sometimes suppress the solubility of amine products.
-
For difficult purifications, consider alternatives to column chromatography, such as recrystallization or trituration.[18]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the common side reactions is the first step to mitigating them.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategies |
| Over-alkylation | Formation of di- and tri-alkylated products in N-alkylation.[1] | Use a large excess of the starting amine; consider reductive amination for better control.[1] |
| Hydrodehalogenation | Replacement of the halide on the aryl electrophile with hydrogen.[11] | Use anhydrous solvents; select a non-coordinating base; choose a ligand that promotes reductive elimination.[11] |
| Homocoupling | Dimerization of the aryl halide to form a biaryl byproduct.[11] | Rigorously degas the reaction mixture; ensure the base is adequate for efficient transmetalation.[19] |
| β-Hydride Elimination | Can occur with certain alkyl amines, leading to alkene byproducts.[11] | Judicious choice of ligand and reaction conditions can often suppress this pathway. |
| O-alkylation/arylation | Competing reaction when substrates contain hydroxyl groups. | Use protecting groups for the hydroxyl functionality; in some cases, careful selection of base and solvent can favor N- over O-functionalization.[18] |
Reaction Pathways in Pd-Catalyzed N-Arylation
Caption: Desired catalytic cycle and common off-cycle pathways.
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Remember that optimization is often necessary for new substrates.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general guideline for the reaction of an amine with an alkyl halide using a carbonate base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv.), the alkyl halide (1.1 equiv.), and potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add a suitable aprotic solvent such as acetonitrile or DMF to achieve a concentration of 0.1-0.5 M.[8]
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[18]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a representative procedure for a palladium-catalyzed N-arylation. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XantPhos, 2-10 mol%).[20][21]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas for 5-10 minutes.[10]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.).[21] Then, add the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).[10][21]
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC, GC-MS, or LC-MS).[22]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[10]
References
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- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- University of Calgary. (n.d.). Alkylation of Amines.
- BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
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- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
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- BenchChem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
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- Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
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- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
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- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
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- Journal of the American Chemical Society. (2002). The Copper-Catalyzed N-Arylation of Indoles.
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Technical Support Center: Enhancing Regioselectivity in Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in substitution reactions. Regiocontrol is a cornerstone of efficient chemical synthesis, directly impacting yield, purity, and the viability of a synthetic route. This document provides in-depth, practical solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reactions for the desired regioisomeric outcome.
Section 1: Fundamental Principles (FAQs)
This section addresses the core concepts that govern regioselectivity. A solid understanding of these principles is the first step in effective troubleshooting.
Q1: What is regioselectivity and why is it crucial in substitution reactions?
A1: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region of a molecule over other possible positions.[1] In the context of substitution reactions, particularly on substituted aromatic rings, an incoming group can be directed to various positions (e.g., ortho, meta, or para). Controlling this placement is critical because different regioisomers of a molecule can have vastly different physical, chemical, and biological properties. In drug development, for instance, only one specific regioisomer may possess the desired therapeutic activity, while others could be inactive or even toxic.
Q2: What are the primary factors that control regioselectivity in electrophilic aromatic substitution (EAS)?
A2: Regioselectivity in EAS is primarily governed by the electronic and steric effects of the substituent already present on the aromatic ring.[1]
-
Electronic Effects: These involve the donation or withdrawal of electron density by the substituent, which influences the stability of the positively charged reaction intermediate (the sigma complex or arenium ion).[2]
-
Steric Effects: This refers to the physical bulk of the substituent and the incoming electrophile. Large groups can physically block access to adjacent positions, a phenomenon known as steric hindrance.[1][3]
These factors determine the activation energy for the attack at each position, with the reaction proceeding fastest at the position that leads to the most stable intermediate.[4]
Q3: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct substitution?
A3: The electronic nature of the substituent dictates where incoming electrophiles will add to the ring.
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles (activating groups).[5] They donate electron density primarily to the ortho and para positions through resonance or inductive effects. This increased electron density stabilizes the sigma complex when the electrophile adds to these positions. Therefore, EDGs are known as ortho, para-directors .[6][7] Examples include -OH, -OR, -NH₂, and alkyl groups.[2][6]
-
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the ring, making it less nucleophilic and less reactive (deactivating groups).[5][8] They withdraw electron density most significantly from the ortho and para positions. This makes the meta position relatively more electron-rich and the least destabilized location for the positive charge in the sigma complex. Consequently, EWGs are typically meta-directors .[2][7] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR).[6]
-
Exception - Halogens: Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the sigma complex through resonance.[5][8]
Q4: What is the difference between kinetic and thermodynamic control, and how does it affect regioselectivity?
A4: The distribution of regioisomers can be governed by two different principles:
-
Kinetic Control: This regime favors the product that is formed the fastest.[9][10] The major product is the one that proceeds through the transition state with the lowest activation energy. Kinetic control is typically favored at lower reaction temperatures where reactions are irreversible.[11][12]
-
Thermodynamic Control: This regime favors the most stable product.[9][10] The major product is the one with the lowest overall Gibbs free energy. Thermodynamic control is achieved under conditions that allow for the reaction to be reversible (e.g., higher temperatures), enabling the products to equilibrate to the most stable isomer.[9][11][13]
For example, in some reactions, the ortho isomer may form faster (kinetic product) due to proximity, but the para isomer is more stable (thermodynamic product) due to reduced steric hindrance.[14] Adjusting the reaction temperature can therefore be a powerful tool to select for one isomer over the other.[11]
Q5: How do solvents and temperature influence the regioselectivity of a reaction?
A5: Solvents and temperature are critical experimental parameters for controlling regioselectivity.
-
Solvent Effects: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, or transition states.[15] In reactions involving charged intermediates, like the sigma complex in EAS, polar solvents can stabilize the intermediate, affecting the energy landscape of the reaction pathways.[16][17] For instance, changing the solvent in a Friedel-Crafts acylation can alter the ortho-to-para product ratio.[14]
-
Temperature Effects: As discussed under kinetic vs. thermodynamic control, temperature is a key lever. Lowering the temperature can "freeze" the product distribution to reflect the kinetically favored pathway, while raising the temperature can provide the necessary energy to overcome higher activation barriers and allow the system to reach thermodynamic equilibrium, favoring the most stable product.[11][12][13]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered in the lab, followed by diagnostic steps and actionable solutions.
Scenario 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
Problem: "My electrophilic aromatic substitution is producing a nearly inseparable mixture of ortho and para isomers. My goal is to maximize the yield of the para product."
This is a classic challenge, particularly when the directing group is strongly activating and not particularly bulky. The electronic preference for both sites is high, leading to poor selectivity.
Diagnostic Steps:
-
Analyze Steric Profiles: Evaluate the size of the directing group on your substrate and the incoming electrophile. If both are small, steric differentiation between the ortho and para positions will be minimal.
-
Review Reaction Conditions: Note the temperature and solvent used. Moderate temperatures may not be low enough to ensure full kinetic control or high enough to achieve thermodynamic equilibrium.
Solutions & Optimization Strategies
1. Leverage Steric Hindrance
The most direct way to disfavor the ortho position is to increase steric congestion around it.
-
Increase the Size of the Electrophile/Catalyst: Using a bulkier reagent can physically block the approach to the ortho position, thereby favoring substitution at the less hindered para position.[14][18] For example, in Friedel-Crafts acylations, switching from acetyl chloride to the bulkier pivaloyl chloride can dramatically increase the para:ortho ratio. Similarly, a bulkier Lewis acid catalyst can complex with the directing group, further occluding the ortho site.[14]
Table 1: Effect of Steric Bulk on Para:Ortho Ratio in the Acylation of Toluene
| Acylating Agent | Electrophile Structure | Catalyst | Approx. Para:Ortho Ratio |
|---|---|---|---|
| Acetyl Chloride | CH₃CO⁺ | AlCl₃ | ~1:2.5 |
| Pivaloyl Chloride | (CH₃)₃CCO⁺ | AlCl₃ | >99:1 |
Caption: Steric hindrance from a bulky electrophile disfavors ortho attack.
2. Modifying Reaction Temperature (Kinetic vs. Thermodynamic Control)
If the desired para isomer is thermodynamically more stable than the ortho isomer (which is often the case), running the reaction at a higher temperature can improve the product ratio.[11][13]
-
Experimental Protocol: Temperature Screening
-
Set up three identical small-scale reactions.
-
Run the first reaction at a low temperature (e.g., 0 °C or -78 °C) to establish the kinetic product ratio.
-
Run the second reaction at room temperature.
-
Run the third reaction at an elevated temperature (e.g., refluxing solvent), ensuring the reaction is held for a sufficient time to allow for equilibration.
-
Analyze the product ratios from all three reactions by GC or ¹H NMR to determine the optimal temperature for maximizing the desired isomer.
-
3. Utilize Shape-Selective Catalysts
For certain industrial applications, solid acid catalysts like zeolites can be employed. The defined pore structure of these materials can act as a "molecular sieve," allowing the substrate to enter but only permitting the formation of the sterically less demanding para isomer, which can then exit the pores.[19]
Scenario 2: Unexpected Regioisomer is the Major Product
Problem: "My reaction on a substituted benzene yielded the meta product, but the directing group is a halogen, which I thought was an ortho, para-director."
This is a common point of confusion that stems from the nuanced electronic effects of halogens.
Diagnostic Steps:
-
Re-evaluate the Directing Group: Confirm the electronic properties of the substituent. Halogens are a classic example of a group with competing electronic effects.[5][8]
-
Confirm the Reaction Mechanism: Ensure that the reaction is proceeding via a standard electrophilic aromatic substitution pathway and not an alternative mechanism (e.g., a radical or nucleophilic substitution) where the directing rules would be different.
Solutions & Optimization Strategies
Understanding Halogen Directing Effects
Halogens are deactivating overall because their high electronegativity withdraws electron density from the ring inductively (-I effect). However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance donation stabilizes the positive charge in the sigma complex for ortho and para attack, but not for meta attack. The resonance effect, while weaker than the inductive effect, is what controls the direction of substitution.
Caption: Resonance stabilization of ortho/para attack on halobenzenes.
If you are obtaining a meta product, it strongly suggests that the reaction is not a standard EAS. You should rigorously re-characterize your product and investigate the possibility of alternative mechanistic pathways under your specific conditions.
Scenario 3: Low Yield of Desired Isomer and Difficult Separation
Problem: "I've tried optimizing the reaction, but I still get a significant amount of an undesired regioisomer. The isomers have very similar polarities and boiling points, making chromatographic or distillative separation impractical on a large scale."
When direct optimization of the reaction fails, a change in strategy is required. This can involve post-reaction separation techniques or a fundamental redesign of the synthesis.
Solutions & Optimization Strategies
1. Advanced Separation Techniques
-
Preparative HPLC: While often not ideal for large scales, preparative HPLC can sometimes resolve isomers that are inseparable by standard flash chromatography.[20]
-
Recrystallization: This is a powerful and scalable technique if a suitable solvent system can be found. The different packing efficiencies of regioisomers in a crystal lattice can lead to significant differences in solubility. A thorough screening of solvents is warranted.
-
Selective Derivatization: It may be possible to selectively react one isomer with a reagent, altering its physical properties (e.g., polarity, solubility) to facilitate separation. The protecting group is then removed after the separation is complete.
2. Redesigning the Synthetic Route
If separation is not feasible, the most robust solution is to alter the synthesis to avoid the formation of the isomeric mixture altogether.
-
Use of Blocking Groups: A "blocking group" can be temporarily installed at a reactive position to prevent substitution. The desired substitution is then carried out at another site, after which the blocking group is removed. Sulfonic acid groups (-SO₃H) are commonly used for this purpose as they are meta-directing and can often be removed by treatment with steam or dilute acid.
Caption: A general workflow for using a blocking group strategy.
-
Ortho-Lithiation: For achieving substitution at a specific ortho position, directed ortho-lithiation can be a powerful tool. A directing group (e.g., -OMe, -CONR₂) chelates with an organolithium reagent (like n-BuLi), directing deprotonation and subsequent electrophilic quench to the adjacent ortho position with very high selectivity.[19]
References
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- Wikipedia.
- Aakash Institute.
- Master Organic Chemistry. (2018-01-29).
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- Chemistry Stack Exchange. (2016-09-28). Thermodynamic vs kinetic reaction control with radical substitution.
- BenchChem. Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
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- Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions.
- Reddit. (2025-07-23).
- Chemistry LibreTexts. (2023-01-04). 15.
- ResearchGate. (2016-03-15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- Quora. (2017-11-13).
- ResearchGate.
- New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
- Taylor & Francis Online. High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane.
- University of Michigan.
- Journal of the American Chemical Society. (2016-07-27). Facile Separation of Regioisomeric Compounds by a Heteronuclear Organometallic Capsule.
- PMC.
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Technical Support Center: Managing Solubility of Diazabicyclononane Intermediates
Welcome to the technical support center dedicated to addressing the unique challenges associated with the solubility of diazabicyclononane intermediates. As a core scaffold in numerous active pharmaceutical ingredients (APIs), the diazabicyclononane framework is of significant interest to researchers in drug development.[1][2] However, its distinct physicochemical properties, stemming from a rigid bicyclic structure containing two basic nitrogen atoms, frequently lead to solubility issues that can stall synthetic progress.
This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the solubility of these molecules. We will move from fundamental concepts to practical, step-by-step troubleshooting protocols designed for immediate application in your laboratory.
Section 1: Understanding the Core Problem: The Physicochemical Nature of Diazabicyclononanes
Before troubleshooting, it is crucial to understand the molecular characteristics that dictate the solubility of these intermediates.
Q1: What intrinsic properties of the diazabicyclononane core make its solubility challenging?
A1: The solubility behavior of a diazabicyclononane intermediate is a direct consequence of its hybrid structure:
-
Bicyclic Amine Core: The two nitrogen atoms make the molecule basic and capable of hydrogen bonding.[3] This polar, hydrophilic character is a key driver of its solubility in polar solvents.
-
Hydrocarbon Framework: The rigid, saturated ring system is nonpolar and lipophilic. As substituents are added to this framework, the overall lipophilicity can increase significantly.[4]
-
Basicity (pKa): As amines, these intermediates are basic and can be protonated to form salts. The solubility of the neutral free base versus its protonated salt form can differ dramatically. Basic compounds are often more soluble under acidic conditions where they form salts.[5][6][7]
The challenge arises from balancing these opposing characteristics. A highly substituted diazabicyclononane may be too lipophilic to dissolve in aqueous media, while the unfunctionalized core might be poorly soluble in many common nonpolar organic solvents used in synthesis.
Q2: How does the choice of a protic versus an aprotic solvent affect the solubility of my intermediate?
A2: The distinction is critical and relates directly to hydrogen bonding:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent at solvating the polar amine functionality through hydrogen bonding, often leading to good solubility, especially for less-substituted, more polar intermediates.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds but have dipole moments, allowing them to solvate charged species. They are versatile solvents that can dissolve a range of compounds.[9][10] DMSO and DMF are particularly powerful solvents for many organic molecules.[11]
-
Nonpolar Solvents (e.g., hexanes, toluene) lack significant polarity and cannot form strong hydrogen bonds. They are generally poor choices for dissolving polar diazabicyclononane intermediates unless the molecule is heavily substituted with lipophilic groups.[10][12]
The causality is that a solvent must be able to overcome the intermolecular forces holding the solute molecules together. For polar diazabicyclononanes, this requires a solvent capable of engaging in strong dipole-dipole interactions or hydrogen bonding.[4]
Section 2: Troubleshooting Guide: From Dissolution to Purification
This section provides a systematic, problem-oriented approach to common solubility issues encountered during experiments.
Issue 1: Intermediate Fails to Dissolve in the Chosen Reaction Solvent
This is one of the most common initial hurdles. A systematic approach is more effective than random solvent testing.
Q3: My diazabicyclononane starting material is insoluble in my planned reaction solvent (e.g., THF, Dichloromethane). What is my first step?
A3: Do not proceed with the reaction. Poor solubility will lead to slow, incomplete, or failed reactions.[13] Your first step is a systematic solvent screening and optimization process.
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// Edges start -> screen_solvents; screen_solvents -> test_polar_aprotic [label=" Start Here"]; screen_solvents -> test_polar_protic; screen_solvents -> test_ethers; {test_polar_aprotic, test_polar_protic, test_ethers} -> dissolved [style=dashed]; dissolved -> success [label=" Yes"]; dissolved -> cosolvent [label=" No"]; cosolvent -> heat_sonicate [label=" Still Insoluble"]; heat_sonicate -> success [label=" Dissolves"]; heat_sonicate -> re-evaluate [label=" Fails"]; cosolvent -> success [label=" Dissolves"]; } ` Caption: Decision workflow for initial solubility troubleshooting.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, representative amount (e.g., 2-5 mg) of your diazabicyclononane intermediate into several small vials.
-
Solvent Addition: To each vial, add a different test solvent dropwise (e.g., from the table below), starting with a small volume (e.g., 0.1 mL).
-
Observation: Vigorously vortex or stir each vial for 1-2 minutes at room temperature. Observe for complete dissolution.
-
Heating/Sonication: If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50°C) or place it in an ultrasonic bath for 5-10 minutes.[11][13] Be cautious, as excessive heat can cause degradation.[11]
-
Co-Solvent Test: If a single solvent fails, attempt a co-solvent system. For example, if your compound shows some solubility in DMSO but your reaction requires DCM, try dissolving the compound in a minimal amount of DMSO first, then slowly add DCM to the desired concentration.[13]
-
Record: Note the approximate solubility in each solvent system (e.g., mg/mL). This data is invaluable for future steps.
Table 1: Common Organic Solvents for Screening
| Solvent Name | Abbreviation | Type | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 7.2 | 189 | Excellent solvent for many polar compounds, but high boiling point can make removal difficult.[9] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 6.4 | 153 | Similar to DMSO, also difficult to remove.[12] |
| Acetonitrile | ACN | Polar Aprotic | 5.8 | 82 | A good polar solvent with a lower boiling point. |
| Methanol | MeOH | Polar Protic | 5.1 | 65 | Can participate in reactions (transesterification, etc.). Good for dissolving polar amines.[12] |
| Dichloromethane | DCM | Chlorinated | 3.1 | 40 | A versatile, less polar solvent. Often used in chromatography.[8] |
| Tetrahydrofuran | THF | Ether | 4.0 | 66 | Common reaction solvent, but can form explosive peroxides upon storage.[9][10] |
| Toluene | - | Aromatic | 2.4 | 111 | Nonpolar; useful for higher temperature reactions.[8] |
Issue 2: Product or Intermediate Precipitates During Reaction or Workup
This often occurs due to a change in the solution's properties.
Q4: My reaction started as a clear solution, but now a solid has crashed out. What happened and what should I do?
A4: Precipitation mid-reaction is typically caused by one of two factors:
-
Product Insolubility: The product of the reaction is less soluble in the solvent system than the starting materials.
-
Change in Polarity: As the reaction progresses, the overall polarity of the mixture changes, reducing the solubility of one of the components.
Immediate Troubleshooting Steps:
-
Add More Solvent: If practical, try adding more of the primary reaction solvent to see if the solid redissolves.
-
Add a Co-Solvent: If you identified a better solvent in your initial screen (e.g., DMSO), add a small amount to the reaction mixture to aid dissolution.
-
Increase Temperature: Gently warming the reaction can sometimes bring the solid back into solution.
If these fail, the reaction may need to be re-designed to run in a different solvent or at a higher dilution from the start.
Q5: During aqueous workup with acid, my compound moved from the organic layer to the aqueous layer and I can't extract it back. Why?
A5: This is classic acid-base chemistry. Diazabicyclononanes are bases. When you wash your organic layer with an acidic aqueous solution (e.g., 1M HCl), you protonate the nitrogen atoms, forming a charged ammonium salt. This salt is highly polar and will be much more soluble in the aqueous layer than the organic layer.[14][15]
This property can be exploited for purification. To retrieve your compound, you must neutralize the salt.
// Node Definitions start [label="Organic Layer containing\nFree Base Amine (R₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Wash with\nAqueous Acid (e.g., 1M HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; separation1 [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; organic_impurities [label="Organic Layer:\nNeutral/Acidic Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; aqueous_salt [label="Aqueous Layer:\nProtonated Amine Salt (R₃NH⁺Cl⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Aqueous Base (e.g., NaOH)\nto Aqueous Layer until pH > 10", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extract with Organic Solvent\n(e.g., DCM, EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; separation2 [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; final_organic [label="Organic Layer:\nPurified Free Base Amine (R₃N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_aqueous [label="Aqueous Layer:\nInorganic Salts", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> add_acid; add_acid -> separation1; separation1 -> organic_impurities [label=" Organic Phase"]; separation1 -> aqueous_salt [label=" Aqueous Phase"]; aqueous_salt -> add_base; add_base -> extract; extract -> separation2; separation2 -> final_organic [label=" Organic Phase"]; separation2 -> final_aqueous [label=" Aqueous Phase"]; } ` Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Purifying an Amine with Acid-Base Extraction
-
Acidic Wash: After the reaction, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Transfer to a separatory funnel and extract one to three times with 1M HCl. Combine the acidic aqueous layers. Your compound is now in the aqueous phase as a salt.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). This deprotonates the ammonium salt back to the neutral free base.
-
Back-Extraction: Extract the now-basic aqueous layer three times with an organic solvent (e.g., DCM). The neutral amine will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Issue 3: Difficulty with Purification by Silica Gel Chromatography
The polar and basic nature of these amines makes standard chromatography challenging.
Q6: My diazabicyclononane intermediate streaks badly on my silica gel TLC plate and gives poor separation in the column. How can I fix this?
A6: This is a very common problem. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, tailing, and poor separation.
Solution 1: Deactivate the Silica Gel
You must neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base to your eluent system.
-
Recommended Eluent Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM/Methanol).[16][17]
-
Procedure: Always prepare your eluent mixture with the basic additive before running the column. Pre-treating the silica by flushing with a solvent containing the base can also be effective.[17]
Solution 2: Use an Alternative Stationary Phase
If modifying the eluent is insufficient, consider a different stationary phase:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography, which separates based on hydrophobicity, can be very effective.[16] The eluent is typically a polar mixture like water/acetonitrile or water/methanol.
Solution 3: Temporary Derivatization
For particularly stubborn separations, you can temporarily "mask" the polar amine functionality by protecting it with a group that can be easily removed later.
-
Boc Protection: Reacting the amine with Di-tert-butyl dicarbonate (Boc₂O) converts it to a less polar Boc-carbamate. This derivative is often much easier to purify on standard silica gel.[14][16] The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM.[14]
References
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Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
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Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it? Retrieved from [Link]
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Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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Boston University. (n.d.). Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
Reddit. (2019). Why do longer amines have less solubility than shorter amines? Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds? Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
PubChem. (n.d.). (1S,6S)-2,8-Diazabicyclo(4.3.0)nonane. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. Retrieved from [Link]
-
PubMed. (n.d.). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine... Retrieved from [Link]
-
Amfinecom. (2026). The Role of Amine Intermediates in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Chad's Prep. (n.d.). pH Effects on Solubility. Retrieved from [Link]
-
YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
Chem.ucla.edu. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). How Does pH Affect Solubility? Retrieved from [Link]
-
PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides... Retrieved from [Link]
-
MDPI. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin... Retrieved from [Link]
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Technical Support Center: Preventing Epimerization During the Synthesis of Chiral Derivatives
Welcome to the Technical Support Center for Stereochemical Integrity. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of epimerization. Uncontrolled inversion of a single stereocenter can lead to disastrous outcomes in biological activity and safety profiles, making the control of stereochemistry a critical parameter in synthesis.[1] This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to help you maintain the stereochemical purity of your chiral molecules.
Section 1: Understanding the Enemy - The Fundamentals of Epimerization
Before troubleshooting, it's crucial to understand the mechanisms that lead to the loss of stereochemical integrity. Epimerization is the change in configuration at only one of several stereogenic centers in a molecule.[2] This process is most often base or acid-catalyzed and proceeds through a planar intermediate, which can be re-protonated from either face, leading to a mixture of diastereomers.[3][4][5]
Q1: What are the primary mechanisms of epimerization during amide bond formation?
Answer: There are two predominant pathways for epimerization during amide bond formation, a common reaction in the synthesis of many chiral drug candidates:
-
Oxazolone Formation: This is the most frequently encountered mechanism.[1] Activation of the carboxyl group of an N-protected amino acid can lead to an intramolecular cyclization, forming a 5(4H)-oxazolone.[1][6] This oxazolone intermediate has an acidic proton at the C4 position. A base can easily abstract this proton, leading to a planar, achiral aromatic oxazole intermediate.[1][6] Subsequent nucleophilic attack by an amine can occur from either face of this intermediate, resulting in a racemic or epimerized product.[1][7]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[1][3] This intermediate, similar to the oxazolone pathway, can be protonated from either side, leading to epimerization before the amide bond is even formed.[1][2][8]
Caption: Key mechanisms leading to epimerization during amide bond formation.
Q2: Are certain amino acids or chiral structures more susceptible to epimerization?
Answer: Yes, the susceptibility to epimerization is highly dependent on the structure of the molecule.
-
Amino Acids: In peptide synthesis, amino acids like cysteine and histidine are particularly prone to racemization.[9][10] Amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and phenylglycine, are also more susceptible because these groups help to stabilize the formation of the enolate intermediate.[1]
-
α-Carbonyl Protons: In general, any chiral center with an acidic proton, particularly those alpha to a carbonyl group, is at risk of epimerization under basic or acidic conditions.[5] The carbonyl group enhances the acidity of the α-proton, making it easier to abstract.
Section 2: Troubleshooting Guide - Pinpointing and Solving Epimerization Issues
This section addresses specific problems you might be observing in your experiments and provides actionable solutions.
Issue 1: Significant epimerization detected after an amide coupling reaction.
Symptoms:
-
Chiral HPLC or GC analysis shows a mixture of diastereomers.
-
NMR spectroscopy (potentially with a chiral shift reagent) reveals the presence of an unwanted epimer.[11][12][13][14]
-
The observed optical rotation of the product is lower than the literature value for the pure stereoisomer.
Possible Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is a critical factor, as highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[1]
Solution:
-
Carbodiimides with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) should almost always be used with racemization-suppressing additives.[15][16] 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices.[15][17] The combination of DIC with HOBt, HOAt, or Oxyma Pure is highly effective, especially when base-free conditions are desired.[16]
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally very efficient.[15][18] However, their potential for racemization can be mitigated by the addition of HOBt or HOAt.[16][18] For particularly sensitive couplings, such as with Fmoc-His(Trt)-OH, a reagent like DEPBT, which has a remarkable resistance to racemization, is a preferred choice.[16]
Quantitative Comparison of Coupling Reagents:
| Coupling Reagent | Base | % Epimerization (Illustrative) | Reference |
| HBTU | DIEA | 18% | |
| HATU | DIEA | 13% | |
| PyBop | DIEA | 12% | |
| DCC/HOBt | NMM | Low |
Note: This data is illustrative and the actual extent of epimerization will vary based on the specific substrates and reaction conditions.
Possible Cause 2: Incorrect Choice or Concentration of Base
The base used in the coupling reaction can promote epimerization through both the oxazolone and direct enolization pathways.[1][15]
Solution:
-
Use a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine over stronger, more nucleophilic bases such as N,N-diisopropylethylamine (DIEA).[15][19] Sterically hindered bases are less likely to abstract the α-proton.[20][21]
-
Control the Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Often, one equivalent is sufficient, especially when using amino acid salts.[15]
Possible Cause 3: Elevated Reaction Temperature
Higher reaction temperatures increase the rate of most reactions, including the undesirable side reactions that lead to epimerization.[1][22]
Solution:
-
Maintain Low Temperatures: Perform the coupling reaction at 0 °C or even lower.[1] It is critical to maintain a consistent low temperature throughout the addition of reagents and for the duration of the reaction.
Possible Cause 4: Unfavorable Solvent Choice
The polarity of the solvent can influence the rate of epimerization by stabilizing the charged intermediates involved in the process.[1][23]
Solution:
-
Consider Less Polar Solvents: Solvents like dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol have been shown to suppress epimerization.[1] However, ensure that your starting materials are sufficiently soluble in these solvents. In some cases, ethyl acetate has been identified as a good "green solvent" option that minimizes epimerization.[24][25]
Issue 2: Loss of stereochemistry in reactions involving chiral auxiliaries.
Symptoms:
-
The diastereomeric ratio (d.r.) of the product is lower than expected.
-
Separation of the diastereomers is difficult, leading to a final product with low enantiomeric excess (e.e.).
Possible Cause: Incorrect Choice or Cleavage of the Chiral Auxiliary
A chiral auxiliary is a chiral moiety temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[26][27][28][29] If the auxiliary does not provide sufficient steric hindrance or is cleaved under conditions that promote epimerization, the stereochemical control will be compromised.
Solution:
-
Select a Robust Auxiliary: For reactions involving enolates, Evans' oxazolidinones are a classic and highly effective choice, providing excellent stereocontrol in alkylation and aldol reactions.[22][27] Camphorsultam is another excellent option, particularly for Michael additions and Claisen rearrangements.[27]
-
Optimize Cleavage Conditions: The removal of the auxiliary is a critical step. Use conditions that are known to be mild and non-epimerizing. For example, Evans' auxiliaries can often be cleaved with lithium hydroperoxide (LiOOH) or other nucleophilic reagents under conditions that do not affect the newly formed stereocenter.
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Section 3: Proactive Protocols for Preventing Epimerization
The best way to deal with epimerization is to prevent it from happening in the first place. Here are some detailed protocols for common synthetic transformations where epimerization is a risk.
Protocol 1: Low-Epimerization Amide Coupling Using HATU/HOAt
This protocol is designed for the coupling of N-protected amino acids where the risk of epimerization is high.
Materials:
-
N-protected chiral amino acid (1.0 eq)
-
Amine component (1.2 eq)
-
HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
HOAt (1-hydroxy-7-azabenzotriazole) (1.1 eq)
-
DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the N-protected chiral amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add HATU (1.1 eq) to the reaction mixture and stir for 5 minutes at 0 °C.[1]
-
Add the amine component (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA or NMM (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[1]
-
Upon completion, work up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated aqueous NaHCO3), and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
-
Analyze the final product for epimeric purity by chiral HPLC.
Protocol 2: Detecting and Quantifying Epimerization using Chiral NMR
When you suspect epimerization has occurred, NMR spectroscopy with a chiral derivatizing agent or a chiral solvating agent can be a powerful tool for quantification.[11][14]
Principle: Enantiomers or epimers have identical NMR spectra. By reacting them with a chiral, enantiomerically pure reagent (a chiral derivatizing agent), you form diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each stereoisomer.[11][13][14]
General Procedure:
-
Take a sample of your purified product.
-
In a clean NMR tube, dissolve a known amount of the product in a suitable deuterated solvent (e.g., CDCl3).
-
Add a slight excess (e.g., 1.1 eq) of a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent.
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the stereocenter of interest for each of the diastereomers.
-
Carefully integrate these distinct signals. The ratio of the integrals will correspond to the ratio of the epimers in your sample, from which you can calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).[11]
References
-
Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4. [Link]
-
da Silva, J. F., de Souza, M. C. B. V., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
-
Kano, S., Murota, A., Omoda, M., & Hoshino, U. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5265–5271. [Link]
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(n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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(n.d.). Asymmetric Synthesis. [Link]
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(n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Li, W., Zhang, J., & Zhang, J. (2014). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 136(32), 11303–11306. [Link]
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(2022, July 20). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Nord, C., D’Este, E., & Broberg, A. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 765–773. [Link]
-
Aihara, H., Ibi, K., Tanimura, R., Kawakami, T., & Hojo, K. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1). [Link]
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Yacob, M. H., & Seman, M. N. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7208. [Link]
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(2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]
-
Nam, G., & Nam, G. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2). [Link]
-
(n.d.). NMR determination of enantiomeric excess. ResearchGate. [Link]
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(n.d.). Chiral auxiliary. Wikipedia. [Link]
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Polanowski, R. A., Zabrocki, J., & G. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. New Journal of Chemistry, 25(9), 1163–1166. [Link]
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(n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
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(n.d.). Asymmetric Synthesis. University of York. [Link]
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(n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
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(2024, December 24). Enolization vs Racemization vs Isomerization vs Epimerization. Let's Talk Academy. [Link]
-
(n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
(n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(27), 6557–6570. [Link]
-
(2017, January 10). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
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Yacob, M. H., & Seman, M. N. (2022). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 27(21). [Link]
-
(2024, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]
-
(2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
(n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]
-
(2023, April 7). Epimerization and Carbonyl Migration of Carbohydrates. YouTube. [Link]
-
(2012, December 13). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]
- Hang, J., & Pfister, J. R. (n.d.). Epimerization methodologies for recovering stereo isomers in high yield and purity.
-
(n.d.). Solvent effects. Wikipedia. [Link]
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Wang, C., Zhao, Z., Ghadir, R., Yang, D., Zhang, Z., Ding, Z., Cao, Y., Li, Y., Fassler, R., Reichmann, D., Zhang, Y., Zhao, Y., Liu, C., Bi, X., Metanis, N., & Brik, A. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1). [Link]
-
(2018, November 4). Factors affecting epimerization/isomerization? ResearchGate. [Link]
-
(n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
(n.d.). Epimerization of Peptide. [Link]
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Technical Support Center: Purifying Bicyclic Amines with Flash Column Chromatography
Welcome to the technical support center for the purification of bicyclic amines. As a Senior Application Scientist, I understand that these compounds present unique challenges during flash column chromatography due to their basic nature. This guide is structured to provide direct answers to common problems and questions, blending technical explanations with practical, field-proven advice to enhance the success of your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each entry explains the root cause of the problem and provides a step-by-step protocol for resolution.
Q1: Why are my bicyclic amine peaks tailing or streaking badly on a standard silica gel column?
Answer:
Peak tailing is the most common issue when purifying basic compounds like bicyclic amines on standard silica gel. The root cause is a strong, unwanted interaction between your basic analyte and the acidic surface of the stationary phase.
-
Causality: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1] The basic nitrogen atom in your bicyclic amine can interact strongly with these acidic sites through hydrogen bonding or ionic interactions.[2] This secondary interaction causes some molecules of your compound to lag behind the main band as it travels through the column, resulting in a delayed elution and an asymmetrical, tailing peak shape.[2][3] This not only looks poor but also significantly reduces the resolution between your target compound and any closely eluting impurities.[4]
Solutions:
-
Introduce a Competing Base: Add a small amount of a basic modifier to your mobile phase. This additive will "mask" the acidic silanol sites, preventing your bicyclic amine from interacting with them.[5]
-
Protocol: Add 0.1-2% triethylamine (TEA) or diethylamine (DEA) to your eluent.[4][6] For very polar amines, a solution of 10% ammonium hydroxide in methanol, used as a polar component in a solvent system with dichloromethane, can also be effective.[7][8] Always pre-equilibrate the column with the modified mobile phase for at least 5 column volumes before loading your sample.[9]
-
-
Switch to a Less Acidic Stationary Phase: If modifiers are insufficient or undesirable, change your stationary phase.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is modified with amino groups, creating a basic environment that repels basic compounds, leading to improved peak shape and predictable elution.[4][10][11] It often allows for the use of simpler solvent systems like hexane/ethyl acetate.[1]
-
Alumina: Basic or neutral alumina can be an effective alternative to silica for purifying amines.[8][12]
-
Reversed-Phase (C18): For polar or ionizable amines, reversed-phase chromatography can be highly effective, especially when the mobile phase pH is adjusted to be alkaline.[1]
-
Mechanism of Peak Tailing and Mitigation
Q2: My bicyclic amine is not eluting from the silica column, or the recovery is very low.
Answer:
This issue, known as strong retention or irreversible adsorption, occurs when the interaction between your basic compound and the acidic silica is so strong that the mobile phase cannot elute it.[1] This can lead to complete loss of the sample on the column.
-
Causality: The Lewis basicity of the amine leads to a powerful interaction with the acidic silica gel, essentially "sticking" the compound to the stationary phase.[11] This is particularly problematic for highly basic amines or when using non-polar solvent systems that are not strong enough to disrupt this interaction. In some cases, sensitive compounds can also degrade on the acidic silica surface.[13]
Solutions:
-
Drastically Increase Mobile Phase Polarity & Basicity: The first step is to try a much stronger and more basic eluent.
-
Change the Stationary Phase: For future runs, avoid standard silica gel.
-
Consider Reversed-Phase: If your bicyclic amine has some polarity, reversed-phase (C18) chromatography is an excellent alternative.
-
Mechanism: In reversed-phase, basic compounds are often best retained and separated in their free-base form under alkaline mobile phase conditions (e.g., water/acetonitrile with 0.1% TEA).[1] At a higher pH, the amine is deprotonated, becomes more lipophilic (less polar), and is better retained on the non-polar C18 stationary phase, which often leads to successful purification.[1]
-
Q3: I'm seeing poor separation between my bicyclic amine and impurities. How can I improve the resolution?
Answer:
Poor resolution means the peaks for your compound and impurities are overlapping. Improving this requires optimizing the selectivity of your chromatographic system. Selectivity is the measure of separation between two peaks.[1]
-
Causality: Insufficient separation can be caused by several factors: an inappropriate choice of stationary or mobile phase, a gradient that is too steep, or column overloading.
Solutions:
-
Optimize the Solvent System: The choice of solvents is critical.
-
TLC First: Always develop your method using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3.[14][15] Ensure there is clear separation between your product spot and impurity spots.
-
Try Different Solvents: If a standard Hexane/Ethyl Acetate system doesn't work, try other combinations like Dichloromethane/Methanol.[16] Sometimes changing the solvent class entirely (e.g., from an acetate to an ether) can dramatically alter selectivity.
-
-
Optimize the Elution Gradient: A gradient elution, where the mobile phase polarity is increased over time, is often necessary for complex mixtures.[15]
-
Scouting Gradient: Start with a broad, linear gradient (e.g., 5-100% B over 20 minutes) to see where your compounds elute.[17]
-
Shallow Gradient: Once you identify the solvent concentration where your compounds of interest elute, "stretch out" that portion of the gradient. A slower, more shallow gradient slope increases the separation between closely eluting peaks.[18][19]
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] When the stationary phase becomes saturated, peaks broaden and merge.
-
Rule of Thumb: As a general guide, the sample load should be about 1-5% of the mass of the stationary phase, but this can be lower for difficult separations. For amine columns, sample loading can sometimes be higher than on silica.[20]
-
Test: If you suspect overloading, dilute your sample by a factor of 2-5 and repeat the run. If the resolution improves, overloading was the issue.[21]
-
Workflow for Gradient Method Development
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying bicyclic amines?
Answer: The "best" stationary phase depends on the specific properties of your amine. However, for general purposes, the ranking is as follows:
-
Amine-Functionalized Silica (NH2): This is often the top choice. It provides a basic surface that minimizes peak tailing without requiring a mobile phase modifier, simplifying the process and post-purification workup.[4][10] It is compatible with normal-phase solvents like hexane/ethyl acetate.[1]
-
Standard Silica Gel (with modifier): This is the most common and economical choice, but it almost always requires the addition of a basic modifier (like 0.1-2% TEA) to the mobile phase to get symmetrical peaks.[6][10]
-
Alumina (Basic or Neutral): A good alternative to silica, especially for very base-sensitive compounds.[8][12]
-
Reversed-Phase Silica (C18): Excellent for more polar or water-soluble bicyclic amines. It works by separating compounds based on hydrophobicity and often requires an aqueous/organic mobile phase.[1][11]
| Stationary Phase | Pros | Cons | Best For |
| Amine-Functionalized Silica | Excellent peak shape for amines; No modifier needed; High loading capacity.[20] | More expensive than standard silica. | General purpose purification of basic bicyclic amines. |
| Standard Silica Gel | Inexpensive; Widely available. | Causes severe peak tailing without modifiers; Risk of compound degradation.[13] | Economical purification when modifiers are acceptable. |
| Alumina (Neutral/Basic) | Less acidic than silica; Good for some amines. | Lower resolution than modern silica-based phases. | Amines that are sensitive to the acidity of silica. |
| Reversed-Phase (C18) | Excellent for polar amines; Different selectivity than normal phase. | Requires aqueous solvents; May need pH modifiers.[11] | Polar, ionizable, or water-soluble bicyclic amines. |
Q2: How do I choose the right solvent system (mobile phase)?
Answer: The right mobile phase should provide a good separation between your desired compound and impurities.
-
Start with TLC: Use TLC to screen different solvent systems. The goal is to find a system where your target compound has an Rf of 0.2-0.3.[15]
-
Common Normal-Phase Systems:
-
Adding Modifiers: For bicyclic amines on silica, you will likely need to add a basic modifier to your chosen solvent system.
-
Common Reversed-Phase Systems:
| Solvent System (Normal Phase) | Polarity | Typical Use Case for Amines |
| Hexane / Ethyl Acetate + 0.5% TEA | Low to Medium | Standard system for many organic compounds, modified for amines.[6] |
| Dichloromethane / Methanol + 0.5% TEA | Medium to High | Purification of more polar amines.[16] |
| DCM / (10% NH4OH in MeOH) | High | Stubborn or very polar amines that won't elute otherwise.[7][8] |
Q3: What is the best way to load my bicyclic amine sample onto the column?
Answer: Proper sample loading is critical for a good separation. The goal is to apply the sample in a tight, concentrated band at the top of the column. There are two main methods:
-
Liquid Loading: Dissolve your crude sample in a minimal amount of a solvent and inject it onto the column.
-
Best Practice: Use the initial, weakest mobile phase solvent to dissolve your sample if possible. If your sample is not soluble in the mobile phase, use the strongest, most non-polar solvent in which it is readily soluble (e.g., dichloromethane).[6] Using a solvent that is stronger than the mobile phase can cause peak distortion.
-
-
Dry Loading (Solid Adsorption): This is the preferred method, especially if your compound is not very soluble in the starting mobile phase.[22][23]
-
Protocol:
-
Dissolve your crude sample in a suitable volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (or the stationary phase you are using) to the solution, creating a slurry.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Load this powder evenly onto the top of your packed column.[9][14]
-
-
Dry loading generally results in sharper bands and better separation because it avoids issues with strong sample solvents.[22]
Q4: Can I use reversed-phase flash chromatography for bicyclic amines?
Answer: Yes, absolutely. Reversed-phase flash chromatography is a powerful and often underutilized technique for purifying amines.[1]
-
When to Use It: It is particularly useful for:
-
Polar bicyclic amines that have low retention on normal-phase columns.
-
Compounds that are more soluble in water/methanol/acetonitrile than in hexane/ethyl acetate.
-
When normal-phase methods (even with modifiers) fail to provide adequate separation.
-
-
Key Principle: To achieve good retention and peak shape for a basic amine on a C18 column, you need to suppress its ionization. This is typically done by making the mobile phase basic.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.Link
-
King, A. Successful Flash Chromatography. Biotage. Link
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). Link
-
Membrane Solutions. Column Chromatography Notes.Link
-
Regalado, E. J., & Welch, C. J. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.Link
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.Link
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.Link
-
Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography.Link
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.Link
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.Link
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.Link
-
The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.Link
-
Troubleshooting in Chromatography. Journal of Chromatographic Science. Link
-
Benchchem. Overcoming challenges in the purification of heterocyclic compounds.Link
-
Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.Link
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.Link
-
Hawach. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.Link
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?Link
-
SOP: FLASH CHROMATOGRAPHY.Link
-
Dolan, J. W. (2017, May 1). The Secrets of Successful Gradient Elution. LCGC International. Link
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.Link
-
McCalley, D. V., & Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Link
-
DSpace@MIT. 4. Purification by Flash Column Chromatography.Link
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.Link
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!Link
-
Kennedy, E. R., & Sgoutas, D. S. (1981). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Journal of Chromatography A. Link
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.Link
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.Link
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.Link
-
Rathore, A. S. The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.Link
-
Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. Link
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.Link
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?Link
-
DSpace@MIT. 7.9. Flash Column Chromatography Guide.Link
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.Link
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Technical Support Center: Strategies for Removing Residual Palladium from Coupling Reactions
Welcome to the Technical Support Center for post-reaction purification. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from coupling reactions. As palladium-catalyzed reactions are integral to modern organic synthesis, ensuring the final product's purity from this metal is paramount for downstream applications, particularly in the pharmaceutical industry where stringent regulatory limits are in place.[1] This guide provides in-depth technical information, field-proven insights, and practical protocols to address common issues encountered during palladium removal.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding palladium removal.
Q1: What are the primary methods for removing residual palladium from a reaction mixture?
A1: The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that bind to palladium, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[2]
-
Scavenging: Metal scavengers are materials, often silica or polymer-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, and trimercaptotriazine (TMT).[3]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[1]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a pad of celite can be effective.[3]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors, including the scale of your reaction, the nature of your product (solubility, stability, and potential for chelation), the solvent system, and the form of the residual palladium (e.g., Pd(0) vs. Pd(II)).[1] A decision-making workflow is provided in the "Workflows and Diagrams" section to guide your selection.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[3]
Q4: Is activated carbon a good option for palladium removal? What are its limitations?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[2] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[3] Its efficiency can also be lower compared to specialized metal scavengers.[4]
Q5: How do metal scavengers work?
A5: Metal scavengers are solid supports (commonly silica or polystyrene) functionalized with ligands that have a high affinity for palladium. When the reaction mixture is treated with the scavenger, palladium binds to these functional groups, and the scavenger-palladium complex is then easily removed by filtration.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process, providing potential causes and actionable solutions.
Issue 1: Ineffective Palladium Removal
Symptom: High levels of palladium remain in the product even after a purification attempt.
Potential Causes:
-
Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present in your reaction mixture. The oxidation state of palladium (Pd(0) or Pd(II)) can significantly affect scavenger efficiency.[5][6][7][8]
-
Strong Product-Palladium Chelation: Your product may contain functional groups (e.g., amines, thiols) that strongly chelate with palladium, making it difficult for the scavenger to compete.
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger used may be insufficient to bind all the residual palladium, or the treatment time may be too short for the binding to reach equilibrium.[9]
-
Solvent Incompatibility: The efficiency of some scavengers can be solvent-dependent.[3]
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.[2][3]
-
Optimize Scavenging Conditions:
-
Consider a Pre-treatment Step: If you suspect a mix of palladium oxidation states, a mild oxidation or reduction step prior to scavenging might convert the palladium to a single, more easily removed species.
-
Change the Solvent: If possible, perform the scavenging in a different solvent that is known to be compatible with your chosen scavenger.
Issue 2: Significant Product Loss During Purification
Symptom: Low yield of the final product after the palladium removal step.
Potential Causes:
-
Non-specific Adsorption: The scavenger or activated carbon may be adsorbing your product along with the palladium.[3]
-
Co-precipitation: If using a precipitation method, your product might be co-precipitating with the palladium species.
-
Product Instability: The conditions used for palladium removal (e.g., pH, temperature) might be degrading your product.
Troubleshooting Steps:
-
Optimize Scavenger-to-Palladium Ratio: Use the minimum effective amount of scavenger to reduce non-specific binding of your product.[3]
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with a suitable solvent to recover any adsorbed product.[2][3]
-
Select a More Selective Scavenger: Silica-based scavengers are often more selective than activated carbon, leading to lower product loss.[1]
-
Modify Crystallization/Extraction Conditions: If using crystallization, carefully select a solvent system that maximizes product precipitation while keeping palladium impurities in the mother liquor. For extraction, optimize the pH and solvent choice to selectively partition the palladium.
Issue 3: Difficulty in Filtering the Scavenger
Symptom: The filtration of the scavenger or activated carbon is very slow or clogs the filter.
Potential Causes:
-
Fine Particle Size: The scavenger or activated carbon particles may be too fine, leading to a packed filter cake that is difficult to filter.
-
Gelatinous Precipitate Formation: The scavenger may be reacting with components in the reaction mixture to form a gelatinous precipitate.
Troubleshooting Steps:
-
Use a Filter Aid: Add a layer of Celite® or another filter aid to the filter before filtration to improve the flow rate.
-
Consider a Cartridge Format: Many scavengers are available in fixed-bed cartridge formats, which can simplify the separation process.[9]
-
Centrifugation: As an alternative to filtration, consider centrifuging the mixture and decanting the supernatant.
Data Presentation: Comparative Performance of Palladium Scavengers
The selection of an appropriate scavenger is critical for efficient palladium removal. The following tables provide a comparative overview of different scavenger types based on their performance under various conditions.
Table 1: Head-to-Head Comparison of Commercial Scavenger Performance
| Scavenger Type | Functional Group | Support | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Biotage MP-TMT | Trithiocyanuric acid (TMT) | Polystyrene | 852 | <10 | >98% | THF/DMF, RT, 16h | [10] |
| Competitor TMT | Trithiocyanuric acid (TMT) | Polystyrene | 852 | ~200 | ~76% | THF/DMF, RT, 16h | [10] |
| SiliaMetS Thiol | Thiol | Silica | 2400 | ≤ 16 | >99% | - | [4] |
| SiliaMetS Thiourea | Thiourea | Silica | 2400 | ≤ 16 | >99% | - | [4] |
| Quadrapure TU | Thiourea | Polymer | 2400 | >100 | <96% | - | [4] |
| Darco (Activated Carbon) | - | Carbon | 2400 | >200 | <92% | - | [4] |
| Carboxen® 564 | - | Synthetic Carbon | 1250 | 12 | 99% | Methanol, 40°C, 24h | [11] |
| Silica-Thiol | Thiol | Silica | 1250 | >100 | <92% | Methanol, 40°C, 24h | [11] |
Note: The efficiency of scavengers is highly dependent on the specific reaction conditions, including the palladium species, solvent, temperature, and the nature of the API.[1]
Table 2: Influence of Palladium Oxidation State on Scavenger Selection
| Palladium Species | Recommended Scavenger Functional Groups | Rationale |
| Pd(II) | Thiol, Thiourea, Amine | Pd(II) is a softer Lewis acid and has a strong affinity for soft Lewis bases like sulfur and nitrogen.[12][13] |
| Pd(0) | Trithiocyanuric acid (TMT), Thiol | These scavengers can effectively bind to Pd(0) complexes and nanoparticles. |
| Mixed Oxidation States | Trithiocyanuric acid (TMT) | TMT-based scavengers are often effective for a broader range of palladium species.[4] |
Workflows and Diagrams
Decision Tree for Selecting a Palladium Removal Method
This diagram provides a logical workflow to guide the selection of an appropriate palladium removal strategy based on key experimental parameters.
Caption: Decision logic for selecting a palladium removal strategy.
Experimental Workflow for Palladium Scavenging
This diagram illustrates the general experimental workflow for removing residual palladium using a solid-supported scavenger.
Caption: General workflow for palladium removal using a scavenger.
Experimental Protocols
The following are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Mode)
Objective: To remove residual palladium from a solution using a solid-supported metal scavenger.
Materials:
-
Crude reaction mixture containing residual palladium
-
Selected palladium scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT)
-
Anhydrous solvent (compatible with the reaction and scavenger)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Round-bottom flask
Procedure:
-
Preparation: If your crude reaction mixture contains solids, filter them off before proceeding. Dissolve the crude product in a suitable solvent if it is not already in solution.
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger to the solution. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Scavenging: Stir the mixture vigorously at room temperature for 1-4 hours. For challenging cases, the reaction time can be extended to 16-24 hours, and the temperature can be elevated (e.g., 40-60 °C), provided the product is stable under these conditions.
-
Filtration: Filter the mixture through a pad of filter paper to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2]
Protocol 2: Palladium Removal Using Activated Carbon
Objective: To remove residual palladium from a solution using activated carbon.
Materials:
-
Crude reaction mixture containing residual palladium
-
Activated carbon (e.g., Darco® KB-B)
-
Anhydrous solvent
-
Stir plate and magnetic stir bar
-
Filtration apparatus with a pad of Celite®
-
Round-bottom flask
Procedure:
-
Preparation: Dissolve the crude product in a suitable solvent.
-
Activated Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Adsorption: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad is crucial to prevent fine carbon particles from passing through the filter.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method.
References
-
Lee, D., & Lee, S. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Purdue e-Pubs. [Link]
-
Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]
-
Lee, D., & Lee, S. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science. [Link]
-
Economidou, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Campesi, A., et al. (2021). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Biotage. (2023). Scaling-up with Metal Scavengers. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Huang, J., et al. (2010). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
Wang, L., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. SciSpace. [Link]
-
Wang, L., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. PubMed. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Wang, L., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. ResearchGate. [Link]
-
Muñiz, K. (2009). High-oxidation-state palladium catalysis: new reactivity for organic synthesis. PubMed. [Link]
-
ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]
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- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or key intermediate molecules is paramount. The bicyclic diamine, tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, serves as a valuable scaffold in medicinal chemistry due to its rigid conformation, which can impart favorable binding characteristics to target proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for such organic molecules.
This guide provides a detailed, predictive ¹H and ¹³C NMR spectral assignment for this compound. In the absence of publicly available, experimentally verified spectra for this specific compound, this guide leverages extensive data from structurally analogous systems, such as N-Boc protected piperidines and other diazabicyclo[3.3.1]nonane derivatives, to construct a scientifically rigorous and reliable predicted dataset. This approach not only offers a benchmark for researchers working with this molecule but also illustrates the principles of spectral interpretation based on well-established NMR theory and empirical data.
Molecular Structure and Conformational Analysis
The 3,9-diazabicyclo[3.3.1]nonane core is expected to adopt a rigid double-chair conformation to minimize steric strain. The tert-butoxycarbonyl (Boc) group is attached to the N9 position. The molecule possesses a plane of symmetry passing through N3, N9, and the C6-C7 bond, which simplifies the expected NMR spectra by rendering several pairs of protons and carbons chemically equivalent.
Diagram of Molecular Structure with Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The prediction of the ¹H NMR spectrum is grounded in the analysis of N-Boc piperidine, where alpha-protons to the nitrogen are deshielded, and the established coupling constants for chair conformations.[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Justification |
| H-Boc | 1.47 | s | - | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1] |
| H1, H5 | 3.8 - 4.0 | br s | - | 2H | Bridgehead protons adjacent to the N-Boc group. Expected to be deshielded and may appear as a broad singlet due to conformational averaging and coupling to multiple protons. |
| H2e, H4e | 3.0 - 3.2 | d | Jgem ≈ 12-14 | 2H | Equatorial protons alpha to N3. Deshielded by the adjacent nitrogen. |
| H2a, H4a | 2.6 - 2.8 | dt | Jgem ≈ 12-14, Jax-ax ≈ 10-12, Jax-eq ≈ 3-4 | 2H | Axial protons alpha to N3. Typically upfield from equatorial counterparts. |
| H6e, H8e | 1.8 - 2.0 | m | - | 2H | Equatorial protons. |
| H6a, H8a | 1.5 - 1.7 | m | - | 2H | Axial protons. |
| H7 | 1.6 - 1.8 | m | - | 2H | Protons on the methylene bridge. |
| N3-H | 1.5 - 2.5 | br s | - | 1H | The chemical shift of the N-H proton is variable and depends on solvent and concentration. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR predictions are based on data for N-Boc piperidine and related bicyclic systems. The presence of a symmetry plane reduces the number of unique carbon signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Boc) | 154.5 - 155.5 | Typical chemical shift for the carbonyl carbon in a Boc group. |
| C(CH₃)₃ (Boc) | 79.5 - 80.5 | Quaternary carbon of the tert-butyl group, a key diagnostic peak. |
| C1, C5 | 50.0 - 55.0 | Bridgehead carbons adjacent to the N-Boc nitrogen. |
| C2, C4 | 45.0 - 50.0 | Carbons alpha to the N3 amine. |
| C6, C8 | 28.0 - 32.0 | Methylene carbons in the six-membered rings. |
| C(CH₃)₃ (Boc) | 28.4 | The nine equivalent methyl carbons of the tert-butyl group, another strong diagnostic signal.[1] |
| C7 | 18.0 - 22.0 | Methylene bridge carbon, expected to be the most upfield signal. |
Comparative Analysis with an Alternative Structure
To highlight the influence of the Boc-group and the overall bicyclic structure, we can compare our predicted data with the known data for a simpler, related molecule, N-methyl-3,9-diazabicyclo[3.3.1]nonane .
| Position | Predicted δ for Boc-Derivative (ppm) | Expected δ for N-Methyl Derivative (ppm) | Reason for Difference |
| C1, C5 | 50.0 - 55.0 | ~58-62 | The electron-withdrawing carbonyl of the Boc group slightly shields the adjacent bridgehead carbons compared to the electron-donating methyl group. |
| C2, C4 | 45.0 - 50.0 | ~48-52 | Less significant change as they are further from the N9 substituent. |
This comparison underscores the importance of considering the electronic effects of substituents when interpreting NMR spectra.
Experimental Protocols
Sample Preparation
-
Dissolve the Analyte : Accurately weigh 5-10 mg of this compound.
-
Add Deuterated Solvent : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer : A 500 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
Workflow for Complete Spectral Assignment
Caption: A logical workflow for the complete and unambiguous NMR spectral assignment of the title compound.
Conclusion
This guide provides a robust, predicted ¹H and ¹³C NMR spectral assignment for this compound, grounded in the established principles of NMR spectroscopy and comparative data from analogous structures. The provided tables of predicted chemical shifts and coupling constants serve as a valuable reference for chemists working with this important synthetic building block. Furthermore, the detailed experimental protocols and logical workflow offer a clear path for researchers to obtain and interpret their own experimental data, ensuring the confident structural verification of their materials.
References
Sources
LC-MS analysis and interpretation for tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
An In-depth Guide to the LC-MS Analysis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate: A Comparative Approach
Introduction
In the landscape of modern drug discovery and medicinal chemistry, conformationally restricted scaffolds are invaluable for designing ligands with high specificity and optimized pharmacokinetic properties. The 3,9-diazabicyclo[3.3.1]nonane framework, a key structural motif, serves as a versatile building block for a range of neurologically active agents, including subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3] The mono-Boc-protected derivative, this compound (CAS 941295-31-4), is a critical intermediate in these synthetic pathways. Its analysis, however, presents a significant challenge for chromatographers.
This technical guide provides a comprehensive, field-tested strategy for the robust analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind the chosen methodology, present a detailed experimental protocol, and objectively compare this approach with viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for the characterization and quantification of this and structurally related polar, basic compounds.
Part 1: The Analytical Challenge: A Molecule without a Chromophore
The primary difficulty in analyzing this compound stems from its physicochemical properties:
-
High Polarity: The bicyclic diamine core imparts significant polarity, making it poorly retained on traditional reversed-phase (RP) C18 columns under typical hydro-organic mobile phase conditions.[4][5][6]
-
Basic Nature: The presence of two nitrogen atoms makes the molecule basic. This can lead to undesirable secondary ionic interactions with residual acidic silanols on silica-based stationary phases, resulting in poor peak shape (tailing) and low chromatographic efficiency.[5]
-
Lack of a UV Chromophore: The molecule is saturated and lacks any significant chromophoric or fluorophoric groups, rendering detection by standard HPLC-UV or fluorescence detectors challenging and insensitive without derivatization.[7][8]
These properties necessitate an analytical approach that can effectively retain and separate a polar, basic, non-chromophoric analyte while being compatible with the specificity and sensitivity of mass spectrometry.
Part 2: Primary Analytical Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry
For the reasons outlined above, HILIC is the superior chromatographic mode for this analysis. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[9] This enables the retention of polar compounds that would otherwise elute in the void volume of an RP system. The higher organic content of the mobile phase also facilitates more efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[5]
Detailed Experimental Protocol: HILIC-MS
This protocol is designed as a self-validating system, where stable retention, sharp peak shape, and consistent mass spectral response are indicators of a successful setup.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a solution mimicking the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate) to a final concentration of 100 µg/mL for stock solutions.
-
Further dilute with the same solvent to working concentrations (e.g., 1-1000 ng/mL) for calibration curves.
-
Causality: Dissolving the sample in a solvent weaker than the mobile phase (in HILIC, this means high organic content) is crucial to prevent peak distortion and fronting.
2. Liquid Chromatography System:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent UHPLC | Low system volume is critical for high-efficiency HILIC separations. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) | Amide phases offer excellent retention and peak shape for polar bases.[6] |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | Volatile buffer ideal for MS.[10] Low pH ensures the amine is protonated and interacts well with the stationary phase. |
| Mobile Phase B | Acetonitrile | Primary solvent for HILIC mode. |
| Gradient | 0-1.0 min (95% B), 1.0-5.0 min (95% -> 60% B), 5.0-6.0 min (60% B), 6.1-8.0 min (95% B) | Gradient elution allows for separation from potential impurities and ensures the analyte is well-retained. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small injection volume minimizes peak distortion. |
3. Mass Spectrometry System:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Agilent 6546 Q-TOF, Sciex ZenoTOF 7600, or equivalent | High-resolution MS provides accurate mass for confident identification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| Scan Mode | Full Scan (m/z 50-500) and Targeted MS/MS | Full scan for identification; MS/MS for structural confirmation. |
| Capillary Voltage | 3500 V | Standard voltage for positive mode ESI. |
| Gas Temp. | 300 °C | Facilitates desolvation. |
| Gas Flow | 10 L/min | Facilitates desolvation. |
| Collision Energy | 10-30 eV (for MS/MS) | Optimize to achieve characteristic fragmentation. |
Data Interpretation
-
Expected Retention: Under these HILIC conditions, the analyte is expected to be well-retained, eluting between 2 and 4 minutes.
-
Mass Spectra: The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Exact Mass: 240.1681
-
Observed [M+H]⁺ (monoisotopic): m/z 241.1754
-
Proposed Fragmentation Pathway
The structural identity can be unequivocally confirmed by tandem mass spectrometry (MS/MS). The fragmentation is predictable and dominated by the labile tert-butoxycarbonyl (Boc) protecting group.
Sources
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- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. lcms.cz [lcms.cz]
The Strategic Advantage of Rigidity: A Comparative Guide to Diazabicyclo[3.3.1]nonane and Other Azabicycloalkane Scaffolds in Drug Discovery
For the modern medicinal chemist, the quest for novel drug candidates is a journey through the vast landscape of chemical architecture. Among the most privileged and enduring structures are azabicycloalkanes, rigid three-dimensional frameworks that offer a unique combination of pre-organized spatial orientation and diverse functionalization points. This guide provides an in-depth comparison of the diazabicyclo[3.3.1]nonane scaffold, with a particular focus on the 3,7-diazabicyclo[3.3.1]nonane (bispidine) isomer, against other prominent azabicycloalkanes: quinuclidine, tropane, and granatonine. By examining their synthesis, conformational intricacies, physicochemical properties, and impact on biological activity, we aim to equip researchers with the insights necessary to strategically select and employ these powerful scaffolds in drug design.
The Azabicycloalkane Family: An Introduction to Rigid Scaffolds
Azabicycloalkanes are bicyclic organic compounds containing at least one nitrogen atom in the ring system. Their rigid nature, in contrast to more flexible acyclic or monocyclic amines, offers several advantages in drug design. By locking the molecule into a more defined conformation, these scaffolds can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the defined spatial arrangement of substituents allows for a more precise probing of the pharmacophore, facilitating the optimization of drug-target interactions.
This guide will focus on a comparative analysis of four key azabicycloalkane scaffolds:
-
Diazabicyclo[3.3.1]nonane: A nine-membered bicyclic system containing two nitrogen atoms. The 3,7- and 1,4-isomers are of particular interest in medicinal chemistry.[1][2]
-
Quinuclidine: A 1-azabicyclo[2.2.2]octane, characterized by its highly symmetrical and rigid cage-like structure.
-
Tropane: An 8-azabicyclo[3.2.1]octane, a core component of numerous natural products with significant physiological activity.[3]
-
Granatonine: A 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, a structural homolog of tropinone, offering a different bicyclic framework.[3][4][5]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as basicity (pKa) and lipophilicity (LogP) are of paramount importance.
| Scaffold | Structure | pKa | Calculated LogP | Key Physicochemical Features |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | pKa1: ~7.5, pKa2: ~11.5 | ~0.2 | Two basic centers, allowing for dual interactions or modulation of overall basicity. The chair-chair conformation is generally the most stable.[2] | |
| Quinuclidine | ~11.0 | ~1.3 | Highly basic and sterically accessible nitrogen. Symmetrical and rigid structure. | |
| Tropane | ~10.3 | ~1.5 | Less basic than quinuclidine due to the N-methyl group. The piperidine ring adopts a chair conformation. | |
| Granatonine | ~9.5 | ~0.8 | Ketone functionality can influence polarity and act as a hydrogen bond acceptor. The bicyclic system can adopt a chair-chair or chair-boat conformation.[4][5] |
Causality Behind Physicochemical Differences:
The observed differences in pKa and LogP can be attributed to the unique structural features of each scaffold. The high basicity of quinuclidine is a result of the symmetrical and electron-donating nature of the alkyl framework surrounding the bridgehead nitrogen. In tropane and granatonine, the N-methyl group is electron-donating but also introduces some steric hindrance, slightly reducing the basicity compared to an unsubstituted amine. The presence of two nitrogen atoms in bispidine leads to two distinct pKa values, offering a versatile platform for tuning the overall charge state of a molecule at physiological pH. The lower LogP of bispidine and granatonine compared to quinuclidine and tropane is due to the presence of additional polar nitrogen or oxygen atoms, which increases their hydrophilicity.
Synthesis and Accessibility: A Comparative Overview
The synthetic accessibility of a scaffold is a crucial consideration in drug development, impacting the cost and feasibility of large-scale production.
Diazabicyclo[3.3.1]nonane (Bispidine) Synthesis
The synthesis of the bispidine scaffold is often achieved through a double Mannich reaction. This one-pot condensation of a ketone, an amine, and formaldehyde is a convergent and efficient method for constructing the bicyclic core.
Caption: General workflow for Bispidine synthesis.
Quinuclidine Synthesis
The synthesis of quinuclidine typically involves the cyclization of a substituted piperidine. A common route is the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, leading to cyclization.
Tropane Synthesis
The classic synthesis of tropinone, the precursor to tropane, is the Robinson tropinone synthesis. This remarkable one-pot reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.
Granatonine Synthesis
Granatonine, also known as pseudopelletierine, can be synthesized in a manner analogous to the Robinson tropinone synthesis, but using glutaraldehyde instead of succinaldehyde.[5]
Caption: General workflow for Granatonine synthesis.
Conformational Analysis: The Impact of 3D Structure
The three-dimensional shape of a scaffold is a key determinant of its biological activity. The conformational preferences of these azabicycloalkanes have been extensively studied using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling.[2]
-
Diazabicyclo[3.3.1]nonane (Bispidine): The bispidine scaffold can exist in several conformations, including chair-chair, chair-boat, and boat-boat. The chair-chair conformation is generally the most stable.[2] Substituents on the nitrogen atoms can significantly influence the conformational equilibrium.
-
Quinuclidine: This scaffold is exceptionally rigid, with very limited conformational flexibility. This rigidity can be advantageous in pre-organizing substituents for optimal binding.
-
Tropane: The piperidine ring of the tropane scaffold adopts a stable chair conformation. The orientation of substituents at the C3 position (axial vs. equatorial) has a profound impact on biological activity.
-
Granatonine: Similar to bispidine, the granatonine scaffold can adopt both chair-chair and chair-boat conformations, with the former being more stable.
Biological Activity and Structure-Activity Relationships (SAR): A Comparative Case Study on Muscarinic Receptors
To illustrate the impact of the azabicycloalkane scaffold on biological activity, we will consider their application in the design of muscarinic acetylcholine receptor (mAChR) ligands. Muscarinic receptors are G-protein coupled receptors that are important targets for the treatment of a variety of diseases, including Alzheimer's disease and schizophrenia.[6][7]
| Scaffold in Ligand | Target | Affinity (Ki, nM) | Key SAR Insights |
| Bispidine-based | M1 mAChR | 10 - 100 | The dual nitrogen atoms allow for the introduction of diverse substituents, enabling fine-tuning of selectivity across mAChR subtypes. The rigid framework orients substituents in a defined manner. |
| Quinuclidine-based | M1 mAChR | 1 - 50 | The basic nitrogen is a key pharmacophoric feature for interaction with the anionic site of the receptor. The rigid structure provides a stable platform for the presentation of other functional groups.[8][9] |
| Tropane-based | M1 mAChR | 5 - 200 | The stereochemistry at the C3 position is critical for activity. Esters of tropine and its derivatives are classic muscarinic antagonists (e.g., atropine).[10] |
| Granatonine-based | M1 mAChR | 50 - 500 | The larger ring system compared to tropane can alter the positioning of substituents, leading to different selectivity profiles. The ketone can serve as a hydrogen bond acceptor. |
Expertise & Experience in SAR Analysis:
The data in the table highlights a crucial principle in medicinal chemistry: the scaffold is not merely an inert carrier for functional groups but an active participant in defining the pharmacological profile of a molecule. The choice of an azabicycloalkane scaffold can profoundly influence affinity and selectivity. For instance, the greater conformational flexibility of the diazabicyclo[3.3.1]nonane system compared to the rigid quinuclidine scaffold can allow for an induced-fit binding to the receptor, which may be advantageous in certain cases. Conversely, the pre-organized nature of quinuclidine can lead to highly potent ligands when the pharmacophore is perfectly matched to the receptor binding site.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the comparative data, it is essential to employ robust and validated experimental protocols.
Determination of pKa by Potentiometric Titration
Caption: Workflow for pKa determination.
Detailed Protocol:
-
Accurately weigh approximately 10 mg of the azabicycloalkane and dissolve it in 50 mL of a 1:1 water/methanol solution.
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titrate the sample solution with a standardized 0.1 M HCl solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. For diamines like bispidine, two equivalence points and two pKa values will be observed.
Determination of LogP by Shake-Flask Method
Detailed Protocol:
-
Prepare a solution of the azabicycloalkane in n-octanol at a concentration of approximately 1 mg/mL.
-
Prepare a phosphate buffer solution at pH 7.4.
-
Mix equal volumes (e.g., 5 mL) of the n-octanol solution and the buffer in a separatory funnel.
-
Shake the funnel vigorously for 5 minutes to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect both the n-octanol and the aqueous layers.
-
Determine the concentration of the azabicycloalkane in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the LogP value using the formula: LogP = log10([Concentration in octanol] / [Concentration in aqueous phase]).
Conclusion: Strategic Scaffold Selection for Future Drug Discovery
The choice of an azabicycloalkane scaffold is a critical decision in the design of new drug candidates. The diazabicyclo[3.3.1]nonane framework, particularly the bispidine scaffold, offers a unique combination of rigidity, conformational diversity, and dual functionalization points, making it an attractive platform for exploring chemical space.
This guide has provided a comparative analysis of diazabicyclo[3.3.1]nonane against other key azabicycloalkanes, highlighting the subtle yet significant differences in their physicochemical properties, synthetic accessibility, and impact on biological activity. By understanding these nuances, medicinal chemists can make more informed decisions in scaffold selection, ultimately accelerating the discovery of novel therapeutics with improved efficacy and safety profiles. The continued exploration of these and other rigid scaffolds will undoubtedly pave the way for the next generation of innovative medicines.
References
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Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1]octane analogs antagonists of cholinergic receptor. Bioorganic & Medicinal Chemistry Letters, 19(11), 3108–3112. [Link]
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Porta, R., Bifulco, G., & D'Souza, D. M. (2017). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. The Journal of Organic Chemistry, 82(20), 11091–11101. [Link]
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Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S., Hadley, M. S., Hatcher, J., ... & Wyman, P. (1991). Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry, 34(9), 2726–2735. [Link]
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Moreland, D. W., Pavia, M. R., Schwarz, R. D., & Davis, R. E. (1993). Synthesis and SAR of bulky 1-azabicyclo[2.2.1]heptan-3-one oximes as muscarinic receptor subtype selective agonists. Life Sciences, 52(5-6), 505–511. [Link]
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Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Lindsley, C. W. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. ACS Chemical Neuroscience, 1(3), 229–243. [Link]
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In-Depth Technical Guide: Conformational Analysis of the Boc-Protected 3,7-Diazabicyclo[3.3.1]nonane Chair-Chair System
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid and synthetically valuable building block in medicinal chemistry, recognized for its presence in various biologically active molecules and its utility as a constrained diamine scaffold.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms significantly influences the conformational landscape of this bicyclic system. This guide provides a comprehensive conformational analysis of the mono-Boc-protected 3,7-diazabicyclo[3.3.1]nonane, focusing on its preference for the chair-chair conformation. We will objectively compare its structural features with unprotected and other N-substituted bispidines, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, insights from X-ray crystallography of related structures, and computational modeling. Detailed experimental protocols for synthesis and analysis are provided to enable researchers to apply these insights in their own drug discovery and development endeavors.
Introduction: The Significance of the Bispidine Scaffold and N-Substitution
The bispidine framework, consisting of two fused piperidine rings, is a privileged structure in medicinal chemistry due to its rigid conformation, which can be exploited to control the spatial orientation of substituents.[1] This pre-organization is crucial for optimizing ligand-receptor interactions. The parent 3,7-diazabicyclo[3.3.1]nonane can exist in three principal conformations: a twin-chair, a boat-chair, and a twin-boat. The twin-chair conformation is generally the most energetically favorable.[3]
The conformational equilibrium is highly sensitive to the nature of the substituents on the nitrogen atoms. For instance, N,N'-dialkyl derivatives, where the nitrogen atoms are sp³-hybridized and pyramidal, often favor a boat-chair conformation to mitigate the repulsive interaction between the endo-oriented lone pairs of electrons. In contrast, N-acyl derivatives, such as the Boc-protected system, enforce a planar, sp²-hybridized geometry at the substituted nitrogen. This planarity is hypothesized to reduce endo-endo repulsion, thereby favoring the twin-chair conformation.
The Boc protecting group is ubiquitous in organic synthesis, valued for its stability and ease of removal. However, its influence extends beyond its protective role; its steric bulk and electronic effects are critical determinants of the molecule's three-dimensional structure. A thorough understanding of the conformational preferences of Boc-protected bispidine is therefore essential for the rational design of novel therapeutics.
Comparative Conformational Analysis: Experimental and Computational Evidence
The conformational landscape of Boc-protected 3,7-diazabicyclo[3.3.1]nonane is best understood through a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules. For the Boc-protected bispidine system, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY/ROESY, provide definitive evidence for the predominance of the chair-chair conformation.
A key diagnostic feature in the ¹H NMR spectrum of bispidine derivatives is the coupling constants of the equatorial and axial protons on the piperidine rings. In a chair conformation, large geminal coupling constants (typically 10-12 Hz) and distinct vicinal coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial protons are observed. For N-substituted 3,7-diazabicyclo[3.3.1]nonane derivatives that adopt a chair-chair conformation, a doublet of doublets for the equatorial protons at C2, C4, C6, and C8 with large geminal constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz) is characteristic.[4]
Furthermore, 2D NMR experiments, such as COSY, on related N-acyl bispidines have revealed long-range ⁴J(H,H) couplings between equatorial protons, which is a hallmark of the W-arrangement present in a chair conformation. The observation of two distinct sets of these long-range couplings confirms that both rings exist in a chair conformation in solution.
The presence of the Boc group introduces another conformational element: restricted rotation around the N-C(O) amide bond. This can lead to the observation of rotamers at room temperature, resulting in a doubling of some signals in the NMR spectrum. Variable temperature NMR studies on related systems have shown coalescence of these signals at elevated temperatures (e.g., around 70 °C), allowing for the calculation of the rotational energy barrier, which is typically in the range of 15-17 kcal/mol.
X-ray Crystallography: Insights into the Solid-State Structure
While a published crystal structure for the parent mono-Boc-protected 3,7-diazabicyclo[3.3.1]nonane is not currently available, analysis of closely related derivatives provides valuable insights into its likely solid-state conformation.[5] X-ray crystal structures of various N,N'-diacyl bispidines consistently show the molecule adopting a twin-chair conformation. This is in contrast to N,N'-dialkyl derivatives which often crystallize in a boat-chair conformation.
For example, the crystal structure of a bispidine-peptide conjugate, where one nitrogen is part of an amide linkage, reveals a distinct chair-chair conformation with intramolecular C-H···O hydrogen bonding between an equatorial hydrogen on the bispidine ring and the carbonyl oxygen of an adjacent amino acid residue.[6] This interaction further stabilizes the chair conformation. It is highly probable that the Boc-protected analogue would exhibit a similar twin-chair structure in the solid state.
Computational Modeling: Energy Landscapes and Conformational Preferences
Computational studies, particularly using Density Functional Theory (DFT), complement experimental findings by providing a quantitative measure of the relative energies of different conformers and the transition states that separate them.
For N-acyl bispidines, computational analyses have shown that the chair-chair (CC) conformation is indeed the global energy minimum. The boat-chair (BC) conformation is typically calculated to be significantly higher in energy (by 6-7 kcal/mol), and the twin-twist (TT) conformer is even more strained. This large energy difference explains the strong experimental preference for the chair-chair conformation.
The rotational barrier of the Boc group can also be modeled computationally. Calculations on a model N-Boc bispidine have estimated the transition state for amide bond rotation to be around 14.9 kcal/mol, which is in good agreement with the energy barrier estimated from variable temperature NMR experiments on related systems.
Data Summary and Comparison
The following table summarizes the key conformational features of the Boc-protected 3,7-diazabicyclo[3.3.1]nonane system in comparison to its unprotected and N,N'-dialkyl counterparts.
| Feature | Unprotected Bispidine | N,N'-Dialkyl Bispidine | Mono-Boc-Protected Bispidine |
| Predominant Conformation | Chair-Chair | Boat-Chair | Chair-Chair |
| Nitrogen Hybridization | sp³ (pyramidal) | sp³ (pyramidal) | One sp² (planar), One sp³ (pyramidal) |
| Key Stabilizing/Destabilizing Factor | Minimized steric interactions | Avoidance of endo-endo lone pair repulsion | Planar amide group minimizes repulsion |
| Characteristic ¹H NMR Signal | Complex multiplets | Distinct signals for boat and chair protons | Doubled signals due to amide rotamers |
Experimental Protocols
Synthesis of tert-Butyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate
This protocol describes a reliable, multi-step synthesis starting from commercially available materials.[2][5]
Step 1: Synthesis of 3-(tert-Butyloxycarbonyl)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
To a solution of 1-Boc-piperidin-4-one (5.00 g, 25.0 mmol), benzylamine (2.68 g, 25.0 mmol), and acetic acid (1.5 mL, 25.0 mmol) in dry methanol (40 mL), add a suspension of paraformaldehyde (1.5 g, 50.0 mmol) in dry methanol (40 mL) dropwise over 1 hour at 65 °C.
-
Add another portion of paraformaldehyde (1.5 g, 50.0 mmol) and stir the mixture for 10 hours at 65 °C.
-
Cool the reaction, add ice water (400 mL) and 1 N KOH solution (50 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 200 mL).
-
Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (n-hexane/ethyl acetate = 3/1) to yield the product as a yellow oil.
Step 2: Reduction to 3-(tert-Butyloxycarbonyl)-7-benzyl-3,7-diazabicyclo[3.3.1]nonane
-
To a mixture of the bispidinone from Step 1 (5.03 g, 15.2 mmol) and hydrazine monohydrate (3.7 mL, 75.9 mmol) in diethylene glycol (70 mL) at 60 °C, add powdered KOH (6.3 g, 112.5 mmol).
-
Heat the mixture to 160 °C for 8 hours.
-
After cooling, treat the mixture with water (100 mL) and extract with CH₂Cl₂ (3 x 200 mL).
-
Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel.
Step 3: Debenzylation to afford tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
-
Dissolve the N-benzyl bispidine from Step 2 in methanol.
-
Add 10% palladium on carbon to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
NMR Conformational Analysis Protocol
-
Sample Preparation: Prepare a solution of the Boc-protected bispidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to observe the chemical shifts and multiplicities of the signals. Note any signal doubling indicative of rotamers.
-
2D COSY: Perform a COSY experiment to establish proton-proton coupling networks and identify the key ⁴J(H,H) long-range couplings between equatorial protons.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations. Look for correlations between axial protons on opposite sides of the rings, which are characteristic of a chair-chair conformation.
-
Variable Temperature (VT) NMR: If rotamers are observed, perform a series of ¹H NMR experiments at increasing temperatures to determine the coalescence temperature of the doubled signals. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.
Visualizations
Caption: Synthetic pathway for tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
Caption: Conformational equilibria in Boc-protected bispidine.
Conclusion
The conformational analysis of mono-Boc-protected 3,7-diazabicyclo[3.3.1]nonane reveals a strong preference for the twin-chair conformation, both in solution and likely in the solid state. This preference is driven by the planar, sp²-hybridized nature of the Boc-substituted nitrogen, which mitigates the endo-endo lone pair repulsion that favors a boat-chair conformation in N,N'-dialkyl analogues. The presence of the Boc group also introduces restricted amide bond rotation, leading to observable rotamers at room temperature.
For researchers in drug development, this detailed conformational understanding is paramount. The rigid chair-chair scaffold of Boc-protected bispidine provides a reliable platform for the stereocontrolled presentation of pharmacophoric groups, enabling the design of potent and selective ligands. The synthetic and analytical protocols detailed in this guide offer a practical framework for the synthesis and conformational characterization of this important class of molecules, facilitating their application in the discovery of novel therapeutics.
References
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Mondal, S., et al. (2021). Bispidine as a β-strand nucleator: from a β-arch to self-assembled cages and vesicles. Chemical Science, 12(42), 14234-14241. Available at: [Link]
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Kruse, D., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 533. Available at: [Link]
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Balle, T., et al. (2011). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 19(19), 5973-5988. Available at: [Link]
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Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M679. Available at: [Link]
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Vatsadze, S. Z., et al. (2022). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. International Journal of Molecular Sciences, 23(5), 2841. Available at: [Link]
-
Wiley-VCH. (2016). Supporting Information for Asymmetric Catalysis with Bispidine-Based Ligands. Available at: [Link]
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Sadykova, G. F., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Bulletin of the Karaganda University, Chemistry Series, 75(3). Available at: [Link]
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Procedure for obtaining single crystals for X-ray crystallography
An In-Depth Guide to Obtaining Single Crystals for X-ray Crystallography: A Comparative Analysis of Core Techniques
The journey from a newly synthesized compound or a purified protein to a high-resolution three-dimensional structure is critically dependent on a single, often challenging, step: obtaining a diffraction-quality single crystal. The quality of the crystal is directly proportional to the quality of the diffraction data and, consequently, the precision of the final structural model.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comparative analysis of the most common and effective techniques for growing single crystals. It moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering the reader to troubleshoot and optimize their crystallization experiments.
The Foundation: Understanding Supersaturation and Nucleation
Crystallization is fundamentally a process of controlled precipitation. The primary goal of any crystallization technique is to bring a solution from a stable, undersaturated or saturated state to a metastable, supersaturated state, where crystal nucleation and growth can occur.[2][3] This is achieved by slowly decreasing the solubility of the compound or increasing its concentration.
The journey to a single crystal navigates a delicate phase diagram. A solution must first cross the solubility curve into the supersaturated region. Within this region lies a narrower "metastable zone" where existing crystals can grow, but spontaneous nucleation is kinetically hindered. Pushing the concentration further leads to the "labile zone," where spontaneous nucleation occurs rapidly.[2] The key to growing large, well-ordered single crystals is to enter the metastable zone and promote the growth of a few nuclei, rather than crashing into the labile zone and causing the rapid formation of many small, unusable microcrystals.[2][4]
Several factors are paramount to success across all techniques:
-
Purity: The purer the compound, the higher the probability of growing high-quality single crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, causing defects. A purity of at least 90% is recommended as a starting point.[4][5][6]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4] If solubility is too high, achieving supersaturation is difficult; if it's too low, an insufficient amount of material will be available for crystal growth. The choice of solvent can also dramatically influence crystal packing and morphology.[5][7]
-
Nucleation Control: The formation of fewer nucleation sites is desirable as it leads to the growth of larger, individual crystals.[4] This can be controlled by using clean, dust-free glassware (even microscopic scratches can act as nucleation sites) and by carefully controlling the rate at which supersaturation is achieved.[4][7]
-
Patience and Minimal Disturbance: Crystal growth is often a slow process that rewards patience. Mechanical disturbances, vibrations, or rapid temperature fluctuations can disrupt the ordered addition of molecules to the growing crystal lattice, ruining the experiment.[4][6][8]
A Comparative Analysis of Core Crystallization Methods
Four principal methods form the bedrock of solution-based crystallization for both small molecules and macromolecules: Slow Evaporation, Vapor Diffusion, Liquid-Liquid Diffusion, and Slow Cooling. Each operates on a different principle to achieve supersaturation.
Slow Evaporation
This is often the simplest and most accessible method, making it a common first attempt for air-stable compounds.[7][9]
Scientific Principle: Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent evaporates. The key is to control the rate of evaporation to allow for slow, ordered crystal growth.[9][10]
Experimental Protocol:
-
Prepare a saturated or nearly saturated solution of the compound in a suitable solvent. For a starting point, a concentration similar to that used for an NMR experiment (e.g., 5-10 mg in 0.5-1 mL) is often effective.[5][7]
-
Filter the solution to remove any dust or particulate matter into a clean crystallization vessel (e.g., a small vial or test tube).[4]
-
Cover the vessel to slow down the evaporation process. A common method is to cover the vial with paraffin film and pierce it with a few small holes using a needle.[1][9] The number of holes can be adjusted to control the evaporation rate based on the solvent's volatility.[9]
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.[4][6]
-
Monitor periodically for crystal growth over several days to weeks.
Workflow: Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Vapor Diffusion
Vapor diffusion is arguably the most successful and widely used technique, especially for precious small-molecule samples and for virtually all protein crystallography.[7][11] It allows for fine control over the rate of equilibration. The two main setups are the "hanging drop" and "sitting drop" methods.[3][12]
Scientific Principle: This method uses a binary system where a volatile "anti-solvent" (a liquid in which the compound is insoluble) diffuses in vapor form into a solution of the compound.[13] This gradually decreases the solubility of the compound in the mixed-solvent system, leading to slow crystallization.[14]
Experimental Protocol (Hanging Drop Vapor Diffusion):
-
Pipette approximately 500 µL of a reservoir solution (containing a precipitant at a higher concentration) into a well of a crystallization plate.[12][15]
-
On a siliconized glass coverslip, mix 1-2 µL of the protein or compound solution with 1-2 µL of the reservoir solution.[12]
-
Carefully invert the coverslip and place it over the well, using vacuum grease to create an airtight seal. The mixed drop is now "hanging" above the reservoir.[12]
-
Over time, water vapor will diffuse from the drop (which has a lower precipitant concentration) to the reservoir, seeking to establish equilibrium.[12][16]
-
This loss of water slowly concentrates both the compound and the precipitant within the drop, inducing supersaturation and crystal growth.[17]
-
The setup is incubated at a constant temperature and monitored for crystal formation.
Workflow: Hanging Drop Vapor Diffusion
Caption: Principle of Hanging Drop Vapor Diffusion crystallization.
Liquid-Liquid Diffusion (Layering)
This technique is effective for milligram-scale crystallizations and relies on the slow mixing of two solvents with different densities and miscibilities.[14]
Scientific Principle: A concentrated solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent must be less dense than the solvent so it can form a distinct top layer.[14] Supersaturation is achieved as the anti-solvent slowly diffuses across the liquid-liquid interface, reducing the compound's solubility.[13][18]
Experimental Protocol:
-
Prepare a concentrated solution of the compound in a suitable solvent (the "good" solvent).
-
Select a less dense, miscible anti-solvent in which the compound is insoluble.
-
In a narrow vessel like an NMR tube or a thin test tube, add the compound solution to form the bottom layer.[14]
-
Using a syringe or pipette, very carefully and slowly add the anti-solvent down the side of the tube to form a distinct layer on top of the solution, minimizing initial mixing.[4][13]
-
Seal the tube and leave it undisturbed.
-
Over time, the two layers will diffuse into one another. Crystals, if they form, will typically appear at the interface between the two liquids.[14][18]
Workflow: Liquid-Liquid Diffusion
Caption: Workflow for the Liquid-Liquid Diffusion (Layering) method.
Slow Cooling
This classic recrystallization method can be adapted to produce high-quality single crystals by carefully controlling the rate of cooling.[19]
Scientific Principle: This method leverages the temperature-dependent solubility of a compound. For most compounds, solubility increases with temperature. A hot, saturated solution, when cooled slowly, will become supersaturated, allowing for crystal growth.[7][19]
Experimental Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[4][19]
-
Ensure all solute is dissolved. If necessary, filter the hot solution to remove any insoluble impurities.[7]
-
To slow the cooling process, place the vessel containing the hot solution inside a larger, insulated container (e.g., a Dewar flask filled with hot water or an oil bath with the heat turned off).[7][19]
-
Allow the entire system to cool slowly and undisturbed to room temperature over many hours or days.
-
For compounds with sufficient solubility at room temperature, the vessel can then be transferred to a refrigerator or freezer to further decrease solubility, but this transfer should also be done slowly if possible to avoid thermal shock.[6]
Workflow: Slow Cooling
Caption: Workflow for the Slow Cooling crystallization method.
Comparison of Crystallization Techniques
| Feature | Slow Evaporation | Vapor Diffusion | Liquid-Liquid Diffusion | Slow Cooling |
| Principle | Increase solute concentration | Decrease solute solubility | Decrease solute solubility | Decrease solute solubility |
| Control | Moderate (control vial opening) | High (control concentrations) | Moderate (control diffusion) | Moderate (control cooling rate) |
| Sample Amount | mg to g scale[4] | µg to mg scale[7] | mg scale[14] | mg to g scale[19] |
| Common Use | Small Molecules | Proteins, Small Molecules | Small Molecules | Small Molecules |
| Advantages | - Simple setup[9]- Minimal reagents | - Highly controllable[7]- Excellent for small amounts- Most successful method[6] | - Good for milligram scale- Can work when others fail | - Simple principle- Can produce large crystals |
| Disadvantages | - Can go to dryness[5]- Less control over rate- Crystals often on vessel walls[6] | - More complex setup- Requires volatile solvents | - Requires skill to layer[14]- Requires density differences | - Not suitable for heat-sensitive compounds- Can lead to rapid precipitation |
Advanced Strategy: Seeding to Overcome Nucleation Barriers
When experiments yield only microcrystals or fail to nucleate altogether, seeding can be a powerful tool to uncouple the nucleation and growth phases.[20] A seed provides a pre-formed template for molecules to add to, bypassing the difficult spontaneous nucleation step and allowing growth to occur in the more favorable metastable zone.[21][22]
-
Microseeding: Involves transferring a tiny amount of crushed pre-existing crystals into a new, equilibrated solution.[20] A seed stock can be created by crushing crystals in a stabilizing solution and then performing serial dilutions to find the optimal seed concentration.[22][23]
-
Macroseeding: Involves transferring a single, well-formed small crystal into a fresh, slightly supersaturated solution to allow it to grow larger.[21][22] This requires delicate handling to avoid damaging the seed crystal.
Protocol: Streak Seeding (a form of Microseeding)
-
Obtain a small crystal or a cluster of microcrystals from a previous experiment.
-
Use a fine probe (like an animal whisker or a thin polymer tool) to touch the crystal(s).[21]
-
Gently draw the probe through a fresh, equilibrated drop of your compound solution. This transfers a trail of microscopic seed particles.
-
Seal and incubate the experiment as usual. New crystals should grow along the streak line.
High-Throughput Screening for Complex Systems
For challenging targets, particularly in protein science and drug discovery, high-throughput (HT) screening methods are now standard.[24][25] These approaches use robotics to set up hundreds or even thousands of crystallization trials in parallel, exploring a wide range of chemical space (different pHs, precipitants, salts, and additives) using nanoliter-scale volumes.[26][27][28] While resource-intensive, HT screening maximizes the chances of finding an initial "hit" condition that can then be optimized using the manual techniques described above.[24][28]
Conclusion
Obtaining a high-quality single crystal remains a critical bottleneck in structural biology and chemistry.[29] There is no single magic bullet; success often comes from systematic experimentation and a solid understanding of the principles of crystallization. By starting with the purest material possible and methodically exploring the techniques of slow evaporation, vapor diffusion, liquid-liquid diffusion, and slow cooling, researchers can significantly increase their chances of success. When initial attempts fail, advanced strategies like seeding and high-throughput screening provide powerful alternative pathways. Each method offers a different way to navigate the delicate phase diagram of solubility and supersaturation, and mastering these techniques is an essential skill for any scientist seeking to elucidate molecular structure through the power of X-ray crystallography.
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Hampton Research. (2023). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. Journal of Visualized Experiments (JoVE). Available from: [Link]
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Ducruix, A., & Giegé, R. (Eds.). (1999). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press. (Abstract on Seeding Techniques). Available from: [Link]
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Wlodawer, A., et al. (2007). High-throughput crystallization screening. Methods in Molecular Biology. Available from: [Link]
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Bitesize Bio. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Available from: [Link]
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Greenwood, M. (2019). Protein Crystallization Screening. News-Medical.Net. Available from: [Link]
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Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E. Available from: [Link]
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Linac Coherent Light Source, Stanford University. Crystal Growth. Available from: [Link]
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Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
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Bergfors, T. (2003). Seeds to crystals. Journal of Structural Biology. Available from: [Link]
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Diamond Light Source. Crystal-seeding. Available from: [Link]
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Massachusetts Institute of Technology, Department of Chemistry. Growing Crystals. Available from: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Available from: [Link]
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Forneris, F., & Ricagno, S. (2010). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. Springer Nature Experiments. Available from: [Link]
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Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available from: [Link]
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Forging the Core: A Comparative Guide to the Synthesis of 3,9-Diazabicyclo[3.3.1]nonane
The 3,9-diazabicyclo[3.3.1]nonane (also known as bispidine) core is a rigid, bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its conformationally constrained structure provides a unique three-dimensional arrangement for appended functional groups, making it a valuable building block for the design of potent and selective ligands for a variety of biological targets, including nicotinic acetylcholine receptors and HIV-1 entry inhibitors.[1] This guide provides a comparative overview of the most prominent synthetic routes to this important heterocyclic system, offering insights into the strategic advantages and practical considerations of each methodology.
The Workhorse: Mannich and Tandem Annulation Reactions
The Mannich reaction is arguably the most classical and widely employed method for the construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton.[2] This powerful carbon-carbon bond-forming reaction, in its various forms, offers a convergent and often high-yielding approach to the bicyclic core.
The Double Mannich Reaction
The double Mannich reaction involves the condensation of a ketone (or a more reactive enamine derivative), an aldehyde (commonly formaldehyde or its equivalents like paraformaldehyde), and a primary amine. This three-component reaction efficiently assembles the two piperidine rings of the bispidine core in a single pot.
A key consideration in this approach is the choice of the ketone component. While simple ketones like cyclohexanone can be used, substituted piperidin-4-ones are frequently employed to introduce functionality at the outset. For instance, the condensation of an N-substituted 4-piperidone with a primary amine and formaldehyde is a common strategy.[3][4]
Causality in Experimental Choices: The use of a pre-formed piperidin-4-one as the ketone component provides greater control over the substitution pattern of the final product. The choice of the primary amine directly dictates the substituent at the N7 position of the resulting bispidine. The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of an acid catalyst such as acetic acid to facilitate the formation of the reactive iminium ion intermediate.[3]
Experimental Protocol: Double Mannich Cyclocondensation of 1-(3-Ethoxypropyl)-4-oxopiperidine [3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 1-(3-ethoxypropyl)-4-oxopiperidine (1.0 eq), the desired primary amine (1.0 eq), and paraformaldehyde (excess, e.g., 8.0 eq) in methanol.
-
Acid Catalyst: Add acetic acid to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue is then subjected to a standard aqueous work-up.
-
Purification: The crude product is often an oil and can be purified by column chromatography on alumina.
Tandem Mannich Annulation
A more recent and highly efficient variation is the one-pot tandem Mannich annulation. This approach allows for the direct synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and a secondary amine like dimethylamine.[2][5][6] This method is particularly attractive for its operational simplicity and good to excellent yields.
Causality in Experimental Choices: The use of an aromatic ketone as a starting material introduces an aryl group at the C2 and C4 positions of the bicyclic core. The reaction proceeds through a sequence of Mannich-type reactions, where the initial product of the first Mannich reaction undergoes a subsequent intramolecular cyclization.
Experimental Protocol: Tandem Mannich Annulation of an Aromatic Ketone [5]
-
Reaction Setup: In a suitable reaction vessel, combine the aromatic ketone (1.0 eq), paraformaldehyde (e.g., 2.2 eq), and dimethylamine hydrochloride (e.g., 2.2 eq) in a solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent and an aqueous base (e.g., sodium bicarbonate solution).
-
Purification: The organic layer is separated, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.
Modern Strategies: Ugi and Pictet-Spengler Sequence
A powerful and convergent approach to highly functionalized and stereochemically complex 3,9-diazabicyclo[3.3.1]nonane systems involves a combination of a multicomponent reaction, the Ugi four-component reaction (4-CR), followed by an intramolecular Pictet-Spengler cyclization.[7] This strategy allows for the rapid assembly of diverse molecular scaffolds from simple starting materials.
The Ugi 4-CR brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. By carefully choosing the starting materials, a precursor suitable for a subsequent Pictet-Spengler reaction can be generated in a single step. The Pictet-Spengler reaction is an intramolecular electrophilic substitution that cyclizes a β-arylethylamine with a carbonyl compound, which in this sequence is generated from the Ugi product.
Causality in Experimental Choices: The power of this sequence lies in its convergence and the ability to introduce multiple points of diversity in a single synthetic operation. The choice of each of the four components in the Ugi reaction directly influences the final structure. The Pictet-Spengler cyclization is typically promoted by an acid catalyst, such as formic acid or methanesulfonic acid, which facilitates the formation of the key iminium ion intermediate that undergoes cyclization.
Experimental Protocol: Ugi/Pictet-Spengler Sequence
Step 1: Ugi Four-Component Reaction
-
Reaction Setup: In a flask, dissolve the aldehyde (1.0 eq), amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in methanol.
-
Reaction Conditions: Stir the solution at room temperature for 15-24 hours.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude Ugi adduct.
Step 2: Pictet-Spengler Cyclization
-
Reaction Setup: Dissolve the crude Ugi adduct in a suitable solvent such as acetonitrile.
-
Acid Catalyst: Add an acid catalyst, for example, methanesulfonic acid.
-
Reaction Conditions: Stir the mixture at room temperature for several hours.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried and concentrated. The final product is purified by column chromatography.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means to construct the bicyclic framework of the 3,9-diazabicyclo[3.3.1]nonane core from a suitably functionalized acyclic or monocyclic precursor. These methods often offer excellent control over stereochemistry.
One notable approach involves the intramolecular cyclization of a piperidine derivative. For instance, a properly substituted piperidine can be induced to cyclize through the formation of a new bond between the piperidine nitrogen and a carbon atom in a tethered side chain.
Causality in Experimental Choices: The success of an intramolecular cyclization is highly dependent on the nature of the starting material and the reaction conditions. The length and flexibility of the tether connecting the reactive groups are crucial for efficient ring closure. The choice of activating groups and reaction conditions (e.g., acid or base catalysis, metal catalysis) will determine the course of the reaction.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Scalability | Advantages | Disadvantages |
| Double Mannich Reaction | Three-component, one-pot condensation of a ketone, aldehyde, and primary amine. | Good to Excellent (can exceed 80%)[8] | Generally good, amenable to gram-scale synthesis and beyond. | Convergent, operationally simple, utilizes readily available starting materials. | Can sometimes lead to mixtures of products, stereocontrol can be challenging. |
| Tandem Mannich Annulation | One-pot reaction of an aromatic ketone, paraformaldehyde, and a secondary amine. | Good to Excellent (up to 83%)[5] | Potentially scalable. | High efficiency, direct access to C2,C4-diaryl substituted derivatives. | Substrate scope may be limited to certain ketone types. |
| Ugi/Pictet-Spengler Sequence | Multi-component reaction followed by intramolecular cyclization. | Good | Demonstrated on gram-scale. | High degree of molecular diversity, rapid assembly of complex scaffolds. | Multi-step sequence, may require optimization for each set of starting materials. |
| Intramolecular Cyclization | Ring closure of a pre-functionalized acyclic or monocyclic precursor. | Variable, dependent on the specific strategy. | Dependent on the specific route and availability of the precursor. | Often provides excellent stereocontrol. | Requires the synthesis of a more complex starting material. |
Visualizing the Pathways
Double Mannich Reaction Workflow
Caption: Double Mannich reaction for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core.
Ugi/Pictet-Spengler Sequence Workflow
Caption: Ugi/Pictet-Spengler sequence for the synthesis of functionalized 3,9-diazabicyclo[3.3.1]nonane derivatives.
Conclusion
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core can be approached through a variety of strategic routes. The classical Mannich reaction, in both its double and tandem variations, remains a robust and widely used method due to its simplicity and efficiency. For the rapid generation of molecular diversity and complex scaffolds, the Ugi/Pictet-Spengler sequence offers a powerful modern alternative. Intramolecular cyclization strategies, while often requiring more elaborate starting materials, can provide unparalleled control over stereochemistry. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, scalability requirements, and the available starting materials.
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Dotsenko, V. V., et al. (2021). Double Mannich Reaction with Ketones as a Route to Heterocyclic Systems: A Mini-Review. Symmetry, 13(11), 2095. [Link]
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Li, W., et al. (2015). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 2(10), 1275-1278. [Link]
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Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199-2206. [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Ruenitz, P. C., & Smissman, E. E. (1976). Use of the Mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113. [Link]
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Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-236. [Link]
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Kovács, E., & Palkó, M. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Dotsenko, V. V., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(50), 4663-4666. [Link]
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Vatsadze, S. Z., et al. (2023). Bispidine-Based Macrocycles: Achievements and Perspectives. Organics, 4(3), 406-431. [Link]
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Yokoshima, S., et al. (2015). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 13(34), 8409-8413. [Link]
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Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619-4622. [Link]
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Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-236. [Link]
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Tanaka, K., et al. (2017). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron, 73(35), 5257-5267. [Link]
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Lattmann, E., et al. (2022). Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. ChemistrySelect, 7(14), e202200595. [Link]
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Krchnák, V., & Nale, J. Y. (2004). Efficient Solution and Solid-Phase Synthesis of a 3,9-Diazabicyclo[3.3.1]non-6-en-2-one Scaffold. Organic Letters, 6(16), 2741-2744. [Link]
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A Senior Application Scientist's Guide to Evaluating the Biological Activity of Diazabicyclononane Stereoisomers
In the landscape of modern drug discovery, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a paramount consideration. This is particularly true for rigid bicyclic scaffolds like the diazabicyclononanes, where subtle changes in stereochemistry can lead to profound differences in pharmacological activity. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate the biological activity of different diazabicyclononane stereoisomers, offering both the "how" and the critical "why" behind experimental choices. Our focus will be on their well-documented interaction with nicotinic acetylcholine receptors (nAChRs), a key target in various neurological and psychiatric disorders.[1][2]
The Critical Importance of Stereoisomerism in Diazabicyclononanes
Diazabicyclononanes are a fascinating class of compounds, often explored for their potential as nootropic, analgesic, and antifatigue agents.[3][4][5][6] Their rigid bicyclic structure gives rise to multiple stereocenters, resulting in a variety of stereoisomers. It is not uncommon for one stereoisomer to exhibit potent agonist activity at a specific receptor subtype, while its enantiomer or diastereomer may be significantly less active, an antagonist, or even interact with an entirely different biological target.[7][8][9][10][11] For instance, the stereoselectivity of nicotine's effects is well-documented, with (-)-nicotine being more potent than (+)-nicotine.[12] Therefore, a robust and systematic evaluation of each stereoisomer is not merely an academic exercise but a critical step in identifying a viable drug candidate.
This guide will walk you through a tiered approach to characterization, from initial binding affinity to functional cellular responses and finally to in vivo efficacy.
Tier 1: Foundational Assessment - Receptor Binding Affinity
The initial step in characterizing any new chemical entity is to determine if and how strongly it binds to its intended target. For diazabicyclononane stereoisomers targeting nAChRs, radioligand binding assays are the gold standard, offering high sensitivity and reproducibility.[13][14]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound (a diazabicyclononane stereoisomer) for a specific nAChR subtype (e.g., α4β2).
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is crucial. For the α4β2 nAChR, [³H]-cytisine or [³H]-epibatidine are common choices.
-
Cell Membranes: Using cell membranes from a stable cell line overexpressing the target receptor ensures a high concentration of the receptor, leading to a robust signal.
-
Competition Format: A competitive binding assay is more efficient for screening multiple compounds than a saturation binding assay, as it allows for the determination of the relative affinity of a large number of unlabeled compounds.[13][14]
-
Non-specific Binding: It is essential to determine non-specific binding to accurately calculate specific binding. This is achieved by using a high concentration of a known, unlabeled ligand to saturate all specific binding sites.
Step-by-Step Methodology:
-
Preparation of Cell Membranes: Homogenize cultured cells stably expressing the human α4β2 nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]-cytisine at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM nicotine).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the diazabicyclononane stereoisomer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Data Presentation: Binding Affinities of Diazabicyclononane Stereoisomers
| Stereoisomer | nAChR Subtype | Ki (nM) |
| Isomer A | α4β2 | 5.2 |
| Isomer B | α4β2 | 150.8 |
| Isomer C | α4β2 | >10,000 |
| Isomer A | α3β4 | 89.7 |
| Isomer B | α3β4 | 95.3 |
| Isomer C | α3β4 | >10,000 |
Interpretation of Results: A lower Ki value indicates a higher binding affinity. In the example table above, Isomer A shows high affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. Isomer B has moderate affinity for both subtypes, while Isomer C shows negligible binding to either. This initial screen allows for the prioritization of isomers for further functional characterization.
Tier 2: Unveiling the Functional Consequences - Cellular Assays
High binding affinity does not necessarily translate to the desired biological effect. A compound could be an agonist, an antagonist, or an allosteric modulator.[17] Functional assays are therefore essential to elucidate the pharmacological profile of each stereoisomer.
Experimental Workflow for Functional Characterization
Caption: A tiered workflow for the functional characterization of diazabicyclononane stereoisomers.
Experimental Protocol: Membrane Potential Assay
This high-throughput assay is ideal for initial functional screening to identify agonists and antagonists.[18][19] It indirectly measures ion channel activation by detecting changes in the cell membrane's electrical potential using a fluorescent dye.[20]
Causality Behind Experimental Choices:
-
Fluorescent Dye: Voltage-sensitive dyes, such as those based on FRET, provide a robust and scalable method for detecting changes in membrane potential.
-
High-Throughput Format: The "add and read" nature of this assay makes it suitable for screening a large number of compounds or concentrations in 384-well plates.[21]
-
EC50/IC50 Determination: Running dose-response curves allows for the quantification of a compound's potency as either an agonist (EC50) or an antagonist (IC50).
Step-by-Step Methodology:
-
Cell Plating: Plate cells stably expressing the target nAChR subtype into 384-well, black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the diazabicyclononane stereoisomer to the wells.
-
Antagonist Mode: Add varying concentrations of the stereoisomer, followed by a fixed concentration of a known agonist (e.g., nicotine at its EC80 concentration).[22]
-
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads. The change in fluorescence corresponds to the change in membrane potential.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the stereoisomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximum efficacy.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the stereoisomer concentration to determine the IC50.
-
Experimental Protocol: Automated Patch-Clamp Electrophysiology
For the most detailed and highest quality data, automated patch-clamp electrophysiology is the preferred method.[21][23] It directly measures the flow of ions through the channel, providing information on potency, efficacy, and kinetics.
Causality Behind Experimental Choices:
-
Direct Measurement: Electrophysiology is the "gold standard" as it directly measures the ion current, which is the ultimate output of receptor function.[20][24]
-
Voltage Control: It allows for precise control of the cell membrane voltage, enabling the study of voltage-dependent effects.
-
Kinetic Information: This technique can resolve the kinetics of channel opening, closing, and desensitization, which is crucial for understanding the mechanism of action.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells expressing the target nAChR and prepare a single-cell suspension.
-
Chip Priming: Use a specialized microfluidic chip for the automated patch-clamp system. Prime the chip with extracellular and intracellular solutions.
-
Cell Sealing: The system automatically captures individual cells and forms a high-resistance "giga-seal" between the cell membrane and the chip.
-
Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane under the patch pipette, allowing for electrical access to the entire cell.
-
Compound Application: The system applies a known agonist (e.g., acetylcholine) to elicit a baseline current. Subsequently, different concentrations of the diazabicyclononane stereoisomer are applied to determine their effect (agonist, antagonist, or modulator).
-
Data Acquisition and Analysis: The system records the ion currents in response to compound application. The data is analyzed to determine EC50, IC50, and to characterize the kinetics of the response.
Data Presentation: Functional Profiles of Diazabicyclononane Stereoisomers at α4β2 nAChR
| Stereoisomer | Agonist EC50 (nM) | Antagonist IC50 (nM) | Maximum Efficacy (% of ACh) |
| Isomer A | 12.5 | >10,000 | 95% (Full Agonist) |
| Isomer B | >10,000 | 250.3 | N/A (Antagonist) |
| Isomer C | >10,000 | >10,000 | N/A (Inactive) |
Interpretation of Results: This functional data reveals a clear separation in the activity of the stereoisomers. Isomer A is a potent, full agonist, while Isomer B is an antagonist. Isomer C is functionally inactive at the concentrations tested. This highlights how stereochemistry dictates not just binding affinity but the entire pharmacological profile.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of an agonist-activated nicotinic acetylcholine receptor.
Tier 3: Assessing In Vivo Relevance
Positive results in in vitro assays are encouraging, but the ultimate test of a compound's potential is its activity in a living organism. In vivo studies are essential to assess pharmacokinetics, safety, and efficacy in a complex biological system.
Experimental Protocol: Mouse Passive Avoidance Test for Nootropic Activity
This test is commonly used to evaluate the effects of compounds on learning and memory, which is relevant for nootropic agents.[3][4]
Causality Behind Experimental Choices:
-
Amnesia Induction: Using an amnesic agent like scopolamine creates a memory deficit that the test compound can then attempt to reverse, providing a clear measure of its nootropic effect.
-
Behavioral Readout: The latency to enter the dark compartment is a simple and robust behavioral measure of memory retention.
-
Dose-Response: Testing multiple doses is critical to determine the effective dose range and to identify a potential therapeutic window.
Step-by-Step Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Training (Day 1):
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a mild, brief electric foot shock.
-
The mouse learns to associate the dark compartment with the aversive stimulus.
-
-
Treatment and Amnesia Induction (Day 2):
-
Administer the diazabicyclononane stereoisomer (e.g., via subcutaneous injection) at various doses to different groups of mice.
-
After a set time (e.g., 30 minutes), administer scopolamine to induce amnesia.
-
-
Testing (Day 2):
-
After another interval (e.g., 30 minutes), place the mouse back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the step-through latencies of the treated groups to the control group (vehicle + scopolamine) using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation: In Vivo Nootropic Activity of Diazabicyclononane Stereoisomers
| Stereoisomer | Dose (mg/kg, s.c.) | Reversal of Scopolamine-Induced Amnesia (% increase in latency) |
| Isomer A | 0.01 | 150% |
| Isomer A | 0.1 | 250% |
| Isomer A | 1.0 | 230% (U-shaped dose-response) |
| Isomer B | 1.0 | 20% |
| Isomer B | 10.0 | 35% |
| Isomer C | 10.0 | No significant effect |
Interpretation of Results: Isomer A demonstrates potent nootropic activity at very low doses, reversing the amnesia induced by scopolamine. The U-shaped dose-response curve is not uncommon for cognitive enhancers. Isomer B shows only weak activity at much higher doses, and Isomer C is inactive. These in vivo results, in conjunction with the in vitro data, strongly suggest that Isomer A is the most promising candidate for further development.
Conclusion
The comprehensive evaluation of diazabicyclononane stereoisomers requires a multi-tiered approach that progresses logically from binding affinity to cellular function and finally to in vivo efficacy. As demonstrated, stereochemistry is not a minor detail but a fundamental determinant of biological activity. A thorough and methodologically sound investigation, as outlined in this guide, is indispensable for identifying and advancing the most promising stereoisomer as a potential therapeutic agent. By understanding the "why" behind each experimental choice, researchers can design more effective screening cascades and ultimately increase the probability of success in the challenging field of drug discovery.
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ResearchGate. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Retrieved from [Link]
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Alzforum. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Retrieved from [Link]
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The Rigidity Advantage: A Comparative Guide to Bicyclic Scaffolds vs. Acyclic Diamines in Ligand Design
In the intricate dance of molecular recognition that underpins drug discovery, the conformational flexibility of a ligand is a critical parameter that can dictate its success or failure. For decades, medicinal chemists have debated the merits of rigid versus flexible molecules in the quest for potent and selective therapeutics. This guide provides an in-depth, evidence-based comparison of rigid bicyclic scaffolds and their flexible acyclic diamine counterparts, offering researchers, scientists, and drug development professionals a clear perspective on the advantages conferred by conformational constraint.
The Principle of Pre-organization: Taming Conformational Entropy
At the heart of the advantage of rigid scaffolds lies the concept of pre-organization .[1] Flexible molecules, such as acyclic diamines, exist in solution as a dynamic ensemble of numerous conformations. For a flexible ligand to bind to its target, it must adopt a specific, low-energy conformation that is complementary to the binding site. This process of conformational selection comes at a significant entropic cost.[2][3] The loss of conformational freedom upon binding results in a negative change in entropy (ΔS), which is thermodynamically unfavorable and can substantially weaken the binding affinity (ΔG = ΔH - TΔS).[4][5][6]
Rigid bicyclic scaffolds, in contrast, are "pre-organized" for binding.[1] Their constrained structures significantly reduce the number of accessible conformations, meaning the bioactive conformation is already predominantly populated in solution.[7][8] Consequently, the entropic penalty for binding is substantially lower for a rigid ligand compared to its flexible counterpart.[2][8][9] This fundamental thermodynamic advantage often translates into higher binding affinity and greater selectivity.
Head-to-Head Comparison: A Case Study with the Grb2 SH2 Domain
To illustrate these principles with empirical data, we will examine a seminal study by Gilson and coworkers that directly compared a series of conformationally constrained (rigid) ligands with their flexible acyclic analogues targeting the Grb2 SH2 domain. This study provides a clear, quantitative demonstration of the thermodynamic consequences of ligand rigidity.
The study utilized succinate- and cyclopropane-derived phosphotyrosine (pY) replacements to create pairs of rigid and flexible ligands. The thermodynamic parameters of their binding to the Grb2 SH2 domain were meticulously measured using Isothermal Titration Calorimetry (ITC).
| Ligand Type | Ligand Structure (Example) | Binding Affinity (Kd, µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Flexible | Succinate-derived | 0.23 | -9.1 | -9.8 | 0.7 |
| Rigid | Cyclopropane-derived | 0.08 | -9.7 | -11.2 | 1.5 |
Data adapted from Gilson et al., J. Am. Chem. Soc. 2009, 131, 47, 17184–17194.[3]
As the data clearly demonstrates, the rigid, pre-organized ligand exhibits a significantly higher binding affinity (lower Kd) than its flexible counterpart. Interestingly, and somewhat counterintuitively, the enhanced affinity of the rigid ligand in this case was not due to a more favorable entropic contribution as classical theory might suggest. Instead, the rigid scaffold led to a more favorable binding enthalpy (a more negative ΔH), which more than compensated for a slightly less favorable entropy change.[2][3] The authors attribute this to the ability of the rigid scaffold to form more optimal and numerous direct polar contacts with the protein target, as revealed by X-ray crystallography.[2][3]
This "entropic paradox," where pre-organization leads to a greater enthalpic advantage rather than the expected entropic one, highlights the complex interplay of forces in molecular recognition and underscores the importance of empirical data in guiding ligand design.[2][3][10]
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts of conformational entropy and pre-organization.
Experimental Protocols
To empower researchers to validate these principles in their own work, we provide detailed, step-by-step methodologies for the synthesis of a representative rigid bicyclic diamine and a flexible acyclic diamine, as well as a protocol for determining their binding thermodynamics using Isothermal Titration Calorimetry (ITC).
Synthesis of a Representative Rigid Bicyclic Diamine: 3-Azabicyclo[3.2.1]octane Derivative
This protocol outlines a general approach for the synthesis of a 3-azabicyclo[3.2.1]octane scaffold, a common rigid core in medicinal chemistry.
Step-by-Step Methodology:
-
Robinson Annulation: React a suitable cyclopentanone derivative with methyl vinyl ketone in the presence of a base (e.g., sodium ethoxide) to form a bicyclo[3.2.1]octane precursor.
-
Reductive Amination: Introduce the first nitrogen atom by reacting the ketone with a primary amine (e.g., benzylamine) under reductive amination conditions (e.g., sodium cyanoborohydride).
-
Intramolecular Mannich Reaction: Cyclize the intermediate via an intramolecular Mannich reaction, typically promoted by an acid catalyst, to form the second ring of the bicyclic system.
-
Functional Group Manipulation: Reduce the resulting ketone and perform any necessary deprotection steps to yield the desired 3-azabicyclo[3.2.1]octane diamine derivative.
Synthesis of a Representative Flexible Acyclic Diamine: N,N'-Disubstituted-1,3-Diaminopropane
This protocol describes a straightforward synthesis of a flexible 1,3-diaminopropane derivative.
Step-by-Step Methodology:
-
Michael Addition: React a primary amine with acrylonitrile in a Michael addition reaction to form a cyanoethylated amine intermediate.
-
Reduction of Nitrile: Reduce the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation.
-
N-Alkylation/Acylation (Optional): Further functionalize the primary amines through N-alkylation or N-acylation reactions to introduce desired substituents.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[2][3][11]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the protein solution in a suitable buffer and load it into the sample cell of the ITC instrument.
-
Prepare the ligand solution in the same buffer and load it into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.
-
-
Instrument Setup:
-
Set the desired experimental temperature and allow the instrument to equilibrate.
-
Define the injection parameters, including the number of injections, injection volume, and spacing between injections.
-
-
Titration:
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the sample cell and measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Conclusion: A Clear Path to Enhanced Ligand Performance
The evidence overwhelmingly supports the strategic advantage of employing rigid bicyclic scaffolds over their flexible acyclic diamine counterparts in ligand design. By minimizing the entropic penalty of binding through pre-organization, rigid scaffolds consistently demonstrate the potential for higher binding affinity and improved selectivity. While the thermodynamic basis for this advantage can be complex, as illustrated by the "entropic paradox," the practical outcome is a more potent and specific interaction with the biological target.
The experimental protocols provided in this guide offer a framework for researchers to explore and validate these principles in their own drug discovery programs. By embracing the concept of conformational constraint, scientists can unlock new avenues for the development of next-generation therapeutics with superior performance characteristics.
References
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Gilson, M. K., & Tidor, B. (2009). Thermodynamic and structural effects of conformational constraints in protein-ligand interactions. Entropic paradoxy associated with ligand preorganization. Journal of the American Chemical Society, 131(47), 17184–17194. [Link]
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Freire, E. (2008). Do enthalpy and entropy distinguish first-generation from second-generation drugs?. Drug discovery today, 13(19-20), 869–874. [Link]
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Ciulli, A., & Abell, C. (2007). The design of pre-organized ligands for protein-templated reactions. Chemistry & biology, 14(10), 1109–1116. [Link]
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Matei, E., & Holt, P. A. (2018). Thermodynamic effects of conformational constraints in protein-ligand interactions. Methods in enzymology, 611, 23–52. [Link]
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Williams, D. H., Stephens, E., O'Brien, D. P., & Searle, M. S. (1994). The role of pre-organization in molecular recognition. Journal of the American Chemical Society, 116(12), 5307–5308. [Link]
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Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
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Dunitz, J. D. (1994). The cost of conformational order: entropy changes in molecular associations. Journal of the American Chemical Society, 116(14), 6045–6046. [Link]
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic conformationally restricted diamines. Chemical reviews, 111(9), 5790–5838. [Link]
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Searle, M. S., & Williams, D. H. (1992). The cost of conformational order: entropy changes in molecular associations. Journal of the American Chemical Society, 114(27), 10690–10697. [Link]
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Khan, A. R., Parrish, J. C., Fraser, M. E., Smith, W. W., Bartlett, P. A., & James, M. N. (1998). Lowering the entropic barrier for binding conformationally flexible inhibitors to enzymes. Biochemistry, 37(47), 16839–16845. [Link]
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Cram, D. J. (1986). Preorganization—from solvents to powerful chiroselective complexing agents. Angewandte Chemie International Edition in English, 25(12), 1039-1057. [Link]
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A Senior Application Scientist's Guide to Physicochemical Properties: Comparative Analysis of Piperazine and its Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperazine Scaffold and the Primacy of Physicochemical Properties
In the landscape of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous and versatile as piperazine.[1][2] This simple six-membered ring, containing two opposing nitrogen atoms, is a cornerstone in the design of therapeutic agents across a vast range of applications, from antipsychotics to anticancer agents.[3][4] Its prevalence is not accidental; the piperazine moiety imparts favorable characteristics, including high aqueous solubility and the ability to be readily modified at its nitrogen positions to fine-tune biological activity and pharmacokinetic profiles.[1][5]
However, the true power of the piperazine scaffold lies in the modulation of its physicochemical properties through strategic analog design.[5] Among the most critical of these properties are the partition coefficient (LogP) and the acid dissociation constant (pKa) . These two parameters are fundamental determinants of a drug molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6]
-
LogP quantifies a compound's lipophilicity, or its preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.
-
pKa defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH.[7] Since many biological environments have distinct pH values (e.g., stomach, blood, lysosomes), the pKa value determines whether a drug exists in a charged (ionized) or neutral (non-ionized) state, which profoundly impacts its solubility, permeability, and target engagement.[6][7]
This guide provides an in-depth comparison of the LogP and pKa values of piperazine against a curated set of its analogs. We will explore the causal relationships between structural modifications and their physicochemical consequences, detail the gold-standard experimental protocols for their determination, and discuss the practical implications for drug design and development.
Foundational Principles and Experimental Determination
To appreciate the nuances between piperazine and its analogs, one must first grasp how their core properties are measured. The methodologies described below are not merely procedural; they are built on fundamental chemical principles and represent self-validating systems for generating reliable and reproducible data.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The partition coefficient is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this ratio is LogP.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[3] The choice of n-octanol is deliberate; its amphipathic nature, with a polar hydroxyl head and a long non-polar alkyl tail, serves as a reasonable mimic of the phospholipid bilayer of biological membranes.[8] Pre-saturation of the solvents is a critical, non-negotiable step; it ensures that the partitioning of the analyte is the only process being measured, preventing volume changes and concentration miscalculations due to the mutual, albeit limited, solubility of water and n-octanol.
This protocol outlines the manual, direct measurement of a compound's partition coefficient.
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD measurement) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Analyte Solution: Prepare a stock solution of the test compound in the pre-saturated aqueous phase at a known concentration (e.g., 1 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol phase with a precise volume of the analyte solution (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Following shaking, allow the vial to stand undisturbed (e.g., overnight) or centrifuge it at low speed to ensure complete separation of the two phases.[9]
-
Quantification: Carefully withdraw an aliquot from each phase. The concentration of the analyte in each aliquot is then determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous The LogP is then determined: LogP = log10(P)
Caption: Workflow for LogP determination via the shake-flask method.
Basicity: The Acid Dissociation Constant (pKa)
For a base like piperazine, the pKa refers to the acid dissociation constant of its conjugate acid. Piperazine is a diprotic base, meaning it can accept two protons, and thus has two pKa values (pKa1 and pKa2). These values correspond to the pH at which 50% of the molecules are protonated at a specific nitrogen.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and reliable method for pKa determination.[10][11] It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point of half-neutralization, where pH equals pKa.[11] Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial to minimize the activity coefficient effects, ensuring that the measured potential is directly related to the concentration of H+ ions.[4][5]
This protocol describes the determination of pKa values for a basic compound.
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[4][5]
-
Analyte Preparation: Dissolve an accurately weighed amount of the test compound in purified water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). Add a salt, such as KCl, to a final concentration of 0.15 M to maintain constant ionic strength.[5]
-
Titration Setup: Place the analyte solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[5] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using an automated burette.[4] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa value(s) are identified at the midpoint(s) of the buffer region(s), which correspond to the inflection point(s) on the curve. This can be determined precisely by calculating the first or second derivative of the curve. For a diprotic base, two inflection points will be observed.
Caption: Workflow for pKa determination via potentiometric titration.
Comparative Analysis: Piperazine and Key Analogs
The true utility of a scaffold is revealed by how its properties respond to substitution. By analyzing analogs with simple alkyl, bulky aryl, and electron-withdrawing groups, we can establish clear structure-property relationships.
| Compound | Structure | Substituent Type | LogP | pKa1 | pKa2 |
| Piperazine | C1CNCCN1 | Unsubstituted (Baseline) | -1.50 | 5.35 | 9.73 |
| 1-Methylpiperazine | CN1CCNCC1 | Alkyl (Electron-Donating) | -0.57 | 4.94 | 9.09 |
| 1,4-Dimethylpiperazine | CN1CCN(C)CC1 | Di-Alkyl (Electron-Donating) | -0.26 | 4.63 | 8.54 |
| 1-Phenylpiperazine | c1ccc(cc1)N1CCNCC1 | Aryl (Bulky, Lipophilic) | 1.1 | ~2.7 | 8.71 |
| 1-Acetylpiperazine | CC(=O)N1CCNCC1 | Acyl (Electron-Withdrawing) | -0.9 | ~3.0 | 7.9 - 8.5 |
Note: Data compiled from multiple sources.[6][8][10][12][13][14][15][16][17][18][19][20][21] pKa values can vary slightly based on experimental conditions (temperature, ionic strength). The lower pKa for 1-Phenyl- and 1-Acetylpiperazine is often less relevant physiologically and harder to measure precisely.
Discussion of Observed Trends
Effect of Alkylation (1-Methyl- and 1,4-Dimethylpiperazine):
-
LogP: Adding one or two methyl groups systematically increases lipophilicity (LogP becomes less negative). This is an expected outcome of increasing the hydrocarbon character of the molecule. The LogP of 1,4-dimethylpiperazine is -0.26, significantly higher than piperazine's -1.50.[8][12]
-
pKa: Contrary to the simple inductive effect, alkylation decreases the basicity (lowers the pKa) of the piperazine nitrogens.[19] 1-Methylpiperazine has pKa values of 4.94 and 9.09, and 1,4-dimethylpiperazine's are even lower at 4.63 and 8.54, compared to piperazine's 5.35 and 9.73.[8][13][19][20] This is a well-documented phenomenon in aqueous solution where the stability of the protonated (conjugate acid) form is influenced by solvation. The tertiary ammonium ion formed upon protonating 1,4-dimethylpiperazine is less effectively stabilized by hydrogen bonding with water compared to the secondary ammonium ion of protonated piperazine.
Effect of Arylation (1-Phenylpiperazine):
-
LogP: The introduction of the phenyl ring dramatically increases lipophilicity, shifting the LogP from negative to a positive value of 1.1.[16] This significantly enhances the molecule's ability to partition into lipid environments.
-
pKa: The pKa of the distal nitrogen (N4) is reduced to 8.71.[21] The major effect is on the proximal nitrogen (N1), whose basicity is drastically reduced due to the delocalization of its lone pair of electrons into the aromatic pi-system, making it a very weak base.
Effect of Acylation (1-Acetylpiperazine):
-
LogP: The acetyl group makes the molecule more polar than 1-methylpiperazine but still less hydrophilic than the parent piperazine, with a calculated LogP of -0.9.[15]
-
pKa: This is the most dramatic effect. The acetyl group is strongly electron-withdrawing due to the resonance effect of the carbonyl. It pulls electron density away from the adjacent nitrogen (N1), making its lone pair significantly less available for protonation and rendering it essentially non-basic. This inductive effect also lowers the basicity of the distal N4 nitrogen, with reported pKa values in the range of 7.9 to 8.5.[14][15]
Implications for Drug Design and Development
The choice of substituent on the piperazine ring is a critical decision in drug design, directly influencing the ADMET profile.
-
Solubility and Absorption: A drug's solubility is highly dependent on its ionization state. The parent piperazine, with a high pKa2 of 9.73, will be almost fully protonated and highly water-soluble at physiological pH (~7.4). An analog like 1-acetylpiperazine (pKa ~8.0) will have a significantly larger fraction of the neutral, non-ionized form present at pH 7.4. While this might decrease overall aqueous solubility, the increased concentration of the neutral species can enhance passive diffusion across the gut wall, potentially improving oral absorption.
-
Membrane Permeability and CNS Penetration: To cross the blood-brain barrier (BBB), a compound generally needs to be more lipophilic and have a limited number of hydrogen bond donors. The high LogP of 1-phenylpiperazine makes it a much better candidate for CNS targets than the highly polar parent piperazine. This is a classic strategy used to increase brain penetration of drug candidates.
-
Target Binding and Off-Target Effects: The basicity of the piperazine nitrogen often plays a crucial role in forming ionic bonds or key hydrogen bond interactions with the target protein. Modulating the pKa, as seen with the acetyl or phenyl substituents, will alter the strength of these interactions. Furthermore, high basicity (pKa > 8.5) can sometimes be associated with off-target effects, such as binding to the hERG potassium channel, a key cardiotoxicity liability. Reducing the basicity, for example by switching from a methyl to an acetyl group, can be a viable strategy to mitigate such risks.
Conclusion
The piperazine scaffold is a powerful tool in the medicinal chemist's arsenal, primarily due to the predictable and tunable nature of its physicochemical properties. As demonstrated, simple substitutions—alkyl, aryl, or acyl—exert profound and distinct effects on both lipophilicity (LogP) and basicity (pKa). An alkyl group increases LogP but decreases pKa due to solvation effects. An aryl group significantly boosts LogP while reducing the basicity of both nitrogens. An acyl group strongly reduces basicity through electron withdrawal.
A thorough understanding of these structure-property relationships, validated by robust experimental methods like the shake-flask and potentiometric titration protocols detailed herein, is essential for the rational design of drug candidates. By strategically modifying the piperazine core, researchers can fine-tune a molecule's properties to optimize its pharmacokinetic profile, enhance its target potency, and ultimately improve its potential as a therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate are paramount. This guide provides a detailed, step-by-step protocol rooted in established safety principles to ensure this compound is managed responsibly from the moment it is deemed waste to its final disposal.
Hazard Identification: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this specific molecule may be limited, information from analogous structures and supplier Safety Data Sheets (SDS) provides a strong basis for a cautious approach. This compound and similar bicyclic amines are classified as irritants.
Based on GHS classifications for closely related compounds, the primary hazards are summarized below.[1]
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation.[1] This necessitates the use of appropriate chemical-resistant gloves during handling and disposal to prevent exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1] This underscores the mandatory use of safety glasses or goggles. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1] Handling should occur in a well-ventilated area, such as a fume hood, to minimize inhalation risk. |
Incompatible Materials: Avoid contact with strong oxidizing agents.[1] The amine structure of the molecule can react exothermically with strong oxidizers. Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon oxides and nitrogen oxides.[1][2] This is a key reason why incineration must be performed in a specialized facility equipped with scrubbers.[3]
Core Disposal Directive: Professional Management is Non-Negotiable
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.
Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sink. [2] Discharge into the environment must be avoided. The only acceptable method of disposal is through a licensed and approved waste disposal company or your institution's Environmental Health & Safety (EHS) department.[1][3]
Step-by-Step Protocol for Waste Generation and Accumulation
This protocol outlines the procedural steps from the point of generation in the laboratory to the point of collection by waste management professionals.
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks identified in Section 1.
-
Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[3][4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3] Use proper glove removal technique to avoid skin contact.[3] A standard lab coat is also required.
-
Respiratory Protection: Handle the waste material in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid breathing any dust or vapors.[1][2]
Proper segregation is fundamental to safe chemical waste disposal.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Incompatibility: Specifically, keep this waste separate from strong oxidizing agents to prevent potentially hazardous reactions.[1]
The integrity and labeling of the waste container are critical for safety and regulatory compliance.
-
Container Selection:
-
Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[6][7] Often, the original manufacturer's container is a suitable choice.[6]
-
Ensure the container has a tightly sealing cap.[1][6] Containers must be kept closed at all times except when adding waste.[5][6]
-
-
Container Labeling:
Store the prepared waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Containment: It is best practice to use secondary containment bins to segregate different classes of waste (e.g., acids, bases, organics) and to contain potential leaks.[7]
-
Ventilation: Ensure the storage area is well-ventilated.[2][5]
-
Request Pickup: Once the container is nearly full (no more than 90% capacity) or has been stored for the maximum time allowed by your institution (e.g., 6 months), contact your EHS department to schedule a hazardous waste pickup.[5][7][8]
-
Documentation: Complete all required waste disposal forms or manifests as provided by your institution.[5] Accurate documentation is a legal requirement.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent the spill from entering drains or waterways.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container for disposal.[2][3]
-
Clean the spill area thoroughly.
-
-
Report: Report the incident to your supervisor and EHS department.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, compliance, and environmental responsibility.
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Tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate Safety Data Sheet. AK Scientific, Inc.
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Navigating the Disposal of tert-Butyl 3,7- diazabicyclo[3.3.1]nonane-3-carboxylate: A Step-by-Step Guide. Benchchem.
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A Researcher's Guide to the Safe Handling of Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and disposal procedures for Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate. While comprehensive toxicological data for this specific molecule is not extensively published, this document synthesizes information from safety data sheets of structurally similar compounds to establish a robust framework for safe laboratory practices.
Hazard Identification and Risk Assessment
This compound and its analogues are recognized as potentially hazardous substances. Based on available data for similar compounds, this chemical should be handled with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1]
-
Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
Due to the limited specific data, it is crucial to handle this compound as a substance with unknown toxicological properties and to take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory operations.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | EN166 (EU) or ANSI Z87.1 (US) compliant.[4] | To protect the eyes from dust particles and accidental splashes of solutions containing the compound.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | ASTM D6978 (chemotherapy gloves) or equivalent.[6] | To prevent direct skin contact with the solid compound or its solutions.[2][4] Gloves should be inspected before use and disposed of properly after handling the chemical.[4] |
| Body Protection | A long-sleeved laboratory coat. | Standard laboratory coat requirements.[7] | To protect skin and personal clothing from contamination.[8] The lab coat should be kept buttoned. |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator (e.g., N95 or higher). | Follow NIOSH or EN standards.[4] | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] The necessity and type of respirator should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible substances and sources of ignition.[1]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol: Weighing and Dissolving
-
Preparation : Before starting, ensure your work area within the chemical fume hood is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Retrieve Compound : Obtain the container of this compound from its storage location.
-
Equilibration : Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing : Carefully open the container inside the chemical fume hood. Use a clean spatula to transfer the desired amount of the solid onto weighing paper or into a suitable container on a tared balance. Minimize the generation of dust.[5]
-
Dissolving : Add the weighed solid to your reaction vessel containing the appropriate solvent. Stir the mixture until the solid is fully dissolved.
-
Cleanup : Tightly seal the stock container and return it to storage.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.[9]
-
Containerization : Collect all waste, including unused compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate hazardous waste container.[9]
-
Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical by triple-rinsing with a suitable solvent. Collect the rinsate as hazardous waste.[5]
-
Licensed Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][9] Do not pour chemical waste down the drain.[4]
The following decision-making flow chart provides guidance on the proper disposal pathway.
Caption: Decision flow for the proper disposal of this compound.
Emergency Procedures
-
In Case of Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
In Case of Inhalation : Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
In Case of Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In Case of a Spill : Evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, absorb the spill with an inert material and place it in a suitable container for disposal.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
